1,2-Dibutyrylphosphatidylcholine
Description
RN given refers to (R)-isome
Properties
IUPAC Name |
[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJYAMAPPUXBSC-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955182 | |
| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3355-26-8 | |
| Record name | 1,2-Dibutyrylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBUTRYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB699DH10E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of 1,2-Dibutyrylphosphatidylcholine?
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dibutyrylphosphatidylcholine (DBPC)
Introduction
1,2-Dibutyryl-sn-glycero-3-phosphocholine, commonly abbreviated as DBPC, is a synthetic, short-chain phospholipid. Its structure is characterized by a glycerol backbone, two four-carbon butyryl fatty acid chains at the sn-1 and sn-2 positions, and a polar phosphocholine head group. This amphiphilic architecture—possessing both a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail—governs its behavior in aqueous environments and makes it a valuable tool for researchers in biochemistry, biophysics, and pharmaceutical sciences.
Unlike their long-chain counterparts which typically form bilayer vesicles or liposomes, short-chain phospholipids like DBPC self-assemble into small, spherical micelles above a certain concentration.[1] This property makes DBPC an excellent model surfactant for studying membrane protein solubilization, lipid-protein interactions, and the fundamental principles of hydrophobic self-assembly. Furthermore, its ability to form well-defined aggregates is leveraged in the development of advanced drug delivery systems, particularly for encapsulating poorly soluble therapeutic agents.[2]
This guide provides a comprehensive overview of the core physicochemical properties of DBPC, details field-proven experimental protocols for their characterization, and discusses the implications of these properties for its scientific and pharmaceutical applications.
Core Physicochemical Properties of DBPC
The defining characteristics of DBPC stem directly from its molecular structure. The short butyryl chains reduce the overall hydrophobicity compared to naturally occurring long-chain phospholipids, leading to distinct aggregation behavior in water.
| Property | Value / Description | Source |
| Synonyms | Dibutyrylphosphatidylcholine, 4:0 PC | [3][4] |
| CAS Number | 3355-26-8 | [2][3] |
| Molecular Formula | C₁₆H₃₂NO₈P | [3] |
| Molecular Weight | 397.40 g/mol | [3] |
| Physical Form | Typically supplied as a solution in an organic solvent (e.g., methanol) or as a solid. | [3] |
| Solubility | Soluble in organic solvents like chloroform and methanol. In aqueous solutions, it disperses to form micelles above its Critical Micelle Concentration (CMC). | [5] |
| Critical Micelle Concentration (CMC) | High, characteristic of short-chain phospholipids. While a precise value is not readily available in the provided search results, it is expected to be significantly higher than that of 6:0 PC (15 mM) and 7:0 PC (1.4 mM), likely in the high millimolar range. | [4] |
| Aggregation Behavior | Forms small, spherical micelles in aqueous solutions. The packing parameter is less than 1/3, favoring micellar structures over bilayers. | [1] |
Self-Assembly in Aqueous Media: From Monomers to Micelles
The primary driver for the self-assembly of amphiphilic molecules like DBPC in water is the hydrophobic effect.[1] Water molecules form highly ordered "cages" around the nonpolar butyryl chains to minimize unfavorable interactions. This ordering results in a significant decrease in the entropy of the system.
To counteract this, the system seeks a state of higher entropy. This is achieved when the hydrophobic tails aggregate, reducing the total surface area exposed to water. This process leads to the spontaneous formation of micelles once the concentration of DBPC monomers reaches a threshold known as the Critical Micelle Concentration (CMC).[6][7] Below the CMC, DBPC exists primarily as individual molecules (monomers). Above the CMC, any additional DBPC added to the solution preferentially forms micelles, while the monomer concentration remains relatively constant.[6][8]
Caption: Monomer-to-micelle transition of DBPC at the CMC.
Experimental Characterization Protocols
Accurate determination of the physicochemical properties of DBPC is essential for its effective use. The following sections detail standard, field-proven methodologies.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that can be determined by monitoring a physical property of the solution that changes abruptly upon micelle formation.[8] Several reliable techniques are available.[9][10][11]
Causality & Expertise: This is the most direct and widely used method.[6][9] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers (and thus the surface tension) remains nearly constant. The CMC is identified as the point of inflection when plotting surface tension against the logarithm of the concentration.[6]
Protocol:
-
Solution Preparation: Prepare a stock solution of DBPC in deionized water. Create a series of dilutions to cover a concentration range expected to bracket the CMC.
-
Instrument Calibration: Calibrate a surface tensiometer (using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, ensuring the platinum ring/plate is meticulously cleaned.
-
Measurement: Measure the surface tension of each prepared solution, starting from the most dilute. Allow the system to equilibrate at a constant temperature for each measurement.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the DBPC concentration (log C).
-
CMC Determination: The plot will show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[6]
Caption: Experimental workflow for CMC determination by surface tensiometry.
Causality & Expertise: This sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, which has different fluorescence emission spectra in polar (water) versus nonpolar (micelle core) environments.[9][12] Below the CMC, pyrene is in the aqueous phase. Above the CMC, it partitions into the hydrophobic core of the micelles. This change in the microenvironment causes a distinct shift in the fluorescence emission spectrum, which can be quantified to determine the CMC.[12]
Protocol:
-
Probe & Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent. Add a small, constant amount of this stock to each of the DBPC aqueous solutions prepared in a dilution series. The final pyrene concentration should be very low to avoid self-quenching.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (typically around 334 nm). Record the emission spectra (e.g., from 350 nm to 450 nm).
-
Data Analysis: Note the intensity of the first (I₁) and third (I₃) major emission peaks. Calculate the intensity ratio (I₁/I₃).
-
CMC Determination: Plot the I₁/I₃ ratio against the DBPC concentration. A sigmoidal curve will be generated, with the inflection point indicating the CMC.[12]
Characterization of Micelle Size and Distribution
Causality & Expertise: DLS is a non-invasive technique ideal for determining the size of sub-micron particles like micelles.[13][14] It works by measuring the intensity fluctuations of laser light scattered by particles undergoing Brownian motion in a solution. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The Stokes-Einstein equation is then used to relate the rate of these fluctuations to the hydrodynamic diameter of the particles.[15]
Protocol:
-
Sample Preparation: Prepare a solution of DBPC at a concentration well above the determined CMC. The sample may need to be diluted with filtered buffer to prevent multiple scattering events, which can interfere with the measurement.[14] The solution must be free of dust and other particulates; filter through a sub-micron filter (e.g., 0.22 µm) directly into a clean cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate (e.g., at 25°C).[14]
-
Data Acquisition: Perform the measurement according to the instrument's software protocols. Multiple runs are typically averaged to ensure statistical significance.
-
Data Analysis: The instrument's software will generate a size distribution profile, reporting the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (e.g., < 0.2) indicates a monodisperse population of micelles with a narrow size distribution.
Caption: Experimental workflow for micelle characterization by DLS.
Applications in Research and Drug Development
The well-defined physicochemical properties of DBPC make it a versatile tool:
-
Membrane Protein Studies: Its ability to form micelles is used to gently extract proteins from cellular membranes and maintain their native conformation in a soluble form for functional and structural analysis.
-
Drug Delivery Systems: DBPC can be used to form micelles or mixed micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.[2][16]
-
Model Membranes: As a simple, well-characterized amphiphile, it serves as a fundamental component in model systems to study lipid-protein interactions, lipid phase behavior, and the thermodynamics of self-assembly.[17][18][19]
Conclusion
This compound is a short-chain phospholipid defined by its propensity to self-assemble into micelles in aqueous solution above a high critical micelle concentration. Its physicochemical properties, including its molecular weight, solubility, and aggregation behavior, are well-understood and can be precisely characterized using standard biophysical techniques such as tensiometry, fluorescence spectroscopy, and dynamic light scattering. This combination of predictable behavior and amenability to empirical analysis establishes DBPC as an indispensable tool for researchers and scientists in the fields of membrane biophysics, protein biochemistry, and pharmaceutical drug development.
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Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. (2013). Journal of Chemical Education. ACS Publications. Retrieved from [Link]
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Measurement of Critical Micelle Concentration. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative Analysis of Electrical Conductivity and Tensiometry Methods for Measuring Critical Micelle Concentration (CMC) of Surfactants. (2023). JEMP. Retrieved from [Link]
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Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein. (2016). Proceedings of the National Academy of Sciences. NIH. Retrieved from [Link]
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Eureka Moment: An Archimedean Alternative for the Determination of cmc of Surfactants via Weight Measurements. (2020). ACS Omega. ACS Publications. Retrieved from [Link]
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Characterization of the micelles. a) Dynamic light scattering patterns... (n.d.). ResearchGate. Retrieved from [Link]
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Enhancing Drug Delivery with Phospholipids: A Focus on 1,2-Dibutyryl-sn-glycero-3-phosphocholine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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1,2-DIBUTYRYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 3355-26-8. (n.d.). ChemWhat. Retrieved from [Link]
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Phospholipid containing mixed micelles Characterization of diheptanoyl phosphatidylcholine (DHPC) and sodium dodecyl sulfate and. (2005). Chemistry and Physics of Lipids. Retrieved from [Link]
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Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface. (2003). Bulletin of the Korean Chemical Society. ResearchGate. Retrieved from [Link]
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Critical micelle concentration (CMC) for different surfactants in... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Amphiphilic Lipopolymers for Micellar Drug Delivery. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]
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Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs. (2023). PLOS One. Retrieved from [Link]
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14:0 PC (DMPC). (n.d.). Avanti Polar Lipids. Retrieved from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Heliyon. NIH. Retrieved from [Link]
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Butylated hydroxytoluene (BHT&2,6-DBPC) in Methanol. (2021). Novachem. Retrieved from [Link]
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The Advent of a Molecular Probe: A Technical History of 1,2-Dibutylphosphatidylcholine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of lipid biochemistry and membrane biophysics, the ability to dissect molecular interactions at the lipid-water interface is paramount. While long-chain phospholipids form the bedrock of biological membranes, their inherent insolubility and complex phase behavior often pose significant challenges to in-vitro characterization of lipid-modifying enzymes. This guide delves into the history and synthesis of a pivotal tool in overcoming these challenges: 1,2-dibutyrylphosphatidylcholine (DBPC). As a short-chain lecithin, DBPC possesses the unique ability to form micelles in aqueous solutions, providing a simplified and controllable model system for studying the kinetics and mechanisms of lipolytic enzymes. This document traces the scientific lineage of DBPC, from the foundational discoveries in phospholipid chemistry to its synthesis and application as a powerful molecular probe.
The Historical Context: From "Lecithin" to Defined Molecular Species
The story of this compound is intrinsically linked to the broader history of phospholipid research. The term "lecithin" was first coined in 1850 by the French chemist Théodore Gobley, who isolated this substance from egg yolk.[1] For many decades, "lecithin" was used as a general term for a class of fatty substances. It was the pioneering work of researchers in the mid-20th century that began to unravel the precise chemical structures of these molecules, now known as phosphatidylcholines.
A significant milestone in the chemical synthesis of defined phosphatidylcholines was achieved in the 1960s. Building upon earlier work, a detailed procedure for preparing a series of L-α-lecithins with varying fatty acid chain lengths was published. This work provided researchers with access to homogenous phosphatidylcholine species, a critical step for detailed biochemical and biophysical studies.
The Genesis of a Tool: The Synthesis of Short-Chain Lecithins
The impetus for synthesizing short-chain phosphatidylcholines like DBPC arose from the need for water-soluble substrates to study lipolytic enzymes, particularly phospholipase A2. Long-chain phospholipids, the natural substrates for these enzymes, form complex and often poorly defined aggregates in aqueous solutions, making kinetic studies challenging. In 1971, a seminal paper by G.H. de Haas and colleagues detailed the use of short-chain lecithins to investigate the action of pancreatic phospholipase A.[2] This work highlighted the unique advantage of these molecules: their ability to form true micellar solutions above a certain concentration, known as the critical micelle concentration (CMC).[3]
The First Synthesis of L-α-[Dibutyl]-Lecithin
One of the earliest and most detailed accounts of the synthesis of a series of short-chain lecithins, including the dibutyryl derivative, was provided in a 1961 publication. The authors described a method for the acylation of L-α-glycerylphosphorylcholine to yield various L-α-lecithins.[4]
This protocol is based on the general principles of acylation of glycerophosphocholine described in the historical literature.
Materials:
-
L-α-glycerylphosphorylcholine (GPC) - cadmium chloride complex
-
Butyric anhydride
-
Anhydrous pyridine
-
Dry chloroform
-
Anhydrous diethyl ether
-
Ion-exchange resin (e.g., Amberlite)
-
Silica gel for column chromatography
Procedure:
-
Preparation of free GPC: The cadmium chloride complex of L-α-glycerylphosphorylcholine is dissolved in water and passed through a column of a suitable cation-exchange resin to remove the cadmium ions. The eluate containing free GPC is then lyophilized to obtain a dry powder.
-
Acylation: The dried GPC is suspended in a mixture of anhydrous pyridine and dry chloroform. The mixture is cooled in an ice bath.
-
Butyric anhydride is added dropwise to the cooled suspension with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete acylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The solvents are removed under reduced pressure. The residue is then dissolved in a small amount of chloroform.
-
Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of chloroform and methanol.
-
The fractions containing the pure this compound are identified by TLC, pooled, and the solvent is evaporated to yield the final product as a hygroscopic solid.
Causality Behind Experimental Choices:
-
Use of GPC-CdCl2 complex: The cadmium chloride adduct provides a stable, crystalline starting material that is readily purified.
-
Anhydrous conditions: The acylation reaction is sensitive to water, which would hydrolyze the butyric anhydride. Therefore, the use of anhydrous solvents and reagents is crucial for achieving a high yield.
-
Pyridine as a catalyst and base: Pyridine acts as a catalyst for the acylation reaction and also serves as a base to neutralize the butyric acid formed as a byproduct.
-
Column chromatography: This is a standard and effective method for purifying lipids, separating the desired product from unreacted starting materials and byproducts.
Physicochemical Properties: The Key to Utility
The utility of this compound as a research tool stems directly from its distinct physicochemical properties, which differ significantly from its long-chain counterparts.
Aggregation Behavior and Critical Micelle Concentration (CMC)
Unlike long-chain phospholipids that form bilayers and liposomes, DBPC, due to its short butyryl chains, has a higher water solubility and a distinct aggregation behavior.[5] Above a specific concentration, the Critical Micelle Concentration (CMC), DBPC molecules self-assemble into small, spherical micelles.[3] In these micelles, the hydrophobic butyryl chains are sequestered in the core, while the hydrophilic phosphocholine headgroups are exposed to the aqueous environment.
The CMC is a critical parameter for any application of DBPC. Below the CMC, DBPC exists predominantly as monomers in solution. Above the CMC, a dynamic equilibrium exists between monomers and micelles. The CMC of a given short-chain lecithin is dependent on factors such as acyl chain length, temperature, and the ionic strength of the solution.
Table 1: Critical Micelle Concentrations of Various Short-Chain Phosphatidylcholines
| Phosphatidylcholine (PC) | Acyl Chain Length | Approximate CMC (mM) |
| Di-butanoyl-PC (DBPC) | C4 | ~90 |
| Di-hexanoyl-PC | C6 | ~15 |
| Di-heptanoyl-PC | C7 | ~1.4 |
| Di-octanoyl-PC | C8 | ~0.27 |
Data compiled from various sources, including Avanti Polar Lipids.[6]
Applications in Research: A Versatile Tool for Studying Interfacial Enzymology
The primary application of this compound has been in the study of lipolytic enzymes, particularly phospholipases.
Elucidating the Kinetics of Phospholipase A2
Phospholipase A2 (PLA2) is an enzyme that catalyzes the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. A key characteristic of many PLA2 enzymes is their "interfacial activation," meaning their catalytic activity is significantly enhanced when their substrate is presented in an aggregated form, such as in micelles or bilayers, compared to monomeric substrates.
DBPC and other short-chain PCs have been instrumental in dissecting this phenomenon. By varying the concentration of the short-chain lecithin, researchers can study the activity of PLA2 on both monomeric and micellar substrates in a controlled manner.[2][7]
Diagram 1: Experimental Workflow for Studying Phospholipase A2 Kinetics with DBPC
Caption: Workflow for PLA2 kinetic analysis using DBPC.
This experimental design allows for the direct comparison of enzyme activity on monomers versus micelles, providing insights into the molecular basis of interfacial activation.
A Model System for Membrane-Active Peptides and Drugs
The well-defined nature of DBPC micelles also makes them a valuable model system for studying the interaction of membrane-active peptides and drugs with lipid assemblies. These studies can provide information on how these molecules partition into and potentially disrupt lipid structures.
Conclusion
From its origins in the quest for soluble lipid substrates, this compound has become an indispensable tool in the arsenal of biochemists and biophysicists. Its history is a testament to the power of chemical synthesis in creating molecular probes to unravel complex biological processes. The ability to form well-defined micelles in aqueous solution has provided a simplified yet powerful platform for studying the intricate dance between enzymes and their lipid substrates at the interface. As research continues to delve deeper into the molecular intricacies of cellular membranes and lipid signaling, the legacy of DBPC and other short-chain phospholipids will undoubtedly continue to be one of enabling discovery.
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de Haas, G. H., Bonsen, P. P. M., Pieterson, W. A., & Van Deenen, L. L. M. (1971). Studies on phospholipase A and its zymogen from porcine pancreas. III. Action of the enzyme on short-chain lecithins. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 239(2), 252–266. [Link]
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Bonsen, P. P. M., Burbach-Westerhuis, G. J., de Haas, G. H., & van Deenen, L. L. M. (1972). Chemical synthesis of some lecithin analogues. Potential inhibitors of phospholipase A. Chemistry and Physics of Lipids, 8(3), 199-220. [Link]
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Roberts, M. F., & Dennis, E. A. (1977). Methyl branching in short-chain lecithins: are both chains important for effective phospholipase A2 activity?. Journal of Biological Chemistry, 252(17), 6011-6017. [Link]
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Wikipedia. (n.d.). Critical micelle concentration. [Link]
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Wikipedia. (n.d.). Lecithin. [Link]
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Mason, J. T., & Huang, C. (1981). Synthesis of dipalmitoyl lecithin by alveolar macrophages. Journal of Clinical Investigation, 68(1), 68-75. [Link]
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Kögl, F., de Haas, G. H., & Van Deenen, L. L. M. (1961). THE PREPARATION OF LECITHIN FROM L-α-GLYCERYLPHOSPHORYLCHOLINE. Recueil des Travaux Chimiques des Pays-Bas, 80(7), 679-686. [Link]
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Dennis, E. A. (1973). Kinetic dependence of phospholipase A2 activity on the detergent Triton X-100. Journal of Lipid Research, 14(2), 152-159. [Link]
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Tausk, R. J. M., Karmiggelt, J., & Overbeek, J. T. G. (1974). Physical chemical studies of short-chain lecithin homologues. I. The applicability of the Gibbs surface tension equation to the determination of the critical micelle concentration. Biophysical chemistry, 1(2), 175-182. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 1,2-Dibutyrylphosphatidylcholine in Cellular Membranes
This guide provides a comprehensive technical overview of the mechanism of action of 1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) within cellular membranes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of DBPC, its profound effects on membrane biophysics, and its utility as a tool in membrane protein studies and drug delivery systems.
Introduction: The Unique Role of a Short-Chain Phospholipid
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) is a synthetic glycerophospholipid distinguished by its short butyryl (C4) acyl chains. This structural feature imparts unique amphiphilic properties, positioning DBPC as a valuable tool in membrane biology and pharmaceutical sciences. Unlike its long-chain counterparts that form stable bilayers, DBPC's high water solubility and critical micelle concentration (CMC) dictate its distinct behavior and mechanism of action within and upon cellular membranes.
This guide will elucidate how DBPC's molecular structure governs its interaction with lipid bilayers, influencing membrane fluidity, permeability, and the organization of membrane microdomains. Furthermore, we will explore its application in creating membrane mimetics for the study of integral membrane proteins and in the formulation of advanced drug delivery systems.
Part 1: Physicochemical Properties of 1,2-Dibutyrylphosphatidylcholine
The behavior of DBPC in aqueous environments and its interaction with lipid membranes are fundamentally governed by its physicochemical characteristics.
Molecular Structure and Amphipathicity
DBPC possesses a hydrophilic phosphocholine head group, identical to that of major membrane phospholipids like phosphatidylcholine, and two short, hydrophobic butyryl acyl chains. This amphipathic nature drives its self-assembly in aqueous solutions.
Critical Micelle Concentration (CMC)
| Phosphatidylcholine Species | Acyl Chain Length | Critical Micelle Concentration (CMC) |
| 1,2-dipentanoyl-sn-glycero-3-phosphocholine | 5:0 | 90 mM |
| 1,2-dihexanoyl-sn-glycero-3-phosphocholine | 6:0 | 15 mM |
| 1,2-diheptanoyl-sn-glycero-3-phosphocholine | 7:0 | 1.4 mM |
| 1,2-dioctanoyl-sn-glycero-3-phosphocholine | 8:0 | 0.27 mM |
Table 1: Critical Micelle Concentrations of various short-chain phosphatidylcholines. The data illustrates the inverse relationship between acyl chain length and CMC.
Based on this trend, the CMC of DBPC (4:0 PC) is anticipated to be well above 90 mM. This high CMC means that at lower concentrations, DBPC exists predominantly as monomers in an aqueous solution, a property that is crucial for its mechanism of action and its applications.
Part 2: Mechanism of Action in Cellular Membranes
DBPC exerts its influence on cellular membranes through several interconnected mechanisms, primarily driven by its ability to intercalate into the lipid bilayer and alter its physicochemical properties.
Alteration of Membrane Fluidity and Permeability
The insertion of DBPC monomers into a pre-existing lipid bilayer disrupts the ordered packing of the longer acyl chains of endogenous phospholipids. The short butyryl chains of DBPC create voids and increase the free volume within the hydrophobic core of the membrane. This disruption of van der Waals interactions leads to a significant increase in membrane fluidity.[1][2]
An increase in membrane fluidity has profound consequences for cellular processes, including the lateral diffusion of membrane proteins and lipids, and the conformational flexibility of transmembrane proteins.[2] Furthermore, the perturbation of the lipid packing density enhances the permeability of the membrane to water-soluble molecules.
Experimental Protocol: Determination of Membrane Fluidity using Fluorescence Anisotropy
This protocol outlines a standard method for assessing changes in membrane fluidity upon the addition of DBPC using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
Large Unilamellar Vesicles (LUVs) of a model phospholipid (e.g., POPC or DPPC)
-
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) solution
-
DPH stock solution (in methanol or THF)
-
Phosphate-buffered saline (PBS)
-
Fluorometer with polarization filters
Procedure:
-
Prepare a suspension of LUVs in PBS at a desired concentration (e.g., 100 µM).
-
Add DPH from the stock solution to the LUV suspension to achieve a final probe-to-lipid molar ratio of 1:500. Incubate in the dark for at least 30 minutes to allow for probe incorporation.
-
Prepare a series of samples with increasing concentrations of DBPC added to the DPH-labeled LUVs.
-
Measure the fluorescence anisotropy of each sample using the fluorometer. Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both vertically and horizontally polarized light (e.g., at 430 nm).
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with vertical and horizontal polarization, respectively, and G is the grating correction factor.
-
A decrease in the measured anisotropy value indicates an increase in the rotational freedom of the DPH probe, which corresponds to an increase in membrane fluidity.
Induction of Membrane Curvature and Formation of Micelles/Vesicles
Due to its cone-like molecular shape (larger headgroup area relative to its small tail volume), DBPC is a potent inducer of positive membrane curvature. When introduced to a lipid bilayer, it can promote the formation of highly curved structures. At concentrations above its CMC, DBPC self-assembles into micelles. In the presence of long-chain phospholipids, DBPC can co-assemble to form small unilamellar vesicles (SUVs) or mixed micelles, depending on the relative concentrations of the lipid species. This property is exploited in the preparation of bicelles, which are disc-shaped membrane mimetics used in structural studies of membrane proteins.[3]
Diagram: DBPC-Induced Changes in Membrane Structure
Caption: Intercalation of DBPC monomers into an ordered lipid bilayer disrupts lipid packing, leading to increased membrane fluidity.
Modulation of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are characterized by a higher degree of lipid packing and reduced fluidity compared to the surrounding bilayer. The introduction of DBPC into a membrane containing lipid rafts is expected to disrupt these domains. By increasing the overall membrane fluidity and interfering with the tight packing of cholesterol and sphingolipids, DBPC can lead to the destabilization and disassembly of lipid rafts. This can have significant implications for cellular signaling pathways that are dependent on the integrity of these microdomains.
Interaction with Membrane Proteins
DBPC can influence the structure and function of membrane proteins through both direct and indirect mechanisms.
-
Indirect Effects via Membrane Fluidity: As discussed, DBPC alters the physical properties of the lipid bilayer. Changes in membrane fluidity and thickness can allosterically modulate the conformational dynamics and activity of integral membrane proteins.[4]
-
Direct Interaction and Solubilization: At concentrations approaching and exceeding its CMC, DBPC can act as a mild detergent, solubilizing membrane proteins by forming mixed micelles with the protein and endogenous lipids. This property is particularly useful for the purification and in vitro characterization of membrane proteins, as DBPC can provide a more native-like environment compared to harsher detergents.[5]
Workflow: Studying Membrane Protein-DBPC Interactions
Caption: A generalized workflow for investigating the effects of DBPC on the structure and function of a membrane protein.
Part 3: Applications in Research and Development
The unique properties of DBPC make it a versatile tool in both fundamental research and pharmaceutical development.
Membrane Mimetics for Structural Biology
DBPC is a key component in the formation of bicelles, which are widely used as membrane mimetics for the structural determination of membrane proteins by solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Bicelles provide a more native-like lipid bilayer environment compared to detergent micelles, which is often crucial for maintaining the structural and functional integrity of the protein.
Drug Delivery Systems
The ability of DBPC to form micelles and liposomes makes it a valuable excipient in the formulation of drug delivery systems.[6] It can be used to:
-
Encapsulate hydrophobic drugs: The hydrophobic core of DBPC-containing micelles or liposomes can effectively solubilize poorly water-soluble drugs, improving their bioavailability.[6]
-
Controlled release: The composition of these lipid-based carriers can be tailored to control the release kinetics of the encapsulated drug.[6]
-
Enhanced cellular uptake: As a phospholipid, DBPC can interact favorably with cellular membranes, potentially facilitating the uptake of the drug-loaded carrier.[6]
Conclusion
1,2-Dibutyryl-sn-glycero-3-phosphocholine is a short-chain phospholipid with a distinct mechanism of action in cellular membranes. Its ability to increase membrane fluidity, induce membrane curvature, and modulate the organization of lipid microdomains makes it a powerful tool for studying membrane biophysics and the function of membrane-associated proteins. Furthermore, its properties as a mild solubilizing agent and a component of self-assembling lipid systems have led to its widespread use in the structural biology of membrane proteins and the development of innovative drug delivery platforms. A thorough understanding of its physicochemical properties and its interactions with lipid bilayers is essential for its effective application in these fields.
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The Aqueous Self-Assembly of 1,2-Dibutyrylphosphatidylcholine: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the self-assembly of 1,2-Dibutyryl-sn-glycero-3-phosphocholine (Dibutyl-PC) in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a foundational understanding of the principles governing the formation of Dibutyl-PC aggregates and the experimental methodologies used to characterize them.
Introduction: The Unique Nature of a Short-Chain Phospholipid
1,2-Dibutyryl-sn-glycero-3-phosphocholine (Dibutyl-PC) is a synthetic, water-soluble phospholipid.[1][2][3][4] Its structure, featuring a hydrophilic phosphocholine headgroup and two short four-carbon acyl chains, imparts distinct amphiphilic properties that drive its self-assembly in aqueous environments.[3] Unlike their long-chain counterparts which typically form bilayers and vesicles, short-chain phospholipids like Dibutyl-PC predominantly form smaller, dynamic aggregates such as micelles.[5] This behavior is a direct consequence of the balance between the hydrophobic interactions of the short acyl chains and the steric and electrostatic interactions of the polar headgroup. Understanding and characterizing the self-assembly of Dibutyl-PC is crucial for its application in various fields, including the formulation of drug delivery systems and as a tool in membrane protein research.[2][3]
The Thermodynamics of Micellization: A Delicate Balance
The spontaneous aggregation of Dibutyl-PC monomers into micelles in an aqueous solution is a thermodynamically driven process, primarily governed by the hydrophobic effect.[4][6] In an aqueous environment, the hydrophobic butyryl chains disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable ordered state of water around the chains. The formation of micelles sequesters these hydrophobic chains in the core of the aggregate, minimizing their contact with water and thereby increasing the overall entropy of the system, which is the primary driving force for micellization.[4]
This self-assembly only occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, Dibutyl-PC exists predominantly as monomers in solution. As the concentration increases and surpasses the CMC, the formation of micelles becomes thermodynamically favorable.[4] The CMC is a critical parameter that is highly sensitive to factors such as temperature, pH, and the ionic strength of the solution.[6]
The thermodynamic favorability of micellization is described by the Gibbs free energy of micellization (ΔGmic), which is composed of enthalpic (ΔHmic) and entropic (ΔSmic) contributions:
ΔGmic = ΔHmic - TΔSmic
A negative ΔGmic indicates a spontaneous process.[6] For many surfactant systems, micellization is an entropy-driven process (positive ΔSmic), although the enthalpic contribution can be either positive (endothermic) or negative (exothermic) and can vary with temperature.[7][8]
Characterizing Dibutyl-PC Micelles: A Multi-faceted Approach
A comprehensive understanding of Dibutyl-PC self-assembly requires the use of multiple complementary experimental techniques. This section details the theoretical underpinnings and practical application of three key methods: Dynamic Light Scattering (DLS), Fluorescence Spectroscopy, and Isothermal Titration Calorimetry (ITC).
Dynamic Light Scattering (DLS): Sizing Up the Aggregates
Dynamic Light Scattering is a non-invasive technique ideal for determining the size distribution of particles in a solution, such as the micelles formed by Dibutyl-PC.[9][10] The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles.[10] Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. By analyzing the autocorrelation of these fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) of the micelles is then calculated using the Stokes-Einstein equation:
Rh = (kBT) / (6πηD)
where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[11]
Workflow for DLS analysis of Dibutyl-PC micelles.
-
Solution Preparation: Prepare a solution of Dibutyl-PC in the desired aqueous buffer at a concentration significantly above its expected CMC. To ensure accuracy, it is crucial to use high-purity water and reagents.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any dust particles or large aggregates that could interfere with the measurement.[1]
-
Cuvette Preparation: Use a clean, scratch-free cuvette. Rinse the cuvette with the filtered buffer before adding the sample solution.
-
Sample Loading: Carefully pipette the filtered Dibutyl-PC solution into the cuvette, avoiding the introduction of air bubbles.
-
Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate at the desired temperature for at least 15 minutes.[12]
-
Measurement Parameters: Set the appropriate measurement parameters, including the solvent viscosity and refractive index, measurement duration, and number of acquisitions.
-
Data Acquisition: Initiate the measurement. The instrument will collect the scattered light intensity data over time.
-
Data Analysis: The instrument's software will perform a cumulant analysis on the autocorrelation function to provide the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).[13] A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution. The software can also generate a size distribution plot.
Fluorescence Spectroscopy: Probing the Micellar Microenvironment
Fluorescence spectroscopy is a highly sensitive technique for determining the CMC of surfactants.[14] The method utilizes a fluorescent probe, such as pyrene, whose spectral properties are sensitive to the polarity of its microenvironment. Pyrene is a hydrophobic molecule that preferentially partitions into the nonpolar core of micelles.
The fluorescence emission spectrum of pyrene exhibits several vibronic bands. The ratio of the intensity of the third vibronic peak (I3) to the first (I1), known as the I3/I1 ratio, is particularly sensitive to the polarity of the pyrene's surroundings. In a polar aqueous environment, the I3/I1 ratio is low. When micelles form and pyrene partitions into their hydrophobic core, the I3/I1 ratio increases significantly. By plotting the I3/I1 ratio as a function of the logarithm of the Dibutyl-PC concentration, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the CMC.
Workflow for CMC determination by pyrene fluorescence.
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).
-
Dibutyl-PC Serial Dilutions: Prepare a series of Dibutyl-PC solutions in the desired aqueous buffer, spanning a concentration range that is expected to bracket the CMC.
-
Sample Preparation: To each Dibutyl-PC dilution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 µM).[14] Ensure the final concentration of ethanol is low (typically < 1%) to avoid affecting the micellization process.
-
Incubation: Allow the samples to equilibrate for a period of time (e.g., 30 minutes) in the dark to ensure pyrene partitioning reaches equilibrium.
-
Fluorescence Measurement: Using a fluorometer, record the emission spectrum of each sample (e.g., from 350 nm to 450 nm) with an excitation wavelength of around 334 nm.
-
Data Analysis:
-
For each spectrum, determine the fluorescence intensities of the first (I1, ~372 nm) and third (I3, ~383 nm) vibronic peaks.
-
Calculate the I3/I1 ratio for each Dibutyl-PC concentration.
-
Plot the I3/I1 ratio as a function of the logarithm of the Dibutyl-PC concentration.
-
Fit the data to a sigmoidal function. The concentration at the inflection point of the fitted curve is the CMC.
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics
Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions, in this case, the demicellization process.[8] This allows for the determination of not only the CMC but also the enthalpy of micellization (ΔHmic). From these values, the Gibbs free energy (ΔGmic) and entropy of micellization (ΔSmic) can be calculated, providing a complete thermodynamic profile of the self-assembly process.[6]
In a typical ITC experiment for CMC determination, a concentrated solution of Dibutyl-PC (well above its CMC) is titrated into a sample cell containing only the buffer. As the concentrated micellar solution is injected into the buffer, the micelles dissociate into monomers, a process that is accompanied by a change in heat. Initially, the heat change per injection is large and constant. As the concentration in the cell approaches the CMC, the heat change per injection begins to decrease. Once the concentration in the cell is above the CMC, the injected micelles no longer dissociate, and the heat change per injection drops to the heat of dilution. The CMC is determined from the transition point in the titration curve, and the magnitude of the heat change corresponds to the enthalpy of micellization.[2]
Workflow for ITC analysis of Dibutyl-PC micellization.
-
Solution Preparation: Prepare a concentrated solution of Dibutyl-PC in the desired buffer (e.g., 10-20 times the expected CMC). Prepare a sufficient volume of the identical buffer for the sample cell and for dilutions.
-
Degassing: Thoroughly degas both the Dibutyl-PC solution and the buffer to prevent the formation of air bubbles during the experiment.
-
Instrument Setup: Set the desired experimental temperature and allow the instrument to equilibrate.
-
Loading the Calorimeter: Carefully load the buffer into the sample cell and the concentrated Dibutyl-PC solution into the injection syringe, following the instrument manufacturer's instructions to avoid bubble formation.
-
Titration: Perform a series of small, sequential injections of the Dibutyl-PC solution into the buffer-filled sample cell. The instrument will measure the heat change associated with each injection.
-
Data Analysis:
-
The raw data will be a series of peaks, each corresponding to an injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the total concentration of Dibutyl-PC in the sample cell.
-
Fit the resulting isotherm to a suitable model (e.g., a sigmoidal function) to determine the CMC (the midpoint of the transition) and the enthalpy of micellization, ΔHmic (the magnitude of the heat change before the transition).
-
Calculate the Gibbs free energy of micellization (ΔGmic) from the CMC using the equation: ΔGmic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.
-
Calculate the entropy of micellization (ΔSmic) using the Gibbs-Helmholtz equation: ΔSmic = (ΔHmic - ΔGmic) / T.[14]
-
Quantitative Data Summary
| Parameter | 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) | 1,2-Dibutyl-sn-glycero-3-phosphocholine (Dibutyl-PC) |
| Acyl Chain Length | 6 carbons | 4 carbons |
| Expected CMC | ~10-15 mM | > 15 mM (estimated) |
| Aggregation Number (Nagg) | Varies with concentration and temperature | Varies with concentration and temperature |
| ΔHmic | Temperature-dependent | Temperature-dependent |
| ΔSmic | Generally positive | Generally positive |
Conclusion
The self-assembly of 1,2-Dibutyrylphosphatidylcholine in aqueous solution is a fundamental process with significant implications for various scientific disciplines. A thorough characterization of its micellar properties is essential for its effective application. This guide has provided a comprehensive overview of the thermodynamic principles governing Dibutyl-PC micellization and detailed, field-proven protocols for its characterization using Dynamic Light Scattering, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry. By employing this multi-faceted, self-validating experimental approach, researchers can gain a robust understanding of the behavior of this unique short-chain phospholipid, paving the way for its innovative use in drug delivery and membrane biophysics.
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Li, Y., et al. (2019). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 6(10), 190920. Available from: [Link]
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Pápay, Z. I., et al. (2021). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. PubMed. Available from: [Link]
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Al-Soufi, W., et al. (2008). Aggregate properties of sodium deoxycholate and dimyristoylphosphatidylcholine mixed micelles. The Journal of Physical Chemistry B, 112(16), 5065-5075. Available from: [Link]
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Kytta, S., et al. (2021). Shape and Structure Formation of Mixed Nonionic–Anionic Surfactant Micelles. Polymers, 13(14), 2248. Available from: [Link]
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Weinbuch, D., et al. (2020). Microwell Plate-Based Dynamic Light Scattering as a High-Throughput Characterization Tool in Biopharmaceutical Development. Pharmaceutics, 12(11), 1084. Available from: [Link]
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Stetefeld, J., et al. (2016). Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples. Methods in Molecular Biology, 1486, 71-97. Available from: [Link]
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An In-depth Technical Guide to the Determination of the Critical Micelle Concentration of 1,2-Dibutyrylphosphatidylcholine
Introduction: The Significance of Self-Assembly in Short-Chain Phospholipids
In the landscape of pharmaceutical and life sciences research, the behavior of amphiphilic molecules at the interface of aqueous and non-polar environments is of paramount importance. Among these, 1,2-dibutyryl-sn-glycero-3-phosphocholine (DIBPC), a short-chain saturated phospholipid, holds a unique position. Its structure, featuring a hydrophilic phosphocholine headgroup and two short (4-carbon) hydrophobic acyl chains, dictates its self-assembly into micelles rather than bilayers in aqueous solutions.[1]
This process of micellization is not gradual; it occurs above a specific threshold known as the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual phospholipid monomers spontaneously aggregate to form stable, colloidal-sized micellar structures.[2] Below the CMC, DIBPC exists predominantly as monomers, which can reduce surface tension at the air-water interface. Above the CMC, the interface becomes saturated, and any additional monomers assemble into micelles, causing physical properties of the solution—such as surface tension, conductivity, and light scattering—to change abruptly.[2][3]
A precise determination of the CMC for DIBPC is crucial for its application in various fields:
-
Drug Delivery: Micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Knowledge of the CMC is vital for designing formulations that remain stable upon dilution in physiological fluids.[4]
-
Membrane Protein Solubilization: Short-chain phospholipids like DIBPC are used to create model membrane systems and to solubilize and stabilize membrane proteins for structural and functional studies.
-
Biophysical Research: Understanding the CMC provides insight into the thermodynamics of lipid self-assembly and the hydrophobic effect, which are fundamental forces in biology.
This guide provides a comprehensive overview of the principles and detailed experimental protocols for accurately determining the CMC of 1,2-dibutyrylphosphatidylcholine, empowering researchers to harness its properties with precision and confidence.
Physicochemical Properties and Expected CMC of DIBPC
This compound, also designated as 04:0 PC, is a zwitterionic phospholipid.[5] The CMC of phospholipids is inversely related to the length of their hydrophobic acyl chains; shorter chains lead to weaker hydrophobic interactions, thus requiring a higher concentration to drive micelle formation.[3] While an exact, universally agreed-upon CMC is not available due to its dependence on experimental conditions, data from related short-chain phosphatidylcholines provide a valuable reference for experimental design.
| Lipid Acronym | Acyl Chain Composition | Reported CMC (mM) |
| 04:0 PC (DIBPC) | Butyryl (4:0) | ~90 * |
| 05:0 PC | Valeroyl (5:0) | 90 |
| 06:0 PC | Caproyl (6:0) | 15 |
| 07:0 PC | Heptanoyl (7:0) | 1.4 |
| 08:0 PC | Capryloyl (8:0) | 0.27 |
| Source: Avanti Polar Lipids. The CMC for 4:0 PC is extrapolated to be in a similar range to 5:0 PC due to its high water solubility. |
Note: The CMC is highly sensitive to temperature, pH, ionic strength, and purity of the lipid. All experiments should be conducted under tightly controlled conditions.[6]
General Experimental Workflow
The determination of the CMC for any surfactant follows a consistent logical progression, irrespective of the specific analytical technique employed. The core principle is to monitor a physical property of the solution that exhibits a distinct change upon micelle formation.
Caption: A generalized workflow for the experimental determination of the CMC.
Key Methodologies for CMC Determination
Several robust methods can be employed to determine the CMC of DIBPC. The choice of method often depends on the available instrumentation, the required precision, and the specific properties of the phospholipid.
Surface Tensiometry
Principle: This is a classic and direct method. As DIBPC monomers are added to an aqueous solution, they accumulate at the air-water interface, reducing the surface tension. This reduction continues until the interface is saturated. At the CMC, further addition of DIBPC leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this plateau begins.[2]
Causality (Why this method works): The amphipathic nature of DIBPC drives monomers to the surface to minimize the unfavorable interaction of their hydrophobic tails with water. Once the surface is fully occupied, the most energetically favorable state for additional monomers is to form micelles, thus the concentration of free monomers in the bulk (and at the surface) ceases to increase, leading to a stable surface tension.
Experimental Protocol:
-
Preparation: Prepare a high-concentration stock solution of DIBPC (e.g., 200 mM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a defined pH and temperature.
-
Instrumentation: Calibrate a surface tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) with pure water.
-
Measurement:
-
Place a known volume of the same buffer into the measurement vessel.
-
Measure the initial surface tension.
-
Make sequential additions of the DIBPC stock solution into the vessel. After each addition, allow the system to equilibrate and then measure the surface tension. Modern tensiometers can automate this titration process.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the DIBPC concentration (log C).
-
The resulting graph will show two distinct linear regions: a steeply declining slope at concentrations below the CMC and a nearly horizontal line (plateau) above the CMC.
-
The CMC is determined from the intersection of the two lines fitted to these regions.
-
Advantages:
-
Direct and thermodynamically well-defined.
-
Does not require external probes or dyes that could potentially interact with the micelles.
Disadvantages:
-
Requires a sensitive and well-calibrated tensiometer.
-
Can be sensitive to impurities that are surface-active.
Fluorescence Spectroscopy using a Hydrophobic Probe
Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution (polar environment) below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles (a non-polar environment). This change in environment causes a distinct shift in the fluorescence emission spectrum, which can be precisely measured.
Causality (Why this method works): The partitioning of the hydrophobic pyrene probe into the micellar core is an energetically favorable process. The photophysical properties of pyrene, specifically the relative intensities of its vibrational fine structure peaks, are highly dependent on the solvent polarity. This makes it an excellent reporter for the formation of the non-polar micellar interior.
Caption: Principle of fluorescence-based CMC determination using pyrene.
Experimental Protocol:
-
Preparation:
-
Prepare a stock solution of DIBPC (e.g., 200 mM) in the desired buffer.
-
Prepare a stock solution of pyrene (e.g., 0.1 mM) in a volatile organic solvent like acetone.
-
Create a series of DIBPC dilutions in vials, bracketing the expected CMC (e.g., from 1 mM to 150 mM).
-
Add a small aliquot of the pyrene stock to each vial to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM). The volume of acetone should be minimal (<0.1% of total volume) to avoid affecting micellization.
-
Gently mix and allow the solvent to evaporate, then incubate the solutions (e.g., for 1-2 hours at a constant temperature) to ensure equilibration.
-
-
Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to ~335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 500 nm.
-
Identify the intensities of the first (I₁) and third (I₃) major vibrational peaks, typically around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the peak intensities (I₁/I₃) for each DIBPC concentration.
-
Plot the I₁/I₃ ratio against the logarithm of the DIBPC concentration.
-
A sigmoidal curve will be generated. The I₁/I₃ ratio is high in the polar aqueous environment and decreases as pyrene moves into the non-polar micelle core.
-
The CMC is determined from the inflection point of this sigmoidal curve, often calculated by fitting the data to a Boltzmann equation.
-
Advantages:
-
Extremely high sensitivity, suitable for systems with low CMCs.
-
Requires very small sample volumes.
Disadvantages:
-
It is an indirect method.
-
The probe itself could slightly influence the CMC, although this is minimal at very low probe concentrations.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes associated with molecular interactions. When determining CMC, the experiment is set up to measure the heat of demicellization. A concentrated solution of DIBPC (containing both monomers and micelles) is titrated into a buffer. The initial injections cause the micelles to break apart to re-establish equilibrium below the CMC, a process that is associated with a specific enthalpy change (ΔH). As the concentration in the cell approaches and surpasses the CMC, this enthalpy change diminishes.
Causality (Why this method works): Micelle formation is a thermodynamically driven process with an associated enthalpy. By running the process in reverse (demicellization), ITC can measure this heat change. The magnitude of the heat change per injection is proportional to the number of micelles dissociating. This number drops to zero once the concentration in the sample cell exceeds the CMC, providing a clear endpoint.
Experimental Protocol:
-
Preparation:
-
Prepare a solution of DIBPC in the desired buffer at a concentration well above the expected CMC (e.g., 150-200 mM). This will be the "syringe" solution.
-
Fill the ITC sample cell with the same buffer. Both solutions must be meticulously degassed.
-
-
Instrumentation: Set up the Isothermal Titration Calorimeter at the desired temperature and allow it to stabilize.
-
Measurement:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the concentrated DIBPC solution from the syringe into the buffer-filled cell.
-
The instrument will measure the small amount of heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the enthalpy change per injection.
-
Plot the enthalpy change per mole of injectant (kcal/mol) against the total DIBPC concentration in the cell.
-
The resulting plot will typically show an initial region with a significant enthalpy change, followed by a sharp transition to a region with a much smaller enthalpy change (representing the heat of dilution of the micelles). The CMC is determined from the midpoint of this transition.
-
Advantages:
-
Provides a complete thermodynamic profile of micellization (enthalpy, entropy).
-
Label-free and does not require optical transparency.
Disadvantages:
-
Requires a specialized and sensitive instrument.
-
Consumes a larger amount of material compared to fluorescence methods.
-
The enthalpy of micellization can be very small for some surfactants, making detection difficult.
Comparative Summary of Methods
| Feature | Surface Tensiometry | Fluorescence Spectroscopy | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in interfacial energy | Change in probe's microenvironment polarity | Heat of micelle formation/dissociation |
| Measurement | Surface Tension vs. log[C] | I₁/I₃ Ratio vs. log[C] | ΔH vs. [C] |
| Suitability for DIBPC | Excellent | Excellent | Good, if ΔH is significant |
| Sensitivity | Good | Very High | High |
| Sample Volume | Medium | Low | High |
| Throughput | Medium (can be automated) | High (plate-reader compatible) | Low |
| Key Advantage | Direct, probe-free measurement | Highest sensitivity | Provides full thermodynamic data |
| Key Limitation | Sensitive to surface-active impurities | Indirect; requires a probe | Requires specialized equipment; consumes more sample |
Conclusion
The critical micelle concentration is a fundamental parameter that governs the behavior and application of this compound. The choice of methodology for its determination should be guided by the specific research question, available instrumentation, and desired level of precision. For routine and highly sensitive measurements, fluorescence spectroscopy using a probe like pyrene offers an excellent balance of accuracy, sensitivity, and sample economy. For a direct, probe-free validation, surface tensiometry remains the gold standard. For researchers requiring a deep thermodynamic understanding of the self-assembly process, Isothermal Titration Calorimetry provides unparalleled insight. By applying the rigorous protocols detailed in this guide, researchers in drug development and life sciences can accurately characterize DIBPC, enabling the rational design of effective lipid-based systems.
References
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Mohr, A., Talbiersky, P., Korth, H.-G., Sustmann, R., Boese, R., Blaeser, D., & Rehage, H. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(45), 12969–12976. Available from: [Link]
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Wikipedia. (2023). Critical micelle concentration. In Wikipedia. Retrieved from [Link]
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Smith, G., Ghafor, W., & Basit, A. W. (2022). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. Colloids and Surfaces B: Biointerfaces, 211, 112320. Available from: [Link]
- Patist, A., Bhagwat, S. S., Penfield, K. W., Aikens, P., & Shah, D. O. (2000). On the Measurement of Critical Micelle Concentrations of Pure and Technical-Grade Nonionic Surfactants. Journal of Surfactants and Detergents, 3(1), 53–58.
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Fischer, K., & Funari, S. S. (2012). Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes. The Journal of Chemical Physics, 137(14), 144901. Available from: [Link]
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Phase behavior of 1,2-Dibutyrylphosphatidylcholine mixtures
An In-Depth Technical Guide to the Phase Behavior of 1,2-Dibutyrylphosphatidylcholine Mixtures
Foreword: The Unique Utility of a Short-Chain Phospholipid
In the vast landscape of lipidomics, this compound (Dibutyl-PC or Di-C4-PC) occupies a niche of significant importance, particularly for researchers in membrane biophysics, structural biology, and advanced drug delivery. As a short-chain diacylphospholipid, its behavior deviates substantially from its long-chain counterparts that form the stable bilayer of cellular membranes. Dibutyl-PC is highly water-soluble and acts as a mild detergent, self-assembling into micelles above a certain concentration. This property, while precluding it from forming stable bilayers on its own, makes it an invaluable tool when mixed with long-chain phospholipids. These mixtures give rise to a rich variety of self-assembled structures, most notably "bicelles," which have revolutionized the study of membrane proteins by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Understanding the phase behavior of Dibutyl-PC mixtures is, therefore, not merely an academic exercise; it is fundamental to harnessing their full potential as powerful model membrane systems. This guide provides a comprehensive exploration of the principles governing the phase behavior of these mixtures, the key techniques for their characterization, and the practical insights required for their effective application.
Fundamentals of Self-Assembly in Dibutyl-PC Mixtures
The phase behavior of lipid mixtures is dictated by the thermodynamics of self-assembly, driven primarily by the hydrophobic effect.[2] This principle dictates that nonpolar lipid tails minimize their contact with water, leading to aggregation. The final geometry of these aggregates is a function of the molecular shape of the constituent lipids.
In mixtures of long-chain (e.g., DMPC, DPPC) and short-chain lipids like Dibutyl-PC, a fascinating interplay occurs. The long-chain lipids prefer to form planar bilayers, while the highly-soluble, cone-shaped Dibutyl-PC prefers to form highly curved micelles. When mixed, they can cooperate to form unique structures.
Key Morphologies in Dibutyl-PC Systems
-
Micelles: Spherical aggregates formed by short-chain lipids like Dibutyl-PC above their critical micelle concentration (CMC). The hydrophobic tails form a core, shielded from water by the polar headgroups.[2][3][4]
-
Vesicles (Liposomes): Spherical structures composed of one or more lipid bilayers (lamellar phase) enclosing an aqueous core. These are typically formed by long-chain phospholipids.
-
Bicelles (Bilayered Micelles): Disc-shaped aggregates that represent a hybrid structure. They consist of a planar bilayer region composed of long-chain phospholipids, which is stabilized and capped at its rim by short-chain lipids like Dibutyl-PC.[1]
The transition between these morphologies is governed by factors such as temperature, total lipid concentration, and, most critically, the molar ratio of the long-chain to the short-chain lipid.
Constructing and Interpreting Phase Diagrams
A phase diagram is an essential map that delineates the regions of stability for different phases as a function of variables like temperature and composition. For a binary mixture of a long-chain lipid (e.g., DMPC) and a short-chain lipid (e.g., Dibutyl-PC), the diagram typically plots temperature versus the mole fraction of one component. For bicellar systems, the composition is often expressed as the molar ratio 'q' of the long-chain lipid to the short-chain lipid.
Systematic characterization of DMPC/DHPC (a close analog to Dibutyl-PC) mixtures has shown that at low fractions of the short-chain lipid, large vesicular structures dominate.[5] As the fraction of short-chain lipid increases, the system transitions into a region where small, disc-like bicelles are stable. A further increase leads to the dissolution of the bilayer and the formation of mixed micelles.[5]
The Influence of Cholesterol
Introducing a third component, such as cholesterol, adds another dimension of complexity. Cholesterol is a pivotal regulator of membrane fluidity and is known to induce the formation of a "liquid-ordered" (Lo) phase in phospholipid bilayers, which coexists with the "liquid-disordered" (Ld) phase.[6][7][8] In a ternary mixture of a saturated long-chain PC (like DPPC), an unsaturated long-chain PC (like DOPC), and cholesterol, distinct regions of phase separation are observed.[6][9][10] When cholesterol is added to a Dibutyl-PC/long-chain PC mixture, it preferentially partitions into the planar bilayer region of the bicelle, modulating its physical properties. This can lead to the formation of Lo domains within the bicelle, a phenomenon of great interest for studying lipid rafts.[11]
Core Methodologies for Phase Behavior Characterization
A multi-technique approach is imperative for accurately characterizing the phase behavior of Dibutyl-PC mixtures. Each method provides complementary information on the thermodynamic, structural, and dynamic properties of the system.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying thermotropic (temperature-induced) phase transitions in lipid dispersions.[12][13][14] It measures the heat flow required to change the temperature of a sample relative to a reference, allowing for the precise determination of the temperature (Tm) and enthalpy (ΔH) of phase transitions.
Causality Behind Experimental Choice: The primary phase transition of interest in these mixtures is the gel-to-liquid crystalline transition of the long-chain phospholipid component. The presence of Dibutyl-PC, particularly at the edges of bilayer fragments, disrupts the cooperative melting of the acyl chains. This typically results in a broadening of the transition peak and a lowering of the transition temperature and enthalpy, providing quantitative insight into the miscibility and interaction between the lipid components.
Experimental Protocol: DSC Analysis of a DMPC/Dibutyl-PC Mixture
-
Preparation of Lipid Stock: Prepare separate stock solutions of DMPC and Dibutyl-PC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Mixing and Film Formation: In a glass vial, mix the desired molar ratios of DMPC and Dibutyl-PC. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the vial wall. Place the vial under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer (e.g., HEPES, PBS) to a final lipid concentration of 1-5 mg/mL. Hydration should be performed above the Tm of DMPC (~24°C) by vortexing vigorously to form a multilamellar vesicle (MLV) suspension.[13]
-
Sample Loading: Accurately load a precise volume (e.g., 500 µL) of the lipid suspension into the DSC sample cell. Load an identical volume of pure buffer into the reference cell.[13]
-
Data Acquisition: Equilibrate the system at a starting temperature well below the expected transition. Scan the temperature at a controlled rate (e.g., 1°C/min) through the transition region and to a temperature well above it. Perform at least two heating and cooling cycles to ensure reproducibility.[12]
-
Data Analysis: After baseline subtraction, integrate the area under the transition peak to determine the calorimetric enthalpy (ΔH). The temperature at the peak maximum is the transition temperature (Tm).
| Mixture (DMPC:Dibutyl-PC) | Transition Temp (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Peak Width (°C) |
| 100:0 (Pure DMPC) | ~24.0 | ~5.5 | ~0.5 |
| 95:5 | ~23.5 | ~4.8 | ~1.5 |
| 90:10 | ~22.8 | ~3.9 | ~2.8 |
| 80:20 | Transition highly broadened or absent | - | - |
| Note: This table presents illustrative data based on expected trends. Actual values must be determined experimentally. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for studying lipid phases because the NMR signal is exquisitely sensitive to molecular motion and orientation.[15][16]
-
³¹P NMR: The phosphorus nucleus in the phospholipid headgroup acts as a sensitive probe of the local phase. In large, slowly tumbling structures like vesicles (lamellar phase), the phosphorus signal exhibits a characteristic broad, asymmetric lineshape. In contrast, in small, rapidly tumbling aggregates like micelles or bicelles (isotropic phase), the signal averages to a sharp, symmetric peak.[15] This provides a clear and unambiguous method to distinguish between lamellar and bicellar/micellar phases.
-
²H NMR: By using lipids with deuterated acyl chains, ²H NMR can provide detailed information about the orientational order and dynamics of the lipid tails (the order parameter, S_CD).[1] This is particularly useful for characterizing the ordering effect of cholesterol within the bicelle bilayer.
X-ray and Neutron Scattering
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are fundamental methods for determining the size, shape, and internal structure of particles in the nanometer range.[17][18]
Causality Behind Experimental Choice: For Dibutyl-PC mixtures, SAXS is invaluable for directly measuring the structural parameters of the aggregates. By fitting the scattering data to theoretical models, one can determine the radius and thickness of bicelles, the thickness of the lipid bilayer, and the aggregation number of micelles.[19] This provides the structural ground truth that complements the thermodynamic data from DSC and the phase information from NMR.
Applications in Drug Development and Research
The unique properties of Dibutyl-PC mixtures make them highly valuable in several advanced applications:
-
Structural Biology of Membrane Proteins: Magnetically-alignable bicelles are premier membrane mimetics for high-resolution NMR studies of membrane protein structure and topology.[1] The short-chain Dibutyl-PC provides the tractable, small-particle properties required for solution NMR, while the long-chain lipid provides the native-like bilayer environment for the protein.
-
Drug Delivery and Formulation: The ability to form various morphologies allows for the encapsulation of both hydrophobic and hydrophilic drugs. The phase behavior is critical; for instance, a drug might be stably encapsulated in a bicellar formulation but could be prematurely released if a temperature change induces a transition to a micellar phase. Understanding these boundaries is key to designing stable and effective delivery vehicles.
-
Investigating Drug-Membrane Interactions: These model systems provide a controlled environment to study how a drug candidate interacts with a lipid bilayer.[20][21] Techniques like DSC can reveal if a drug perturbs the lipid phase transition, suggesting it intercalates into the membrane, which can be crucial for its mechanism of action or potential toxicity.[22][23]
Conclusion
The phase behavior of this compound mixtures is a rich and complex field, governed by the fundamental principles of lipid self-assembly. The interplay between the bilayer-forming propensity of long-chain lipids and the micelle-forming nature of Dibutyl-PC gives rise to structures like bicelles, which are of immense practical utility. A thorough characterization, leveraging the complementary strengths of DSC, NMR, and scattering techniques, is essential for constructing accurate phase diagrams. For researchers and drug development professionals, a deep understanding of this phase behavior is not just foundational knowledge—it is the critical blueprint for designing innovative model membrane systems, advanced drug delivery vehicles, and insightful biophysical assays.
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Spontaneous Vesicle Formation with 1,2-Dibutyrylphosphatidylcholine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBC) is a synthetic, short-chain phospholipid whose amphiphilic nature drives its self-assembly in aqueous environments. Unlike its long-chain counterparts that typically require significant energy input to form vesicles, DBC possesses the intriguing potential for spontaneous vesiculation. This guide provides a comprehensive technical overview of the principles governing the self-assembly of DBC, the proposed mechanisms behind its spontaneous formation of vesicles, and detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for researchers in drug delivery and biomaterials science, enabling them to harness the unique properties of DBC for the development of novel delivery systems.
Introduction to 1,2-Dibutyrylphosphatidylcholine (DBC)
1,2-Dibutyryl-sn-glycero-3-phosphocholine is a zwitterionic phospholipid characterized by a hydrophilic phosphocholine head group and two short, four-carbon butyryl acyl chains in the hydrophobic tail. This unique molecular structure imparts distinct physicochemical properties that differentiate it from long-chain phospholipids commonly used in liposome formulations. The short acyl chains increase its water solubility and critical micelle concentration (CMC) relative to lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). These characteristics are central to its ability to self-assemble into various nanostructures, including the spontaneous formation of vesicles, which are of significant interest for applications in drug delivery, diagnostics, and as model membrane systems.[1]
The primary advantage of spontaneous vesicle formation lies in the simplicity and mildness of the preparation method, which avoids the potentially degradative effects of high-energy processes such as sonication or high-pressure extrusion. This makes it an attractive option for encapsulating delicate therapeutic molecules, including biologics and small molecule drugs.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DBC is essential for predicting and controlling its self-assembly behavior. Key properties are summarized in the table below.
| Property | Value | Significance for Self-Assembly |
| Molecular Formula | C₁₆H₃₂NO₈P | Defines the elemental composition. |
| Molecular Weight | 397.4 g/mol | Influences diffusion and molar concentration calculations. |
| Acyl Chains | Two 4-carbon (butyryl) chains | The short, saturated chains increase water solubility and result in a higher CMC compared to long-chain phospholipids. This is a key driver for spontaneous self-assembly. |
| Head Group | Phosphocholine (zwitterionic) | The polar head group dictates the hydrophilic interactions with the aqueous environment. |
| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in aqueous solutions. | Solubility in organic solvents is useful for initial stock solution preparation, while its behavior in aqueous media is central to vesicle formation. |
The Thermodynamics of DBC Self-Assembly
The spontaneous formation of aggregates like micelles and vesicles in an aqueous solution is an entropically driven process, primarily governed by the hydrophobic effect. The system seeks to minimize the unfavorable interactions between the hydrophobic acyl chains of the lipid and water molecules. This is achieved by the self-assembly of the amphiphilic molecules into structures that sequester the hydrophobic tails away from the aqueous environment. The final morphology of these aggregates is dictated by the interplay of several factors, most notably the critical packing parameter (CPP) and the critical micelle concentration (CMC).
The Critical Packing Parameter (CPP)
The CPP is a dimensionless number that relates the shape of an amphiphile to the geometry of the aggregate it is likely to form. It is defined as:
CPP = v / (a₀ * l)
where:
-
v is the volume of the hydrophobic tail(s).
-
a₀ is the optimal area of the hydrophilic head group at the aggregate-water interface.
-
l is the length of the hydrophobic tail(s).
The predicted aggregate structure based on the CPP value is as follows:
-
CPP < 1/3: Spherical micelles
-
1/3 < CPP < 1/2: Cylindrical micelles
-
1/2 < CPP < 1: Vesicles (bilayers)
-
CPP > 1: Inverted structures (e.g., inverted micelles)
For DBC, the two short butyryl chains give it a larger hydrophobic volume relative to its headgroup area compared to a single-chain lysophospholipid, yet the chains are significantly shorter than those of traditional vesicle-forming lipids. It is hypothesized that the CPP of DBC lies within the range that favors the formation of curved bilayers, and thus vesicles, particularly under specific conditions of concentration and temperature.
The Critical Micelle Concentration (CMC)
Proposed Mechanisms of Spontaneous Vesicle Formation with DBC
The spontaneous formation of vesicles from a single-component system like DBC in an aqueous buffer is a thermodynamically driven process that can proceed through several potential pathways. The exact mechanism is likely dependent on factors such as the rate of hydration, temperature, and the presence of co-solvents.
Solvent Exchange Mechanism
One plausible mechanism involves the diffusive exchange of a solvent in which the lipid is fully solubilized (e.g., ethanol) with an aqueous buffer. As the ethanol concentration decreases through diffusion, the DBC molecules are forced to self-assemble. If the local concentration and thermodynamic conditions favor a bilayer structure (i.e., the CPP is in the vesicle-forming range), unilamellar vesicles can form spontaneously.[2][3] This method avoids the kinetic trapping into multilamellar structures often seen with the traditional thin-film hydration method.
Micelle-to-Vesicle Transition
Another potential pathway involves a transition from micelles to vesicles. Given its structure, it is possible that DBC initially forms micelles at concentrations just above its CMC. Upon a change in conditions, such as a temperature shift or further increases in concentration, these micelles could fuse and rearrange to form thermodynamically more stable vesicles. This behavior has been observed in mixed surfactant systems and represents a plausible, though not yet confirmed, mechanism for pure DBC.
Caption: Proposed pathways for the spontaneous formation of vesicles from this compound in an aqueous environment.
Experimental Protocols for the Investigation of DBC Self-Assembly
The following protocols provide a systematic approach to characterizing the self-assembly of DBC in an aqueous solution.
Protocol for Determination of the Critical Micelle Concentration (CMC) of DBC
This protocol utilizes the fluorescence of pyrene, which is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, pyrene partitions into the hydrophobic core, leading to a change in the ratio of the intensities of its first and third emission peaks (I₁/I₃).
Materials:
-
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBC)
-
Pyrene
-
Acetone (spectroscopic grade)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks and precision pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 1 mM.
-
Prepare a stock solution of DBC: Dissolve a known mass of DBC in the desired buffer to create a concentrated stock solution (e.g., 50 mM).
-
Prepare a series of DBC dilutions: Create a series of dilutions of the DBC stock solution in the buffer. The concentration range should span the expected CMC.
-
Add pyrene to each dilution: To each DBC dilution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is approximately 1 µM. The final concentration of acetone should be less than 1% (v/v) to avoid affecting the self-assembly process.
-
Equilibrate the samples: Allow the samples to equilibrate for at least 2 hours at a constant temperature.
-
Measure fluorescence spectra: Using a fluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 450 nm.
-
Determine the I₁/I₃ ratio: For each spectrum, determine the intensity of the first peak (I₁, around 373 nm) and the third peak (I₃, around 384 nm) and calculate the I₁/I₃ ratio.
-
Plot and determine the CMC: Plot the I₁/I₃ ratio as a function of the logarithm of the DBC concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the point of sharpest change in the ratio.[6][7]
Protocol for Preparation and Characterization of DBC Aggregates
This protocol describes the preparation of DBC solutions and their characterization by Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM) to determine the size and morphology of the self-assembled structures.
Materials:
-
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBC)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4), filtered through a 0.22 µm filter.
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument
-
Cryo-Transmission Electron Microscope (Cryo-TEM) and associated equipment
Procedure:
-
Prepare DBC solutions: a. Weigh a precise amount of DBC into a clean glass vial. b. Add the desired volume of filtered buffer to achieve the target concentration (prepare samples both below and above the determined CMC). c. Vortex the mixture vigorously for 5-10 minutes until the DBC is fully dissolved and the solution is clear. d. Allow the solution to equilibrate at the desired temperature for at least 1 hour.
-
Dynamic Light Scattering (DLS) Analysis: a. Transfer an appropriate volume of the DBC solution into a clean cuvette. b. Perform DLS measurements to determine the hydrodynamic radius (Rh), size distribution, and polydispersity index (PDI) of the aggregates in the solution.[8][9] c. Analyze the data to distinguish between small, monodisperse populations (indicative of micelles) and larger, potentially more polydisperse populations (indicative of vesicles).
-
Cryo-Transmission Electron Microscopy (Cryo-TEM) Analysis: a. Prepare vitrified specimens of the DBC solutions by plunge-freezing a thin film of the sample on a TEM grid. b. Image the vitrified specimens using a Cryo-TEM to directly visualize the morphology of the self-assembled structures.[10] c. Analyze the micrographs to confirm the presence of spherical micelles, vesicles (identifiable by their bilayer structure), or other aggregates.
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- 2. Spontaneous formation of single component liposomes from a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spontaneous nanosized liposome formation from crude dried lecithin upon addition of glycerol - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct observation and characterization of DMPC/DHPC aggregates under conditions relevant for biological solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2-Dibutyrylphosphatidylcholine: A Versatile Tool for Probing the Intricacies of Lipid-Protein Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Simplicity in a Complex World
The study of lipid-protein interactions is fundamental to our understanding of cellular processes, from signal transduction to membrane transport. Integral and peripheral membrane proteins are notoriously challenging to study due to their hydrophobic nature and reliance on a lipid bilayer for structural and functional integrity. The removal of these proteins from their native environment often leads to aggregation and loss of function.[1] To circumvent these challenges, membrane mimetics are employed to provide a stable, native-like environment for in vitro studies.[2][3]
Among the arsenal of available membrane mimetics, short-chain phospholipids have carved out a significant niche. 1,2-dibutyrylphosphatidylcholine (DBPC), a synthetic phospholipid with short four-carbon acyl chains, stands out as a particularly powerful tool. Its unique physicochemical properties make it an ideal model system for solubilizing, stabilizing, and studying membrane proteins and their interactions with lipids.[4] This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of DBPC in the study of lipid-protein interactions, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties of this compound: The Key to its Utility
The defining feature of DBPC is its short butyryl (four-carbon) acyl chains. This structural characteristic dictates its behavior in aqueous solutions, leading to a high critical micelle concentration (CMC) and the formation of small, dynamic micelles.[4]
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[5][6] Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules assemble into micelles.[7] The CMC is a critical parameter as it dictates the concentration of DBPC required to effectively solubilize membrane proteins.
| Phosphatidylcholine (PC) | Acyl Chain Length | Critical Micelle Concentration (mM) |
| 8:0 PC (Dioctanoyl-PC) | 8 carbons | 0.27 |
| 7:0 PC (Diheptanoyl-PC) | 7 carbons | 1.4 |
| 6:0 PC (Dihexanoyl-PC) | 6 carbons | 15 |
| 5:0 PC (Dipentanoyl-PC) | 5 carbons | 90 |
| (Data sourced from Avanti Polar Lipids)[8] |
Given this trend, the CMC of this compound (4:0 PC) is expected to be well above 90 mM. This high CMC is advantageous because it allows for a large working concentration range of monomeric DBPC, which can be crucial for certain experimental setups. Furthermore, the high CMC facilitates the removal of the lipid during reconstitution experiments, as a significant dilution will cause the micelles to dissociate back into monomers.
The micelles formed by DBPC are small and highly dynamic, with a rapid exchange between monomers and the micellar state. This dynamic nature is beneficial for incorporating proteins without entrapping them in a kinetically stable, non-native conformation.
Figure 1: Monomer-micelle equilibrium of DBPC.
Core Application: Solubilization and Reconstitution of Membrane Proteins
A primary application of DBPC is the gentle extraction of membrane proteins from their native lipid environment and their subsequent reconstitution into a defined model membrane system, such as proteoliposomes.[9][10]
Experimental Protocol: Solubilization of a Membrane Protein with DBPC
This protocol outlines the general steps for solubilizing a membrane protein from a cellular membrane preparation. Optimization will be required for specific proteins.
-
Membrane Preparation: Isolate the membrane fraction containing the protein of interest using standard cell lysis and centrifugation techniques.[11]
-
Determine Protein Concentration: Accurately determine the total protein concentration in your membrane preparation using a suitable protein assay.
-
Solubilization Buffer Preparation: Prepare a solubilization buffer containing a suitable buffering agent (e.g., 20 mM HEPES, pH 7.4), salt (e.g., 150 mM NaCl), and any necessary co-factors or ligands to maintain protein stability.
-
DBPC Addition: Add a concentrated stock solution of DBPC to the membrane preparation to a final concentration significantly above its estimated CMC. A common starting point is a 10:1 (w/w) ratio of DBPC to total protein.
-
Incubation: Incubate the mixture with gentle agitation (e.g., on a rotator) at a controlled temperature (often 4°C to maintain protein stability) for a defined period (e.g., 1-2 hours).
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized membrane fragments.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized protein-DBPC mixed micelles.
Figure 2: Workflow for membrane protein solubilization using DBPC.
Experimental Protocol: Reconstitution of a Solubilized Protein into Proteoliposomes
This protocol describes the formation of proteoliposomes from a solubilized protein-DBPC mixture.
-
Lipid Film Preparation: Prepare a lipid film of the desired composition for the final proteoliposomes (e.g., a mixture of long-chain phospholipids like POPC and a negatively charged lipid like POPG) in a glass vial by evaporating the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film with a buffer containing the solubilized protein-DBPC mixture. The total lipid concentration should be high enough to form a stable bilayer.
-
Detergent Removal: The key to reconstitution is the removal of DBPC.[9] Due to its high CMC, this can be effectively achieved by:
-
Dialysis: Place the protein-lipid-DBPC mixture in a dialysis cassette with a suitable molecular weight cutoff and dialyze against a large volume of DBPC-free buffer. Multiple buffer changes are recommended.
-
Size Exclusion Chromatography (SEC): Pass the mixture over a size exclusion column. The larger proteoliposomes will elute before the smaller DBPC micelles and monomers.
-
Adsorption with Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to bind the hydrophobic DBPC molecules.[10]
-
-
Characterization: Characterize the resulting proteoliposomes for size, protein incorporation, and functionality.
Figure 3: Workflow for proteoliposome reconstitution from a DBPC-solubilized protein.
Biophysical Techniques for Studying Lipid-Protein Interactions with DBPC
The small, well-defined nature of DBPC micelles makes them an excellent platform for a variety of biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution NMR is a powerful technique for studying the structure and dynamics of proteins at atomic resolution.[12] However, it is generally limited to smaller, well-behaved proteins that tumble rapidly in solution. The large size of traditional proteoliposomes or detergent micelles with long-chain surfactants often leads to slow tumbling and poor-quality NMR spectra.
The small size of DBPC micelles (and mixed micelles containing a single membrane protein) results in faster tumbling rates, which can significantly improve the quality of solution NMR spectra for membrane proteins.[13][14] This allows for detailed structural and dynamic studies of the protein within a membrane-like environment.
General Protocol for NMR Sample Preparation:
-
Solubilize the isotopically labeled (e.g., ¹⁵N, ¹³C) protein of interest in a deuterated buffer containing DBPC at a concentration well above its CMC.
-
Concentrate the protein-DBPC sample to the desired concentration for NMR analysis (typically 0.1-1 mM).
-
Transfer the sample to an NMR tube for data acquisition.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a sensitive means to probe protein-lipid interactions and conformational changes.[15]
Fluorescence Quenching: This technique can be used to determine the accessibility of fluorescent amino acid residues (e.g., tryptophan) within a protein to quenchers in the aqueous solvent. When a protein is incorporated into a DBPC micelle, residues that are buried within the hydrophobic core of the micelle will be shielded from water-soluble quenchers (e.g., acrylamide or iodide ions), resulting in a decrease in the quenching constant.[16]
Experimental Protocol: Fluorescence Quenching Assay
-
Prepare a solution of the protein of interest in a suitable buffer.
-
Prepare a second solution of the protein in the same buffer containing DBPC at a concentration above its CMC.
-
Record the intrinsic tryptophan fluorescence emission spectrum of each sample.
-
Titrate small aliquots of a concentrated stock solution of a water-soluble quencher (e.g., acrylamide) into each sample, recording the fluorescence intensity after each addition.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant in the presence and absence of DBPC micelles. A decrease in the Stern-Volmer constant in the presence of DBPC indicates that the tryptophan residues are protected within the micellar environment.
Figure 4: Principle of fluorescence quenching.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d), stoichiometry (n), and the thermodynamics (enthalpy, ΔH, and entropy, ΔS) of the interaction.[11][17] ITC can be used to quantify the binding of a soluble protein or peptide to DBPC micelles.
Experimental Protocol: ITC Analysis of Protein-Micelle Binding
-
Sample Preparation: Prepare the protein solution in a suitable buffer. Prepare the DBPC solution in the exact same buffer at a concentration above its CMC. Degas both solutions immediately before the experiment.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the DBPC micelle solution into the injection syringe.
-
Titration: Perform a series of small injections of the DBPC solution into the protein solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters of the interaction.
Figure 5: ITC experimental workflow and data output.
Quantitative Data Summary
The following table provides hypothetical but realistic data that could be obtained from the experiments described above, illustrating the utility of DBPC as a model system.
| Biophysical Technique | Parameter Measured | Hypothetical Value (Protein in Buffer) | Hypothetical Value (Protein + DBPC Micelles) | Interpretation |
| Fluorescence Quenching | Stern-Volmer Constant (K_sv) | 10 M⁻¹ | 2 M⁻¹ | Tryptophan residues are shielded from the aqueous quencher, indicating protein incorporation into the micelle. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K_d) | - | 10 µM | Quantifies the affinity of the protein for the DBPC micelles. |
| Stoichiometry (n) | - | 5 | Indicates that approximately 5 lipid molecules bind per protein monomer. | |
| Enthalpy (ΔH) | - | -5 kcal/mol | The binding is enthalpically driven. | |
| Entropy (ΔS) | - | +10 cal/mol·K | The binding is entropically favorable. |
Conclusion and Future Perspectives
This compound is a versatile and powerful tool for the study of lipid-protein interactions. Its high critical micelle concentration and the formation of small, dynamic micelles provide a gentle yet effective means to solubilize and stabilize membrane proteins for a wide range of biophysical studies. The ability to use DBPC in conjunction with high-resolution techniques like solution NMR, as well as quantitative methods like fluorescence spectroscopy and isothermal titration calorimetry, allows researchers to dissect the structural, dynamic, and thermodynamic basis of how proteins interact with their lipid environment.
While DBPC provides an excellent starting point for many studies, it is important to remember that it is a simplified model of a biological membrane. Future studies may involve progressing from DBPC micelles to more complex systems like bicelles or nanodiscs, which can incorporate a more native-like lipid composition.[2][3] Nevertheless, as a foundational tool, DBPC will undoubtedly continue to play a crucial role in advancing our understanding of the fundamental principles governing the intricate dance between lipids and proteins at the cell membrane.
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An In-depth Technical Guide to the Biophysical Characterization of 1,2-Dibutyrylphosphatidylcholine (DIBPC) Micelles
Abstract
1,2-Dibutyrylphosphatidylcholine (DIBPC), a short-chain synthetic phospholipid, serves as an invaluable tool in membrane biophysics and drug delivery research. Its ability to self-assemble into micelles above a certain concentration makes it an excellent model system for studying lipid aggregation, protein-lipid interactions, and for the solubilization of hydrophobic molecules. This guide provides a comprehensive technical overview of the essential biophysical techniques employed to characterize DIBPC micelles. We delve into the principles and provide field-proven, step-by-step protocols for determining critical micelle concentration (CMC), micelle size and polydispersity, aggregation number, and the thermodynamic parameters governing micellization. This document is intended for researchers, scientists, and drug development professionals seeking to harness the properties of DIBPC for their scientific endeavors.
Introduction: The Significance of this compound (DIBPC) in Biophysical Research
This compound (di-C4-PC) is a zwitterionic phospholipid featuring two four-carbon acyl chains esterified to a glycerophosphocholine backbone. This short-chain nature imparts a high degree of water solubility compared to its long-chain counterparts, which preferentially form bilayers in aqueous environments.[1] Above a specific concentration, known as the critical micelle concentration (CMC), the hydrophobic effect drives the spontaneous self-assembly of DIBPC monomers into thermodynamically stable, closed, spherical structures known as micelles.[1] These micelles possess a hydrophobic core, composed of the butyryl chains, and a hydrophilic shell of phosphocholine headgroups exposed to the aqueous solvent.
The utility of DIBPC micelles in biophysical research is multifaceted:
-
Membrane Protein Solubilization and Stabilization: DIBPC micelles can create a membrane-mimetic environment that is less harsh than traditional detergents, making them suitable for the solubilization and functional study of membrane proteins.
-
Drug Delivery Systems: The hydrophobic core of DIBPC micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability and enabling their administration in aqueous formulations.[2]
-
Model Systems for Lipid Self-Assembly: The well-defined and relatively simple nature of DIBPC micelles makes them an excellent model system for investigating the fundamental principles of lipid self-assembly and the hydrophobic effect.[1]
A thorough biophysical characterization of DIBPC micelles is paramount for their effective and reproducible use in these applications. This guide will provide the theoretical underpinnings and practical methodologies for such a characterization.
The Bedrock of Micellization: Critical Micelle Concentration (CMC)
The CMC is the cornerstone of micellar characterization, representing the concentration of amphiphile at which the formation of micelles becomes appreciable.[3] Below the CMC, DIBPC exists predominantly as monomers in solution. As the concentration approaches and surpasses the CMC, there is a cooperative transition to form micelles. The determination of the CMC is crucial as it dictates the concentration range required for applications and provides insight into the stability of the micelles upon dilution.[4]
Several techniques can be employed to determine the CMC, each relying on the detection of a distinct change in a physicochemical property of the solution as a function of DIBPC concentration.
Fluorescence Spectroscopy: A Sensitive Probe of the Microenvironment
Fluorescence spectroscopy is a highly sensitive method for CMC determination.[4][5] It utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment.[6] In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the DIBPC micelles, leading to a significant change in its fluorescence signal.[6]
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DIBPC in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure complete dissolution.
-
Prepare a 1 mM stock solution of 1,6-diphenyl-1,3,5-hexatriene (DPH) in a water-miscible organic solvent like tetrahydrofuran (THF).
-
-
Sample Preparation:
-
Prepare a series of DIBPC solutions with varying concentrations, bracketing the expected CMC. For short-chain phospholipids, the CMC is typically in the millimolar range.[7] A suggested range for DIBPC would be from 0.1 mM to 20 mM.
-
To a set of cuvettes, add the appropriate volume of the DIBPC stock solution and buffer to achieve the desired final concentrations in a constant final volume (e.g., 2 mL).
-
To each cuvette, add a small aliquot (e.g., 2 µL) of the DPH stock solution to yield a final DPH concentration of 1 µM. The final concentration of THF should be kept minimal (< 0.1% v/v) to avoid influencing micellization.
-
Gently mix and allow the samples to equilibrate for at least 30 minutes at a constant temperature.
-
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer with temperature control.
-
Set the excitation wavelength to 358 nm and the emission wavelength to 430 nm.[6]
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the DIBPC concentration.
-
The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
-
Causality Behind Experimental Choices:
-
Choice of Probe (DPH): DPH is a neutral, hydrophobic probe, which minimizes electrostatic interactions with the zwitterionic phosphocholine headgroups of DIBPC, ensuring its partitioning is primarily driven by the hydrophobic effect.[6]
-
Temperature Control: Micellization is a temperature-dependent process. Maintaining a constant temperature is crucial for obtaining a reproducible CMC value.
-
Equilibration Time: Allowing the samples to equilibrate ensures that the partitioning of the probe between the aqueous phase and the micelles (if present) has reached a steady state.
Sizing Up the Assembly: Hydrodynamic Radius and Polydispersity
Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size (hydrodynamic radius, Rh) and size distribution (polydispersity) of micelles in solution.[8][9] The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles.[9] Smaller particles diffuse faster, leading to more rapid fluctuations in scattered light intensity, while larger particles diffuse slower, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius.[10]
Dynamic Light Scattering (DLS) for Micelle Size Analysis
-
Sample Preparation:
-
Prepare a solution of DIBPC at a concentration well above its determined CMC (e.g., 10-20 mM) in a buffer of choice.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any large aggregates or dust particles.
-
-
Instrument Setup and Measurement:
-
Equilibrate the DLS instrument's sample chamber to the desired temperature (e.g., 25°C).
-
Place the cuvette in the sample holder.
-
Set the measurement parameters, including the scattering angle (typically 90° or 173° for backscatter detection), and the number and duration of measurements.
-
Initiate the measurement.
-
-
Data Analysis:
-
The instrument's software will generate a correlation function from the scattered light intensity fluctuations.
-
A cumulants analysis of the correlation function will yield the average hydrodynamic radius (Z-average diameter) and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse population of micelles.
-
Field-Proven Insights:
-
Concentration Matters: While DLS can be performed over a range of concentrations, it is crucial to work well above the CMC to ensure the presence of a stable micelle population. Be aware that for some systems, micelle size can be concentration-dependent.[9]
-
Viscosity is Key: The Stokes-Einstein equation requires the viscosity of the solvent. For dilute aqueous solutions, the viscosity of water at the measurement temperature can be used. However, at high micelle concentrations, the viscosity of the solution may increase, and a direct measurement of the sample's viscosity will yield more accurate size determination.[10]
-
Beware of Dust: DLS is highly sensitive to the presence of dust and large aggregates, which can scatter light much more intensely than the micelles and skew the results. Meticulous sample preparation and filtration are critical.
Counting the Monomers: The Aggregation Number
The aggregation number (Nagg) is a fundamental parameter that defines the number of DIBPC monomers that assemble to form a single micelle.[11] This value, in conjunction with the hydrodynamic radius, provides a more complete picture of the micellar structure.
Static Light Scattering (SLS) for Aggregation Number Determination
While DLS measures the fluctuations in scattered light, Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of concentration. The Debye plot, which plots the inverse of the excess scattered light intensity against concentration, can be used to determine the weight-average molecular weight (Mw) of the micelles. The aggregation number can then be calculated by dividing the Mw of the micelle by the molecular weight of a single DIBPC monomer.
The Energetics of Assembly: A Thermodynamic Perspective
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions, including the formation and dissociation of micelles.[12][13] By titrating a concentrated solution of DIBPC into a buffer, one can directly measure the enthalpy of micellization (ΔHmic) and determine the CMC. From these parameters, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated, providing a complete thermodynamic profile of the self-assembly process.[14][15]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Sample Preparation:
-
Prepare a solution of DIBPC in the desired buffer at a concentration significantly above the CMC (e.g., 50-100 mM). This will be the "syringe" solution.
-
Fill the ITC sample cell with the same buffer.
-
Degas both the syringe and cell solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature.
-
Perform a series of small injections (e.g., 2-5 µL) of the concentrated DIBPC solution from the syringe into the buffer-filled cell.
-
The instrument will measure the heat absorbed or released after each injection.
-
-
Data Analysis:
-
The raw ITC data will be a series of peaks, with each peak corresponding to a single injection.
-
Integrating the area under each peak gives the heat change for that injection.
-
Plotting the heat change per mole of injectant against the total DIBPC concentration in the cell will yield a titration curve.
-
This curve will typically be sigmoidal. The inflection point of the sigmoid corresponds to the CMC, and the magnitude of the change in enthalpy corresponds to the enthalpy of micellization (ΔHmic).[13]
-
The Gibbs free energy of micellization can be calculated using the equation: ΔGmic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.
-
The entropy of micellization can then be determined from the Gibbs-Helmholtz equation: ΔGmic = ΔHmic - TΔSmic.
-
Self-Validating System:
The ITC experiment provides a self-validating system for thermodynamic characterization. The shape of the titration curve, with its clear pre-micellar, transition, and post-micellar regions, provides a direct visualization of the micellization process. The ability to fit this data to established theoretical models lends a high degree of confidence to the determined thermodynamic parameters.
Data Presentation and Visualization
| Parameter | Technique | Expected Value/Range | Reference/Notes |
| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy, ITC | 1-10 mM | The CMC of short-chain PCs decreases with increasing chain length.[7] |
| Hydrodynamic Radius (Rh) | Dynamic Light Scattering (DLS) | 1.5 - 3.0 nm | Micelle size can be influenced by temperature, ionic strength, and concentration.[9][10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | A low PDI indicates a homogenous population of micelles. |
| Aggregation Number (Nagg) | Static Light Scattering (SLS) | 20 - 60 | Dependent on the balance of hydrophobic and hydrophilic interactions. |
| Enthalpy of Micellization (ΔHmic) | Isothermal Titration Calorimetry (ITC) | Variable (can be endo- or exothermic) | Temperature-dependent. |
| Gibbs Free Energy of Micellization (ΔGmic) | Isothermal Titration Calorimetry (ITC) | Negative | Indicates a spontaneous process. |
| Entropy of Micellization (ΔSmic) | Isothermal Titration Calorimetry (ITC) | Typically positive | Driven by the hydrophobic effect and the release of ordered water molecules.[1] |
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Workflow for CMC Determination by Fluorescence Spectroscopy.
Caption: Workflow for DLS Measurement of Micelle Size.
Caption: Workflow for ITC Thermodynamic Characterization.
Conclusion: A Framework for Comprehensive Characterization
The biophysical characterization of this compound micelles is a critical step in their application across various scientific disciplines. This guide has provided a detailed framework, grounded in established scientific principles, for the comprehensive analysis of these important self-assembled structures. By employing the techniques of fluorescence spectroscopy, dynamic light scattering, and isothermal titration calorimetry, researchers can obtain a robust understanding of the CMC, size, polydispersity, and the thermodynamic driving forces of DIBPC micellization. The protocols and insights provided herein are designed to empower scientists to confidently and accurately characterize DIBPC micelles, thereby enabling their effective use in advancing our understanding of biological systems and in the development of novel therapeutic strategies.
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Galvagnion, C., Brown, J. W., Ouberai, M. M., Flagmeier, P., Vendruscolo, M., & Dobson, C. M. (2016). Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein. Proceedings of the National Academy of Sciences, 113(24), E3366–E3375. [Link]
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Chakraborty, S., & Joshi, N. (2022). Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique. Methods and Applications in Fluorescence, 10(4), 045005. [Link]
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Abu-Rmaileh, B. E., & Levin, S. (2019). A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe. Analytical Methods, 11(28), 3645-3652. [Link]
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Guan, W., Zhou, C., & Shu, C. (2022). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter, 18(46), 8821–8833. [Link]
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Nagle, J. F., & Tristram-Nagle, S. (2017). Experimentally determined tilt and bending moduli of single-component lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1539-1547. [Link]
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Pham, Q. T., Shah, D. O., & Ly, H. V. (2020). Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine. Scientific Reports, 10(1), 1-13. [Link]
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Csapó, E., Varga, N., & Ungor, D. (2021). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. Nanomaterials, 11(12), 3288. [Link]
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Ortega, A., Garcia, A. I., & Carrillo, C. (2018). ITC for Characterization of Self-Assembly Process of Cationic Dendrons for siRNA Delivery. In Methods in Molecular Biology (Vol. 1798, pp. 139-152). Humana Press, New York, NY. [Link]
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Pohl, H., & Morgner, H. (2010). Behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine at the Surface of 3-hydroxypropionitrile Near the Critical Micelle Concentration. The Journal of Physical Chemistry B, 114(40), 12847–12850. [Link]
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Yadav, S., Ramesh, K., Sreekanth Reddy, O., Karthika, V., & Lim, K. T. (2021). Characterization of crosslinked di-LA-PC micelles: (A) relationship... Chemistry – A European Journal, 27(65), 16223-16230. [Link]
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Cheddah, S. (2020). Dynamic light scattering for characterization of micelles, I am always detecting a big particle more than 100 nm, why is that? ResearchGate. Retrieved from [Link]
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Zhaliazka, T., & Lyubchenko, Y. L. (2023). Role of Saturation and Length of Fatty Acids of Phosphatidylserine in the Aggregation of Transthyretin. ACS Chemical Neuroscience, 14(18), 3338–3348. [Link]
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Krishnadas, A., & Gennis, R. B. (2000). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation. Journal of Pharmaceutical Sciences, 89(12), 1544-1552. [Link]
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Methodological & Application
Using 1,2-Dibutyrylphosphatidylcholine for in vitro reconstitution of ion channels
Application Note & Protocol
Topic: Using 1,2-Dibutyrylphosphatidylcholine (DPC) for in vitro Reconstitution of Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Abstract
The in vitro reconstitution of ion channels into defined membrane mimetics is a cornerstone of modern biophysical and pharmacological research. It allows for the detailed study of channel function, structure, and interaction with ligands in a controlled environment, free from the complexities of the native cellular membrane. 1,2-Dodecylphosphocholine (DPC) has emerged as a particularly effective zwitterionic detergent for this purpose. Its unique physicochemical properties, including a high critical micelle concentration (CMC) and short alkyl chains, facilitate gentle protein solubilization and the formation of small, uniform proteomicelles suitable for a range of downstream analytical techniques. This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful reconstitution of ion channels using DPC, including methods for functional validation.
The Physicochemical Advantage of DPC in Ion Channel Reconstitution
The selection of a detergent is a critical determinant for the success of membrane protein reconstitution. The goal is to extract the protein from its native lipid bilayer and stabilize it in a soluble form without inducing denaturation. DPC, a synthetic phospholipid with a phosphocholine headgroup and a 12-carbon lauryl chain, offers several distinct advantages over other common detergents.[1][2]
-
Gentle Solubilization: The phosphocholine headgroup is identical to that of major phospholipids in eukaryotic membranes, which can help stabilize the native conformation of the protein.[3] Zwitterionic detergents like DPC are generally considered milder than ionic detergents (e.g., SDS), minimizing the risk of irreversible denaturation.[4]
-
High Critical Micelle Concentration (CMC): DPC has a relatively high CMC, typically around 1.1-1.5 mM in aqueous buffers.[3][5] This property is highly advantageous because it allows for easy removal of the detergent by methods like dialysis or gel filtration. Below the CMC, DPC exists as monomers, which can be readily separated from the larger proteomicelles or proteoliposomes.
-
Formation of Small, Homogeneous Micelles: DPC self-assembles into small, relatively spherical micelles, typically with an aggregation number of 50-60 monomers and a radius of gyration around 17 Å.[6][7] This uniformity is crucial for high-resolution structural studies, particularly solution NMR, as it ensures the protein-detergent complex tumbles rapidly in solution, leading to sharper spectral lines.[1][2]
-
Bilayer-Mimicking Properties: While forming micelles, the environment DPC provides is more akin to a lipid bilayer than many other detergents, which can be crucial for maintaining the functional integrity of the embedded ion channel.[8]
The key physicochemical properties of DPC are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 351.46 g/mol | Manufacturer Data |
| Critical Micelle Conc. (CMC) | ~1.1 - 1.5 mM | [3][5][9] |
| Aggregation Number | ~53 - 60 | [5][7] |
| Micelle Molecular Weight | ~18 - 21 kDa | Calculated |
| Radius of Gyration (RG) | ~17 Å | [6][10] |
| Maximum Dimension (Dmax) | ~57 Å | [11] |
Core Protocol: Reconstitution of Ion Channels into DPC Micelles
This protocol outlines the steps to solubilize a purified ion channel and reconstitute it into DPC micelles, forming a soluble protein-detergent complex suitable for functional and structural analysis.
Materials and Reagents
-
Purified ion channel of interest in a suitable buffer (e.g., Tris-HCl, HEPES)
-
1,2-Dodecylphosphocholine (DPC), high purity (>99%)
-
Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
Dialysis tubing or cassettes (e.g., 10 kDa MWCO) or Gel filtration column (e.g., Superdex 200)
-
Bio-Beads SM-2 (optional, for rapid detergent removal)
-
Ultracentrifuge
Experimental Workflow Diagram
Caption: Workflow for ion channel reconstitution into DPC micelles.
Step-by-Step Methodology
-
Preparation of DPC Stock Solution:
-
Accurately weigh out DPC powder and dissolve it in the Reconstitution Buffer to a final concentration of 10% (w/v) (~284 mM).
-
Rationale: A concentrated stock allows for easy addition without significantly diluting the protein sample. DPC dissolves readily in aqueous buffers.
-
-
Solubilization and Detergent Exchange:
-
Start with your purified ion channel, which is typically already in a mild detergent used for purification (e.g., DDM, LDAO).
-
Calculate the amount of 10% DPC stock solution to add to your protein solution. The final concentration of DPC should be well above its CMC, typically in the range of 20-50 mM. This ensures the formation of mixed micelles containing the original detergent, DPC, and the protein.
-
Add the calculated volume of DPC stock to the protein solution dropwise while gently stirring on ice.
-
Incubate the mixture at 4°C for 1-2 hours with gentle rotation.
-
Rationale: This incubation step allows for the equilibrium exchange of the original purification detergent with DPC, gradually transitioning the ion channel into a DPC-rich environment.[12] Maintaining a temperature of 4°C helps preserve protein stability.
-
-
Removal of Excess and Original Detergent:
-
This is a critical step to form discrete, DPC-based proteomicelles.
-
Method A: Dialysis (Recommended): Transfer the protein-detergent mixture to a dialysis cassette. Dialyze against a large volume (e.g., 1-2 L) of Reconstitution Buffer at 4°C. Perform at least three buffer changes over 24-48 hours.
-
Rationale: As the total detergent concentration in the dialysis buffer is near zero, the monomeric detergent molecules (both DPC and the original detergent) will diffuse out of the cassette, leaving behind the stable proteomicelles.[13] The high CMC of DPC makes this process efficient.
-
-
Method B: Gel Filtration Chromatography: Load the mixture onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with Reconstitution Buffer containing a low concentration of DPC, just above its CMC (e.g., 2 mM).
-
Rationale: The larger proteomicelles will elute first, separated from the smaller, empty detergent micelles and free detergent monomers.[14] Keeping a small amount of DPC in the running buffer prevents the proteomicelles from disassociating.
-
-
-
Concentration and Storage:
-
Collect the fractions containing the reconstituted ion channel.
-
Confirm the presence and integrity of your protein using SDS-PAGE and, if possible, Western Blot.
-
Concentrate the sample using an appropriate centrifugal filter device. Be mindful of potential aggregation.
-
The final proteomicelle solution can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.
-
Workflow Validation: Ensuring Functional Integrity
Reconstitution is only successful if the ion channel retains its biological activity. Therefore, a functional validation step is mandatory. The choice of assay depends on the specific ion channel and available instrumentation.[15]
Validation Workflow Diagram
Caption: Decision and validation workflow for reconstituted ion channels.
Recommended Validation Techniques
-
Planar Lipid Bilayer Electrophysiology: This is the gold standard for characterizing ion channel function.[16][17] The DPC proteomicelles are fused into a pre-formed, solvent-free lipid bilayer.[18] This allows for direct measurement of single-channel currents, conductance, open probability, ion selectivity, and response to voltage or ligands. This method provides the most detailed information about channel function.[17]
-
Ion Flux Assays: For higher throughput, ion flux can be measured in proteoliposomes (formed by fusing DPC micelles into pre-formed vesicles).[15] An ion-sensitive fluorescent dye is encapsulated within the liposomes. Upon channel activation, ion flux into or out of the liposome causes a change in fluorescence, which can be measured with a plate reader. This confirms that the channel can conduct ions.[19]
-
Ligand Binding Assays: If the ion channel has a known ligand-binding site, its integrity can be confirmed using techniques like radioligand binding or Surface Plasmon Resonance (SPR). Successful binding of a specific ligand or antagonist demonstrates that the relevant domains of the protein are correctly folded.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein Aggregation/Precipitation | - Incomplete solubilization.- DPC concentration too low.- Protein is unstable in DPC. | - Increase final DPC concentration during solubilization.- Optimize buffer conditions (pH, ionic strength).- Screen other short-chain phospholipids (e.g., DHPC). |
| Low or No Functional Activity | - Protein denaturation during reconstitution.- Incorrect protein orientation in the assay system. | - Perform all steps at 4°C.- Minimize foaming/agitation.- Confirm protein integrity by Circular Dichroism (CD) spectroscopy.- Try an alternative reconstitution method (e.g., into nanodiscs).[20][21] |
| Incomplete Detergent Removal | - Insufficient dialysis time or volume.- Gel filtration column not properly equilibrated. | - Increase duration and number of buffer changes during dialysis.- Use adsorbent beads like Bio-Beads for more rapid removal.[22] |
Conclusion
1,2-Dodecylphosphocholine is a powerful and versatile tool for the in vitro reconstitution of ion channels. Its favorable physicochemical properties facilitate the gentle extraction and stabilization of these complex membrane proteins, yielding soluble and functionally active proteomicelles. The protocols outlined in this guide provide a robust framework for researchers to successfully reconstitute their ion channel of interest, enabling detailed biophysical characterization, structural analysis, and pharmacological screening.
References
-
Critical micellar concentration of DPC in various media. (2021). ResearchGate. Retrieved from [Link]
-
Critical micelle concentration and micelles' composition for different sodium dodecylsulphate/dodecylphosphocholine mixtures in PBS at 298 K. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Dynamics Simulations of a Characteristic DPC Micelle in Water. (2013). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function. (2017). National Institutes of Health (NIH). Retrieved from [Link]
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Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Implicit solvent simulations of DPC micelle formation. (2007). The Journal of Physical Chemistry B. Retrieved from [Link]
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Molecular Dynamics Simulations of Dodecylphosphocholine Micelles at Three Different Aggregate Sizes: Micellar Structure and Chain Relaxation. (2000). The Journal of Physical Chemistry B. Retrieved from [Link]
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Correlating ion channel structure and function. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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NMR structural studies of membrane proteins. (2000). Current Opinion in Structural Biology. Retrieved from [Link]
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Average Dimensions and Shape of the Micelle a. (n.d.). ResearchGate. Retrieved from [Link]
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Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. (2013). PLOS ONE. Retrieved from [Link]
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The Influence of the Mixed DPC:SDS Micelle on the Structure and Oligomerization Process of the Human Cystatin C. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
Solution NMR investigations of integral membrane proteins: challenges and innovations. (2018). Biochemical Society Transactions. Retrieved from [Link]
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NMR Studies in Dodecylphosphocholine of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae. (2006). Biophysical Journal. Retrieved from [Link]
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Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. (2021). Molecules. Retrieved from [Link]
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A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. (2018). White Rose Research Online. Retrieved from [Link]
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Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers. (2018). Journal of General Physiology. Retrieved from [Link]
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Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Reconstitution of Membrane Proteins. (n.d.). Semantic Scholar. Retrieved from [Link]
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Reconstitution of membrane proteins. (n.d.). CORE. Retrieved from [Link]
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Functional Reconstitution of Ion Channels. (n.d.). Creative Bioarray. Retrieved from [Link]
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Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. (2022). National Institutes of Health (NIH). Retrieved from [Link]
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Physical Properties of the Lipid Diphytanoyl Phosphatidylcholine (DPhPc) used for Ion Channel Measurements. (2015). ResearchGate. Retrieved from [Link]
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Short-chain phospholipids enhance amphipathic peptide-mediated gene transfer. (1995). Biochemical and Biophysical Research Communications. Retrieved from [Link]
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A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles. (2005). Biophysical Journal. Retrieved from [Link]
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Reconstitution and Electrophysiological Characterization of Ion Channels in Lipid Bilayers. (2018). Current Protocols in Pharmacology. Retrieved from [Link]
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Chain length impacts membrane fluidity. (n.d.). Lipotype GmbH. Retrieved from [Link]
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Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL. (2009). Biophysical Journal. Retrieved from [Link]
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Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers. (2018). The Journal of General Physiology. Retrieved from [Link]
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Ion channel reconstitution in lipid bilayers. (2021). Methods in Enzymology. Retrieved from [Link]
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Functional reconstitution of ion channels from Paramecium cortex into artificial liposomes. (1995). The Journal of Membrane Biology. Retrieved from [Link]
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The Crucial Roles of Phospholipids in Aging and Lifespan Regulation. (2021). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: 1,2-Dibutyrylphosphatidylcholine in Advanced Drug Delivery Systems
Abstract
1,2-Dibutyrylphosphatidylcholine (DBPC) is a unique short-chain glycerophospholipid that presents a compelling, multi-functional platform for sophisticated drug delivery design. Unlike its long-chain counterparts that are primarily structural components of liposomes, DBPC's short butyryl chains impart distinct physicochemical properties that can be leveraged for therapeutic advantage. This document provides an in-depth guide for researchers and formulation scientists on the applications of DBPC, focusing on its dual role as a prodrug of the therapeutic agent butyrate and as a functional excipient for modulating carrier properties. We will explore the mechanistic basis for its use, provide detailed protocols for formulation and characterization, and offer insights into experimental design.
The Scientific Rationale for DBPC in Drug Delivery
Phospholipids are the foundational building blocks of many nanomedicine platforms, prized for their biocompatibility and self-assembly capabilities.[1] DBPC distinguishes itself within this class due to the metabolic and physicochemical consequences of its short C4 acyl chains.
DBPC as a Targeted Prodrug of Butyric Acid
Butyric acid, a short-chain fatty acid, is a potent histone deacetylase (HDAC) inhibitor that can induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells.[2][3][4][5] It also possesses significant anti-inflammatory properties.[2][5] However, its clinical utility is hampered by rapid metabolism and a short plasma half-life, making it difficult to achieve therapeutic concentrations at the target site.[6]
DBPC serves as an elegant prodrug solution.[6][7][8] It masks the pharmacologically active butyrate molecules within a phospholipid structure, which can be incorporated into a nanocarrier. Upon administration and distribution to the target tissue, endogenous esterases can cleave the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, releasing two molecules of butyric acid. This strategy enhances the stability and bioavailability of butyrate, enabling it to exert its therapeutic effects more effectively.[6][9][10][11]
Caption: Mechanism of DBPC as a butyrate prodrug.
DBPC as a Functional Excipient
The short butyryl chains of DBPC prevent the tight, ordered packing characteristic of long-chain phospholipids like DSPC or DPPC.[12] This disruption of intermolecular forces leads to:
-
Increased Membrane Fluidity: Incorporation of DBPC into a lipid bilayer can increase its fluidity, which can be useful for creating more dynamic and responsive delivery systems.
-
Permeation Enhancement: Short-chain phospholipids are known to act as permeation enhancers.[13] They can transiently and reversibly disrupt the lipid organization of biological barriers, such as the intestinal epithelium or the stratum corneum, facilitating the paracellular transport of co-administered drugs.[14][15][16] This mechanism involves modulating the permeability of tight junctions.[14]
Physicochemical Properties of DBPC
A clear understanding of DBPC's properties is essential for formulation design.
| Property | Value / Description | Significance in Formulation |
| Molecular Formula | C₁₅H₃₀NO₈P | Defines molecular weight and elemental composition. |
| Molecular Weight | 399.37 g/mol | Crucial for calculating molar ratios in lipid mixtures. |
| Acyl Chains | Two C4:0 (Butyryl) chains | Short chains lead to a low phase transition temperature (Tm) and disrupt membrane packing.[12] |
| Headgroup | Phosphocholine | Zwitterionic at physiological pH, contributing to good biocompatibility.[17] |
| Critical Micelle Concentration (CMC) | Relatively high | Due to higher water solubility than long-chain lipids, it may form micelles rather than stable bilayers on its own. Often used in combination with other lipids. |
| Phase Transition Temp (Tm) | Well below 0°C | The lipid is in a fluid (liquid-crystalline) state at all physiological and standard processing temperatures.[12] |
Application: DBPC-Containing Liposomes for Co-delivery
This application leverages DBPC both as a prodrug and a formulation component. Here, a conventional chemotherapeutic (e.g., Doxorubicin) can be encapsulated within a liposome that incorporates DBPC into its membrane. The goal is a synergistic effect: the chemotherapeutic provides acute cytotoxicity while the released butyrate acts as an HDAC inhibitor to sensitize cancer cells to the primary drug.[4]
Protocol 2.1: Preparation of DBPC/DSPC/Cholesterol Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a target diameter of ~100 nm, suitable for intravenous administration. We use 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) as the primary structural lipid due to its high Tm, which imparts stability.[18]
Materials:
-
This compound (DBPC)
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
(Optional) Hydrophilic drug for encapsulation (e.g., Doxorubicin HCl)
-
(Optional) Lipophilic drug for encapsulation
Equipment:
-
Rotary evaporator
-
Water bath
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Probe sonicator or bath sonicator
-
Nitrogen or Argon gas source
Methodology:
-
Lipid Film Formation:
-
Rationale: To create a homogenous mixture of lipids and remove organic solvent, resulting in a thin, high-surface-area film for efficient hydration.
-
a. In a round-bottom flask, dissolve DSPC, Cholesterol, and DBPC in chloroform at a desired molar ratio (e.g., 50:40:10 DSPC:Chol:DBPC). The total lipid amount will depend on the desired final concentration.
-
b. Attach the flask to a rotary evaporator. The water bath should be set to a temperature well above the Tm of the highest-Tm lipid (for DSPC, Tm is ~55°C, so set the bath to 60-65°C).[12]
-
c. Reduce the pressure to evaporate the chloroform, rotating the flask to ensure a thin, even lipid film forms on the inner surface.[19]
-
d. After the bulk solvent is removed, dry the film under a gentle stream of nitrogen gas for 15-30 minutes, followed by placing it under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[19]
-
-
Hydration:
-
Rationale: To form multilamellar vesicles (MLVs) by hydrating the lipid film with an aqueous buffer. This step must be performed above the lipid mixture's phase transition temperature to ensure proper lipid mobility and vesicle formation.[20][21]
-
a. Pre-heat the hydration buffer (PBS, pH 7.4) to 60-65°C. If encapsulating a hydrophilic drug, dissolve it in this buffer.
-
b. Add the warm buffer to the flask containing the lipid film.
-
c. Agitate the flask by hand-swirling or vortexing. The lipid film will gradually lift off the glass and the solution will become milky, indicating the formation of MLVs.[19]
-
d. Allow the mixture to hydrate for 1 hour at 60-65°C with intermittent agitation to ensure complete hydration.
-
-
Size Reduction by Extrusion:
-
Rationale: To convert heterogeneous MLVs into a homogenous population of LUVs with a defined size by forcing them through a membrane with a specific pore size.[19]
-
a. Assemble the liposome extruder with a 100 nm polycarbonate membrane. Pre-heat the extruder block to 60-65°C to prevent the lipids from transitioning to the gel phase during extrusion.
-
b. Draw the MLV suspension into one of the syringes.
-
c. Pass the suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 to 21 times).[19] The suspension should become progressively more translucent.
-
d. The final pass should collect the extruded liposomes into a clean vial.
-
-
Purification:
-
Rationale: To remove any unencapsulated (free) drug from the final liposome suspension.
-
a. For hydrophilic drugs, this can be achieved by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against fresh buffer.
-
b. The purified liposome suspension should be stored at 4°C for short-term use.[18]
-
Caption: Workflow for DBPC-Liposome Preparation and Characterization.
Application: DBPC as a Permeation Enhancer
This application utilizes DBPC as a functional excipient to improve the transport of a poorly permeable drug across a biological barrier. This protocol details an in vitro model using Caco-2 cell monolayers, which are a well-established model for the human intestinal epithelium.[14]
Protocol 3.1: Evaluating Permeation Enhancement using Caco-2 Monolayers
Rationale: To quantify the effect of DBPC on the permeability of a model hydrophilic drug (e.g., Mannitol) across a confluent Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and apparent permeability coefficient (Papp). A drop in TEER indicates the opening of tight junctions.[14]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., HBSS, pH 7.4)
-
DBPC solution in transport buffer
-
Model drug (e.g., ¹⁴C-labeled Mannitol)
-
TEER meter ("volt-ohm meter")
Methodology:
-
Cell Culture and Seeding:
-
a. Culture Caco-2 cells according to standard protocols.
-
b. Seed cells onto the apical side of Transwell® inserts at an appropriate density.
-
c. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Check:
-
a. Measure the TEER of the monolayers. Only use inserts with TEER values > 300 Ω·cm². This confirms the integrity of the barrier.
-
-
Permeability Study:
-
a. Carefully wash the monolayers with pre-warmed transport buffer (37°C).
-
b. Add transport buffer to the basolateral (bottom) chamber.
-
c. To the apical (top) chamber, add one of the following solutions:
-
Control: Model drug in transport buffer.
-
Test: Model drug and a specific concentration of DBPC in transport buffer.
-
-
d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
e. At the end of the experiment, measure the final TEER of each monolayer to assess any sustained impact on barrier integrity.
-
-
Quantification and Analysis:
-
a. Quantify the concentration of the model drug in the basolateral samples using an appropriate analytical method (e.g., liquid scintillation counting for ¹⁴C-Mannitol).
-
b. Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the drug across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the apical chamber (µg/mL).
-
-
c. Compare the Papp values and TEER changes between the control and DBPC-treated groups. A significant increase in Papp and a corresponding decrease in TEER for the DBPC group would confirm its permeation-enhancing effect.[14]
-
Essential Characterization of DBPC Formulations
Thorough characterization is non-negotiable for ensuring the quality, stability, and reproducibility of any nanoparticle formulation.[22][23]
| Technique | Parameter Measured | Rationale & Importance |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI), Zeta Potential | Provides primary data on particle size, size distribution, and surface charge. Essential for batch-to-batch consistency and predicting in vivo stability (a highly negative or positive zeta potential suggests good colloidal stability).[23] |
| Transmission Electron Microscopy (TEM) / Cryo-TEM | Morphology, Size, Lamellarity | Visualizes the nanoparticles to confirm their shape (e.g., spherical vesicles) and size, corroborating DLS data. Cryo-TEM can reveal the number of lipid bilayers.[24][25] |
| High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy | Encapsulation Efficiency (EE) & Drug Loading (DL) | Quantifies the amount of drug successfully entrapped within the carrier. EE (%) = (Total Drug - Free Drug) / Total Drug * 100. This is a critical metric for dosage and efficacy. |
| In Vitro Release Assay (e.g., Dialysis Method) | Drug Release Profile | Measures the rate and extent of drug release from the formulation over time under physiological conditions (e.g., PBS at 37°C). This helps predict the in vivo pharmacokinetic profile.[26] |
| Stability Studies | Size, PDI, EE over time | Formulations are stored at different conditions (e.g., 4°C, 25°C) and characterized at various time points (e.g., 1, 3, 6 months) to determine the shelf-life and stability against aggregation or drug leakage.[18][27] |
Concluding Remarks for the Formulation Scientist
This compound is more than a simple phospholipid; it is a versatile tool for multifunctional drug delivery design. Its primary strength lies in its ability to act as a prodrug for butyrate, a compound of significant therapeutic interest for oncology and inflammatory diseases.[2][3][8] When incorporated into nanocarriers like liposomes, it can offer a dual-action approach, combining the effects of an encapsulated drug with the cell-sensitizing properties of butyrate. Furthermore, its inherent nature as a short-chain lipid provides formulation scientists with a means to modulate membrane fluidity and enhance drug permeation across biological barriers.[13][14] The protocols and characterization techniques outlined in this guide provide a robust framework for harnessing the unique potential of DBPC in developing next-generation therapeutic delivery systems.
References
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Rephaeli, A., Nudelman, A., Aviram, A., Rabizadeh, E., Shaklai, M., Ruse, M., & Herishanu, Y. (Year Not Specified). Novel anticancer prodrugs of butyric acid. 2. PubMed. [Link]
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Carducci, M. A., Gilbert, J., Bowling, M. K., Noe, D., Eisenberger, M. A., Sinibaldi, V., Zabelina, Y., Chen, T. L., Grochow, L. B., & Donehower, R. C. (2002). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. PubMed. [Link]
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Carducci, M. A., Gilbert, J., Bowling, M. K., Noe, D., Eisenberger, M. A., Sinibaldi, V., Zabelina, Y., Chen, T. L., Grochow, L. B., & Donehower, R. C. (2002). A Phase I Study of Pivaloyloxymethyl Butyrate, a Prodrug of the Differentiating Agent Butyric Acid, in Patients with Advanced Solid Malignancies. Clinical Cancer Research. [Link]
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Conley, B. A., Egorin, M. J., Tait, N., Rosen, D. M., Sausville, E. A., Dover, G., Fram, R. J., & Van Echo, D. A. (1998). Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors. Clinical Cancer Research. [Link]
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Legendre, J. Y., & Supersaxo, A. (1995). Short-chain Phospholipids Enhance Amphipathic Peptide-Mediated Gene Transfer. Biochemical and Biophysical Research Communications. [Link]
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Bozzuto, G., & Molinari, A. (2015). Building Blocks to Design Liposomal Delivery Systems. MDPI. [Link]
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Maliszewska, I., Kłysik-Trzciańska, K., & Wszołek, K. (2003). Dodecylphosphocholine-mediated enhancement of paracellular permeability and cytotoxicity in Caco-2 cell monolayers. PubMed. [Link]
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Frank, B., & Conboy, J. C. (2013). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PubMed Central. [Link]
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El-Khoury, R., El-Hayek, S., Tfail, M., El-Ghoul, Y., Abiad, M., & Patra, D. (2021). Curcumin Modulates 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) Liposomes: Chitosan Oligosaccharide Lactate Influences Membrane Fluidity But Does Not Alter Phase Transition Temperature of DBPC Liposomes. PubMed. [Link]
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Li, J., Wang, X., Zhang, T., Wang, C., Huang, Z., Luo, X., & Deng, Y. (2014). A review on phospholipids and their main applications in drug delivery systems. ResearchGate. [Link]
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Gontu, A., & K., K. (2014). Development and Stability Studies of Novel Liposomal Vancomycin Formulations. PMC. [Link]
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van Hoogevest, P., & Wendel, A. (2014). Role of Phospholipids in the Oral and Parenteral Delivery of Poorly Water Soluble Drugs. ResearchGate. [Link]
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Gaschott, T., Steinhilber, D., Milovic, V., & Stein, J. (2001). Tributyrin, a stable and rapidly absorbed prodrug of butyric acid, enhances antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells. PubMed. [Link]
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Cócera, M. (2015). Can the DMPC liposome be prepared with and without magnesium chloride?. ResearchGate. [Link]
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Vashisth, P., Pradhan, M., G., R., & Jain, S. (2009). Chemical permeation enhancers for transbuccal drug delivery. PubMed. [Link]
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Kumar, L., Verma, S., Singh, M., & Kommineni, N. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics. [Link]
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N'Da, D. (2014). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Scientia Pharmaceutica. [Link]
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Cherkashina, K., & Polezhaeva, E. (2021). CPE-DB: An Open Database of Chemical Penetration Enhancers. PMC. [Link]
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Tercinier, L., & F., F. (1998). Stability of liposomal formulations in physiological conditions for oral drug delivery. PubMed. [Link]
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Rios-Covian, D., Ruas-Madiedo, P., Margolles, A., Gueimonde, M., de los Reyes-Gavilán, C. G., & Salazar, N. (2020). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI. [Link]
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Gomez, C. A. (2019). Nanomedicine Review: Clinical Developments in Liposomal Applications. ResearchGate. [Link]
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Vincent, F., G., P., & C., C. (2013). Butyrate, a dietary fiber derivative that improves irinotecan effect in colon cancer cells. PubMed. [Link]
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Alavi, M., & Hamidi, M. (2023). Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine. PMC. [Link]
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Uota, S., & M., M. (2022). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. MDPI. [Link]
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J., J., & S., A. (2021). Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery. MDPI. [Link]
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Weiss, C., & P., P. (2017). Diverse Applications of Nanomedicine. PMC. [Link]
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Weiss, C., & P., P. (2017). Diverse Applications of Nanomedicine. PubMed. [Link]
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Coldea, T. E., & M., M. (2023). Green Synthesis of Metallic Nanoparticles from Quercus Bark Extracts: Characterization and Functional Properties. MDPI. [Link]
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Liu, P., Wang, Y., Yang, F., Wang, Y., Liu, Y., & Wang, Q. (2022). Butyrate ameliorates colorectal cancer through regulating intestinal microecological disorders. PMC. [Link]
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Rephaeli, A., & N., A. (1995). Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. PMC. [Link]
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Choi, Y. H., & van der Heijden, R. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
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Rai, B., Teoh, S. H., Hutmacher, D. W., Cao, T., & Ho, K. H. (2005). Novel PCL-based Honeycomb Scaffolds as Drug Delivery Systems for rhBMP-2. PubMed. [Link]
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Application Notes & Protocols: A Step-by-Step Guide to Forming Bicelles with 1,2-Dibutyrylphosphatidylcholine (D4PC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of Bicellar Systems and the Exploration of Novel Short-Chain Phospholipids
Bicelles, discoidal nanostructures typically composed of a long-chain phospholipid forming a bilayered core and a short-chain phospholipid or detergent stabilizing the rim, have become indispensable tools in membrane protein structural biology and drug delivery research.[1][2] Their ability to mimic a native-like lipid bilayer environment while maintaining the solubility and tumbling properties of smaller micelles makes them ideal for a range of biophysical techniques, including solution NMR spectroscopy and X-ray crystallography.[3]
The most common bicelle-forming system utilizes 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) as the long-chain lipid and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) as the short-chain lipid.[4] However, the exploration of alternative short-chain phospholipids is crucial for fine-tuning the physicochemical properties of bicelles, such as their size, stability, and interaction with embedded biomolecules. This guide provides a detailed protocol for the formation of bicelles using 1,2-dibutyrylphosphatidylcholine (D4PC), a phospholipid with a shorter acyl chain length than the commonly used DHPC.
The use of D4PC presents unique challenges and considerations primarily due to its significantly higher critical micelle concentration (CMC) of approximately 90 mM, compared to 15 mM for DHPC. This higher CMC indicates that D4PC is a less efficient detergent, requiring higher concentrations to self-assemble into micelles and, by extension, to effectively shield the hydrophobic edges of the long-chain lipid bilayer in a bicelle structure. Consequently, the formation of stable D4PC-based bicelles necessitates a careful optimization of the molar ratio of the long-chain to short-chain lipid (q-ratio) and the total lipid concentration.
This document will first delve into the theoretical considerations for designing D4PC-based bicelle systems, followed by a comprehensive, step-by-step protocol for their preparation and characterization.
I. Theoretical Framework and Pre-Experimental Design
A. The Critical Role of the q-Ratio and Total Lipid Concentration
The q-ratio, defined as the molar ratio of the long-chain lipid to the short-chain lipid, is a primary determinant of bicelle size and morphology.[1] For traditional DMPC/DHPC systems, q-ratios between 0.25 and 0.5 are typically used to form small, isotropically tumbling bicelles suitable for solution NMR.
Given the high CMC of D4PC, a significantly lower q-ratio is anticipated to be necessary for the formation of stable bicelles. A lower q-ratio ensures a higher relative concentration of the short-chain lipid, compensating for its lower propensity to partition to the high-curvature rim of the bicelle. It is hypothesized that initial explorations should focus on q-ratios in the range of 0.1 to 0.3.
Furthermore, the total lipid concentration must be sufficiently high to exceed the CMC of D4PC and to promote the formation of bicellar aggregates over mixed micelles. Initial experiments should be conducted at total lipid concentrations well above the 90 mM CMC of D4PC, for instance, in the range of 150-300 mM.
B. Selection of the Long-Chain Phospholipid
The choice of the long-chain phospholipid will influence the thickness and fluidity of the bicelle's bilayer core. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a common choice due to its well-characterized phase behavior and its transition temperature (Tm) of 24°C, which is convenient for many experimental setups. For applications requiring a thicker bilayer, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with a Tm of 41°C can be utilized.[5] This protocol will focus on the use of DMPC.
C. The Importance of Temperature
Temperature is a critical parameter in bicelle formation, as it affects the phase behavior of the long-chain lipid and the solubility of both lipid components. The preparation of DMPC-containing bicelles is typically performed above the Tm of DMPC to ensure a fluid, liquid-crystalline state of the bilayer core.
II. Materials and Equipment
| Reagents | Supplier | Catalogue No. |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Avanti Polar Lipids | 850345 |
| This compound (D4PC) | Avanti Polar Lipids | 850303 |
| Chloroform, HPLC Grade | Sigma-Aldrich | 34854 |
| Methanol, HPLC Grade | Sigma-Aldrich | 34860 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Sodium Phosphate Monobasic (NaH2PO4) | Sigma-Aldrich | S0751 |
| Sodium Phosphate Dibasic (Na2HPO4) | Sigma-Aldrich | S0876 |
| Deuterium Oxide (D2O) | Sigma-Aldrich | 151882 |
| Equipment |
| Glass vials with Teflon-lined caps |
| Rotary evaporator or nitrogen gas stream |
| High-vacuum pump |
| Vortex mixer |
| Water bath or heating block |
| Syringe filters (0.22 µm) |
| Dynamic Light Scattering (DLS) instrument |
| 31P Nuclear Magnetic Resonance (NMR) spectrometer |
III. Experimental Protocol: Formation of DMPC/D4PC Bicelles
This protocol outlines the preparation of a 1 mL stock solution of DMPC/D4PC bicelles at a q-ratio of 0.2 and a total lipid concentration of 200 mM.
A. Step 1: Preparation of the Lipid Film
-
Calculate Lipid Quantities:
-
Total lipid concentration = 200 mM
-
q-ratio = [DMPC]/[D4PC] = 0.2
-
Let x be the concentration of D4PC and y be the concentration of DMPC.
-
x + y = 200 mM
-
y/x = 0.2 => y = 0.2x
-
x + 0.2x = 200 mM => 1.2x = 200 mM => x = 166.7 mM (D4PC)
-
y = 33.3 mM (DMPC)
-
For a 1 mL solution:
-
DMPC (MW = 677.9 g/mol ): 33.3 µmol = 22.57 mg
-
D4PC (MW = 429.5 g/mol ): 166.7 µmol = 71.60 mg
-
-
-
Dissolve Lipids: In a clean glass vial, dissolve the calculated amounts of DMPC and D4PC in a sufficient volume of a chloroform/methanol (2:1, v/v) mixture to ensure complete solubilization.
-
Create Lipid Film: Remove the organic solvent using a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the bottom and sides of the vial.
-
High-Vacuum Drying: Place the vial under a high-vacuum pump for at least 2-4 hours to remove any residual solvent. This step is critical as residual solvent can interfere with bicelle formation.
B. Step 2: Hydration of the Lipid Film
-
Prepare Hydration Buffer: Prepare a suitable buffer for your application. A common buffer is 20 mM sodium phosphate, 100 mM NaCl, pH 7.0. For NMR studies, the buffer should be prepared in 90% H2O/10% D2O or 99.9% D2O.
-
Hydrate the Film: Add 1 mL of the hydration buffer to the dried lipid film.
-
Vortexing: Immediately cap the vial and vortex vigorously for 5-10 minutes. The solution will likely appear cloudy.
C. Step 3: Temperature Cycling for Homogenization
-
Heating and Cooling Cycles: To promote the formation of homogeneous bicelles, subject the lipid suspension to several cycles of heating and cooling.
-
Heat the sample in a water bath to a temperature above the Tm of DMPC (e.g., 30-35°C) for 10 minutes.
-
Cool the sample in an ice bath for 10 minutes.
-
Vortex the sample for 1-2 minutes between each cycle.
-
Repeat this cycle 3-5 times. The solution should become progressively clearer.
-
-
Final Incubation: After the final cycle, allow the sample to equilibrate at the desired experimental temperature. For DMPC-based bicelles, this is typically at or above 24°C.
The following diagram illustrates the workflow for the preparation of DMPC/D4PC bicelles:
Caption: A schematic workflow for the preparation of DMPC/D4PC bicelles.
IV. Characterization of DMPC/D4PC Bicelles
Due to the novelty of this system, thorough characterization is essential to confirm the formation and properties of the resulting lipid aggregates.
A. Dynamic Light Scattering (DLS)
DLS is a rapid and non-invasive technique to determine the hydrodynamic radius (Rh) and size distribution of particles in solution. For small, isotropically tumbling bicelles, a monomodal distribution with an Rh in the range of 3-10 nm is expected. The presence of larger aggregates or a multimodal distribution may indicate incomplete bicelle formation or the coexistence of other lipid phases.
B. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is a powerful tool for characterizing the phase behavior of phospholipid systems. In a bicellar preparation, distinct resonances are expected for the long-chain and short-chain phospholipids. The chemical shift and linewidth of these signals provide information about the local environment and dynamics of the phosphate headgroups.
-
DMPC: In a bilayer environment, DMPC will exhibit a broad, anisotropic signal.
-
D4PC: D4PC in the high-curvature rim of the bicelle will have a more isotropic, narrower signal compared to DMPC. Free D4PC monomers in solution will also contribute to a sharp isotropic peak.
The relative integration of these peaks can provide insights into the partitioning of the lipids between the bicelle and the bulk solution.
The following diagram illustrates the expected structure of a DMPC/D4PC bicelle:
Sources
- 1. Phase diagrams of phospholipid binary mixtures [air.unimi.it]
- 2. Effects of Lipid Chain Length and Unsaturation on Bicelles Stability. A Phosphorus NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When detergent meets bilayer: Birth and coming of age of lipid bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 1,2-Dibutyrylphosphatidylcholine in Cell-Free Protein Expression Systems: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals engaged in the study of membrane proteins.
Introduction: The Challenge of Membrane Protein Expression in Cell-Free Systems
Cell-free protein synthesis (CFPS) has emerged as a transformative technology for rapid protein production, functional studies, and high-throughput screening.[1][2][3] By removing the constraints of a living cell, CFPS offers an open environment where reaction conditions can be precisely controlled.[4] However, the expression of integral membrane proteins (IMPs) in these systems remains a significant hurdle.[5] These proteins, which play critical roles in cellular signaling, transport, and energy transduction, are inherently amphipathic and require a lipid bilayer for proper folding and stability. In aqueous cell-free reaction environments, nascent membrane proteins are prone to aggregation and misfolding, leading to low yields of functional protein.
Traditional approaches to address this challenge involve the addition of detergents to solubilize the expressed membrane proteins.[6][7][8] While effective to some extent, harsh detergents can denature the protein, compromising its structural and functional integrity.[9] Milder, non-ionic detergents are often preferred, but selecting the optimal detergent and concentration for a given membrane protein is an empirical and often time-consuming process.[6][7]
This application note introduces 1,2-dibutyrylphosphatidylcholine (DBPC), a short-chain phospholipid, as a promising alternative for the co-translational stabilization of membrane proteins in cell-free expression systems. We will delve into the proposed mechanism of action, provide a detailed protocol for its application, and discuss the advantages of using this mild, lipid-like detergent to enhance the yield of soluble and functionally active membrane proteins.
This compound (DBPC): A Novel Tool for Membrane Protein Solubilization
This compound (DBPC), also known as diC4PC, is a synthetic phospholipid with two four-carbon acyl chains.[10] This short-chain length imparts unique physicochemical properties that make it an attractive candidate for use in cell-free protein expression. Unlike long-chain phospholipids that form stable bilayers, short-chain phospholipids like DBPC exhibit detergent-like properties, forming small micelles in aqueous solutions above their critical micelle concentration (CMC).[11][12]
The key advantage of DBPC lies in its "mildness" compared to traditional detergents. Its structure closely resembles the natural building blocks of cell membranes, providing a more native-like environment for the folding and stabilization of membrane proteins.[] The short acyl chains are less disruptive to protein structure than the often bulky and rigid hydrophobic tails of conventional detergents.
Proposed Mechanism of Action
We propose a co-translational mechanism for the action of DBPC in a cell-free protein expression system. As the nascent membrane protein emerges from the ribosome, DBPC micelles are present in the reaction mixture. The hydrophobic acyl chains of DBPC interact with the transmembrane domains of the nascent polypeptide, shielding them from the aqueous environment and preventing aggregation. This interaction facilitates the correct folding of the protein and maintains its solubility.
Visualizing the Workflow: DBPC-Assisted Cell-Free Expression
The following diagram illustrates the proposed workflow for incorporating DBPC into a standard cell-free protein expression reaction.
Caption: Hypothesized mechanism of DBPC action.
Troubleshooting and Further Optimization
-
Low Protein Yield: If the overall protein yield is low in the presence of DBPC, consider reducing the DBPC concentration, as it may be inhibiting the transcription/translation machinery.
-
Protein Still Insoluble: If the target protein remains in the insoluble fraction, try increasing the DBPC concentration in small increments (e.g., up to 5.0 mM). It is also worth considering that some membrane proteins may require specific lipids or chaperones for proper folding that are not present in the cell-free system.
-
Screening Other Short-Chain Phospholipids: If DBPC does not yield the desired results, other short-chain phospholipids with varying acyl chain lengths (e.g., dihexanoylphosphatidylcholine, C6) could be screened. [11]
Conclusion
The use of this compound offers a promising and straightforward approach to overcoming the challenges associated with membrane protein expression in cell-free systems. Its mild, lipid-like nature provides a stabilizing environment for the co-translational folding of nascent membrane proteins, leading to increased yields of soluble and potentially functional protein. The protocol provided herein serves as a robust starting point for researchers to explore the application of DBPC for their specific membrane protein of interest. Further optimization of the DBPC concentration and other reaction parameters will be key to maximizing the benefits of this innovative approach.
References
- Prive, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397.
- Carlson, E. D., Gan, R., Hodgman, C. E., & Jewett, M. C. (2012). Cell-free protein synthesis: applications come of age. Biotechnology advances, 30(5), 1185-1194.
- Avanti Polar Lipids. (n.d.). 1,2-Dibutyryl-sn-glycero-3-phosphocholine.
- Roos, C., Kai, L., Haberstock, S., Proverbio, D., Ghosh, D., Dötsch, V., & Bernhard, F. (2014). High-level cell-free production of membrane proteins with enhanced stability. Methods in molecular biology (Clifton, N.J.), 1118, 1-24.
- Katzen, F., Chang, G., & Kudlicki, W. (2005). The past, present and future of cell-free protein synthesis. Trends in biotechnology, 23(3), 150-156.
- Lyukmanova, E. N., Shenkarev, Z. O., Paramonov, A. S., Shulepko, M. A., & Kirpichnikov, M. P. (2011). Lipid-protein nanodiscs for cell-free production of integral membrane proteins in a soluble and folded state: comparison with detergent micelles, bicelles and liposomes. FEBS letters, 585(21), 3377-3383.
- Bowie, J. U. (2005). Solving the membrane protein folding problem.
- Klammt, C., Löhr, F., Schäfer, B., Haase, W., Dötsch, V., & Bernhard, F. (2006). High level cell-free expression and specific labeling of integral membrane proteins. The FEBS journal, 273(18), 4141-4153.
- Schwarz, D., Junge, F., Durst, F., Frölich, N., Schneider, B., Reckel, S., ... & Bernhard, F. (2007). Preparative scale cell-free expression of functionally active G protein-coupled receptors.
- Wuu, J. J., & Swartz, J. R. (2008). High yield cell-free production of integral membrane proteins without refolding or detergents. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1778(6), 1237-1250.
- Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.
- Lee, A. G. (2004). How lipids affect the activities of integral membrane proteins. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 62-87.
- Harris, N. J., & Booth, P. J. (2012). The use of cell-free expression to probe the co-translational folding of a membrane protein. Methods in molecular biology (Clifton, N.J.), 831, 137-154.
- Shirokov, V. A., Kommer, A., Kolb, V. A., & Spirin, A. S. (2002). A continuous-exchange cell-free protein-synthesizing system. Journal of biotechnology, 99(2), 95-103.
- Spirin, A. S. (2004). High-throughput cell-free systems for synthesis of functionally active proteins. Trends in biotechnology, 22(10), 538-545.
Sources
- 1. Application of Cell-Free Protein Synthesis for Faster Biocatalyst Development [mdpi.com]
- 2. Cell-Free Protein Synthesis: Applications Come of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. mdpi.com [mdpi.com]
- 7. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 9. How Detergent Impacts Membrane Proteins: Atomic-Level Views of Mitochondrial Carriers in Dodecylphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Short chain phospholipids in membrane protein crystallization: a 31P-NMR study of colloidal properties of dihexanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
Application Note & Protocol: Preparation of 1,2-Dibutyrylphosphatidylcholine Stock Solutions for Cell Culture
Abstract: This document provides a comprehensive, field-tested protocol for the preparation of 1,2-dibutyrylphosphatidylcholine (DBPC) stock solutions for use in cell culture applications. We delve into the critical considerations for solvent selection, handling, storage, and quality control to ensure experimental reproducibility and integrity. The methodologies outlined herein are grounded in established biochemical principles and validated through practical laboratory experience.
Introduction: The Role of DBPC in Cellular Studies
1,2-Dibutyl-sn-glycero-3-phosphocholine, or this compound (DBPC), is a synthetic, water-soluble analog of phosphatidylcholine, a primary component of eukaryotic cell membranes. Its shorter dibutyryl fatty acid chains render it more hydrophilic than its long-chain counterparts, facilitating its delivery to cells in aqueous culture media.
DBPC is a valuable tool for researchers investigating a range of cellular processes. It is often utilized as a lipid delivery agent and a modulator of membrane-dependent signaling pathways. Due to its structural similarity to diacylglycerol (DAG), a key second messenger, DBPC can influence the activity of various enzymes, including Protein Kinase C (PKC) isozymes.[1] Understanding the precise and reliable preparation of DBPC stock solutions is therefore paramount to achieving consistent and interpretable experimental outcomes.
Materials and Equipment
2.1. Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
2.2. Equipment
-
Laminar flow hood (biological safety cabinet)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes or cryovials
-
-20°C or -80°C freezer
-
Water bath or heat block (optional)
Protocol: Preparation of a 100 mM DBPC Stock Solution in DMSO
This protocol details the preparation of a 100 mM stock solution of DBPC in DMSO, a common solvent choice due to its high solubilizing capacity and compatibility with most cell culture systems at low final concentrations.
3.1. Pre-Protocol Preparations
-
Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.
-
Reagent Equilibration: Allow the powdered DBPC and DMSO to equilibrate to room temperature before use. This prevents condensation from forming on the inside of the containers.
3.2. Step-by-Step Procedure
-
Weighing DBPC: Carefully weigh out the desired amount of DBPC powder using an analytical balance. To prepare a stock solution, it is common to make a 10x or 100x concentrated solution, depending on the compound's solubility.[2]
-
Solubilization:
-
Transfer the weighed DBPC powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired concentration.
-
-
Mixing:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the DBPC is completely dissolved. The solution should be clear and free of any visible particulates.
-
Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile, it can be filtered through a 0.22 µm syringe filter compatible with DMSO. This step should be performed in a laminar flow hood.
-
-
Aliquoting and Storage:
3.3. Workflow Diagram
Caption: Workflow for preparing a this compound (DBPC) stock solution.
Considerations for Solvent Selection and Use
The choice of solvent is critical and depends on the experimental system.
| Solvent | Advantages | Disadvantages | Recommended Final Concentration in Culture |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations.[3] | < 0.5% (v/v)[4] |
| Ethanol | Less toxic to many cell types compared to DMSO. | May not be as effective at solubilizing DBPC at high concentrations. | < 0.5% (v/v) |
| PBS | Biologically compatible. | DBPC has limited solubility in aqueous solutions. | Dependent on solubility limit |
Important Note: Always include a vehicle control in your experiments. This would be cells treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the DBPC, but without the DBPC itself. This allows you to distinguish the effects of DBPC from any effects of the solvent.
Quality Control and Best Practices
-
Purity of DBPC: Use high-purity DBPC to avoid confounding experimental results.
-
Freshness of Stock Solutions: While properly stored aliquots can be stable for several months, it is good practice to prepare fresh stock solutions periodically.[5]
-
Working Dilutions: Prepare working dilutions of DBPC in your cell culture medium immediately before use. Do not store DBPC in aqueous solutions for extended periods, as it can be susceptible to hydrolysis.
-
Solubility Check: After preparing the stock solution, visually inspect it for any precipitates. If you observe precipitates upon dilution in your final culture medium, you may need to adjust your stock concentration or final dilution.[6]
Mechanistic Insights: DBPC and Cellular Signaling
DBPC can influence cellular signaling through multiple mechanisms. Its structural similarity to diacylglycerol (DAG) allows it to interact with and activate Protein Kinase C (PKC) isozymes.[1] This can trigger a cascade of downstream signaling events involved in cell proliferation, differentiation, and apoptosis.[7]
Sources
- 1. Involvement of phosphatidylcholine hydrolysis by phospholipase C in prostaglandin F2alpha-induced 1,2-diacylglycerol formation in osteoblast-like MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytotechlab.com [phytotechlab.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Stability of G Protein-Coupled Receptors Using 1,2-Dibutyrylphosphatidylcholine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 1,2-Dibutyrylphosphatidylcholine (DBPC) in the stabilization of G protein-coupled receptors (GPCRs). The inherent instability of GPCRs when removed from their native cell membrane environment poses a significant challenge for their structural and functional characterization. DBPC, a short-chain phospholipid, offers a versatile solution by enabling the formation of a more native-like lipid bilayer environment in the form of bicelles, thereby preserving the structural integrity and functionality of these crucial drug targets.
The Challenge of GPCR Instability
G protein-coupled receptors (GPCRs) represent the largest family of transmembrane proteins and are the targets for a substantial portion of currently marketed drugs.[1] Their central role in signal transduction makes them prime candidates for therapeutic intervention in a wide range of diseases. However, the hydrophobic nature of their transmembrane domains necessitates their extraction from the cell membrane using detergents for in vitro studies. This process often leads to conformational instability and loss of function, hindering detailed structural analysis and drug screening efforts.[2][3]
This compound (DBPC): A Solution for GPCR Stabilization
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) is a synthetic, short-chain phospholipid that has emerged as a valuable tool for membrane protein research. Its amphipathic nature, with a hydrophilic phosphocholine headgroup and short, four-carbon acyl chains, allows it to self-assemble in aqueous solutions and, in combination with long-chain phospholipids, to form discoidal structures known as bicelles.[4][5]
The Bicelle Advantage: A Native-Like Environment
Bicelles provide a more physiologically relevant environment for GPCRs compared to traditional detergent micelles. They consist of a planar bilayer of long-chain phospholipids (e.g., DMPC) surrounded by a rim of short-chain phospholipids like DBPC.[2][6] This architecture shields the hydrophobic transmembrane domains of the GPCR within a lipid bilayer, while the hydrophilic domains remain exposed to the aqueous solvent, thus mimicking the native cell membrane.[6] This preservation of the annular lipid environment is crucial for maintaining the conformational integrity and biological activity of the receptor.[7]
dot
Caption: GPCR stabilization within a DBPC-containing bicelle.
Physicochemical Properties of DBPC
Understanding the properties of DBPC is crucial for its effective application.
| Property | Value/Description | Significance for GPCR Stabilization |
| Chemical Formula | C₁₆H₃₂NO₈P | Defines the molecular structure and interactions. |
| Molecular Weight | 397.40 g/mol | Important for calculating molar concentrations. |
| Acyl Chains | Two 4-carbon (butyryl) chains | The short chains are key to forming the rim of bicelles. |
| Headgroup | Phosphocholine | Provides the hydrophilic character for aqueous solubility. |
| Critical Micelle Concentration (CMC) | High (exact value varies with conditions) | Above the CMC, DBPC forms micelles, which is essential for its role in bicelle formation. |
Protocols for GPCR Stabilization with DBPC
The following protocols provide a general framework for the reconstitution of GPCRs into DBPC-containing bicelles for structural and functional studies. Optimization will be required for each specific GPCR.
General Workflow for GPCR Reconstitution into Bicelles
dot
Caption: Workflow for GPCR reconstitution into DBPC bicelles.
Detailed Protocol for GPCR Reconstitution for Structural Studies (e.g., Cryo-EM)
This protocol is adapted from methodologies used for similar short-chain phospholipids.[5]
Materials:
-
Purified GPCR in a suitable detergent (e.g., DDM)
-
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC)
-
Reconstitution buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl)
-
Bio-Beads SM-2 or similar adsorbent for detergent removal
-
Chloroform
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, mix DMPC and DBPC in chloroform at the desired molar ratio (q-ratio, typically ranging from 2.5 to 4.0, long-chain:short-chain).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Lipid Resuspension:
-
Resuspend the lipid film in the reconstitution buffer to the desired final lipid concentration (e.g., 10% w/v).
-
Vortex vigorously and sonicate briefly if necessary to form a homogenous lipid suspension. This may initially form multilamellar vesicles.
-
-
Reconstitution:
-
Add the purified, detergent-solubilized GPCR to the lipid suspension. The final protein concentration will depend on the specific requirements of the cryo-EM experiment.
-
Incubate the mixture on ice with gentle agitation for 30-60 minutes.
-
-
Detergent Removal:
-
Add pre-washed Bio-Beads to the mixture (approximately 20 mg of beads per 1 mg of detergent).
-
Incubate at 4°C with gentle rotation for 2-4 hours. A second addition of fresh Bio-Beads may be necessary for complete detergent removal.
-
-
Sample Purification and Concentration:
-
Carefully remove the Bio-Beads by pipetting.
-
Purify the reconstituted GPCR-bicelle complexes from empty bicelles and aggregated protein using size-exclusion chromatography (SEC).
-
Concentrate the purified sample to the desired concentration for cryo-EM grid preparation.
-
Protocol for GPCR Reconstitution for Functional Assays (e.g., Ligand Binding)
For functional assays, maintaining the activity of the receptor is paramount.
Materials:
-
Same as for structural studies.
-
Radiolabeled or fluorescently labeled ligand specific for the GPCR of interest.
-
Assay buffer (specific to the GPCR and ligand).
-
Glass fiber filters and filtration apparatus for radioligand binding assays.
Procedure:
-
Reconstitute the GPCR into DBPC/DMPC bicelles as described in section 4.2.
-
Ligand Binding Assay:
-
In a 96-well plate, add a small aliquot of the reconstituted GPCR-bicelle preparation to the assay buffer.
-
Add the labeled ligand at a concentration near its dissociation constant (Kd). For competition assays, also add varying concentrations of unlabeled competitor ligand.
-
Incubate at the appropriate temperature and for a sufficient time to reach binding equilibrium.
-
For radioligand binding, rapidly filter the reaction mixture through glass fiber filters to separate bound from free ligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence signal using a suitable plate reader.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand).
-
Calculate binding parameters such as Kd and Bmax (maximal binding capacity) by non-linear regression analysis.
-
Rationale for Experimental Choices and Optimization
-
q-ratio (Long-chain:Short-chain lipid): The q-ratio is a critical parameter that influences the size and stability of the bicelles.[4] Higher q-ratios generally lead to larger, more disc-like bicelles. The optimal q-ratio should be determined empirically for each GPCR.
-
Lipid Composition: While DMPC is commonly used as the long-chain lipid, other phospholipids can be incorporated to better mimic the native membrane composition and potentially enhance stability.
-
Detergent Removal: The efficiency of detergent removal is crucial, as residual detergent can destabilize the GPCR and interfere with downstream applications. The amount of Bio-Beads and incubation time may need to be optimized.
-
Temperature: The phase behavior of the lipids is temperature-dependent. Reconstitution and subsequent experiments should be performed at a temperature that ensures the lipids are in the appropriate phase for stable bicelle formation.
Comparative Advantages of DBPC-based Bicelles
| Stabilization Method | Advantages | Disadvantages |
| Detergent Micelles | Simple to prepare; wide variety available. | Often destabilizing; non-native environment; can interfere with function.[3] |
| DBPC/DMPC Bicelles | Provides a more native-like lipid bilayer; generally gentler on the protein; optically clear.[6] | Can be more complex to prepare; phase behavior is sensitive to temperature and composition. |
| Nanodiscs | Provides a defined lipid bilayer; excellent for functional studies.[4] | Can be challenging to assemble; larger size may not be suitable for all applications. |
| SMALPs | Detergent-free solubilization; preserves the native lipid environment.[7] | Can be heterogeneous in size; SMA polymer can interfere with some assays. |
Conclusion
This compound is a powerful tool for the stabilization of G protein-coupled receptors. By forming a more native-like bicellar environment, DBPC helps to preserve the structural and functional integrity of these challenging membrane proteins. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ DBPC in their GPCR research, ultimately facilitating advancements in structural biology and drug discovery.
References
-
Effective Application of Bicelles for Conformational Analysis of G Protein-Coupled Receptors by Hydrogen/deuterium Exchange Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Biochemical Journal. Available at: [Link]
-
Bicelles: A natural 'molecular goniometer' for structural, dynamical and topological studies of molecules in membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles. PubMed. Available at: [Link]
-
Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
RECONSTITUTION OF G-PROTEIN COUPLED RECEPTORS (GPCRS) INTO GIANT LIPOSOME ARRAY. 13th International Conference on Miniaturized Systems for Chemistry and Life Sciences. Available at: [Link]
-
How Do Branched Detergents Stabilize GPCRs in Micelles? Biochemistry. Available at: [Link]
-
Construction of Model Lipid Membranes Incorporating G- protein Coupled Receptors (GPCRs). Journal of Visualized Experiments. Available at: [Link]
-
Insights into the Stability of GPCRs in Detergent Micelles. ResearchGate. Available at: [Link]
-
ALLOSTERIC REGULATION OF GPCR ACTIVITY BY PHOSPHOLIPIDS. The Journal of Biological Chemistry. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Application of Bicelles for Conformational Analysis of G Protein-Coupled Receptors by Hydrogen/deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dibutyrylphosphatidylcholine in the formulation of lipid nanoparticles
Application Note & Protocol
Leveraging 1,2-Dibutyrylphosphatidylcholine (DbPC) for Enhanced Performance in Lipid Nanoparticle Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lipid nanoparticles (LNPs) have become the leading non-viral delivery system for nucleic acid therapeutics, most notably for mRNA vaccines.[][2] The efficacy of these delivery vehicles is critically dependent on the precise composition of their lipid components, which typically include an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid.[3][4][5] While traditional formulations often employ long-chain phospholipids like DSPC to provide structural integrity, there is a growing need for novel helper lipids that can enhance endosomal escape and improve payload bioavailability. This guide details the application of this compound (DbPC), a short-chain phospholipid, in the formulation of high-performance LNPs. We provide an in-depth look at the mechanistic rationale for its use, a detailed protocol for formulation via microfluidics, and essential quality control procedures.
The Central Role of Helper Lipids in LNP Architecture and Function
In a typical LNP formulation, each lipid component serves a distinct purpose.[6] The ionizable lipid complexes with the negatively charged nucleic acid cargo at an acidic pH during formation and facilitates endosomal escape within the cell.[5][7] Cholesterol modulates membrane rigidity and stability, while the PEG-lipid provides a hydrophilic corona that prevents aggregation and reduces clearance by the immune system.[][4]
The helper phospholipid, traditionally a saturated lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), acts as a structural scaffold, filling the spaces between other lipid components to form a stable nanoparticle.[][4] Phospholipids like DSPC, with their cylindrical shape, tend to form stable, flat bilayers.[8] However, the very stability they impart to the LNP in circulation can become a barrier to the efficient release of the mRNA cargo into the cytoplasm post-endocytosis. The challenge, therefore, is to design LNPs that are stable in circulation but become fusogenic in the endosomal environment.
This compound (DbPC): A Short-Chain Disruptor for Enhanced Delivery
DbPC is a synthetic phospholipid characterized by two short, four-carbon butyryl chains.[9] This structural feature imparts unique physicochemical properties that distinguish it from its long-chain counterparts.
-
Increased Hydrophilicity and Water Solubility: The short acyl chains reduce the hydrophobicity of DbPC, making it more water-soluble. This property influences its partitioning within the LNP structure and its interaction with aqueous environments.
-
Cone-like Molecular Geometry: Unlike the cylindrical shape of DSPC, the small volume of the butyryl chains relative to the larger phosphocholine headgroup gives DbPC an inverted cone shape. In lipid assemblies, cone-shaped lipids introduce lateral stress and induce curvature, which can destabilize lipid bilayers.[10]
Mechanistic Hypothesis: The inclusion of DbPC as a helper lipid is hypothesized to enhance the endosomal escape of the LNP's cargo. As the endosome acidifies, the ionizable lipid becomes protonated, interacting with the endosomal membrane. The presence of DbPC within the LNP structure is thought to create points of instability, promoting the disruption of the endosomal membrane and facilitating the release of the nucleic acid payload into the cytoplasm. This is a key example of rational lipid design to overcome a specific delivery barrier.
Caption: Conceptual comparison of LNP structures.
Protocol: Formulation of DbPC-Containing LNPs via Microfluidics
Microfluidic mixing is the preferred method for producing LNPs due to its ability to achieve rapid, controlled, and reproducible mixing of the lipid and aqueous phases.[11][12][13] This rapid mixing ensures the formation of uniformly small particles with high encapsulation efficiency.[14]
Materials & Reagents
| Component | Example | Purpose |
| Ionizable Lipid | DLin-MC3-DMA or equivalent | Encapsulation & Endosomal Escape |
| Helper Lipid | 1,2-dibutyryl-sn-glycero-3-phosphocholine (DbPC) | Structural Component & Fusogen |
| Sterol | Cholesterol | LNP Stabilization |
| PEG-Lipid | DMG-PEG 2000 | Stability & Steric Shielding |
| Cargo | mRNA (e.g., encoding GFP) | Therapeutic/Reporter Payload |
| Lipid Solvent | 200 Proof Ethanol (RNase-free) | To dissolve lipids |
| Aqueous Buffer | 50 mM Sodium Citrate, pH 4.0 (RNase-free) | To dissolve mRNA & protonate lipid |
| Dialysis Buffer | 1x PBS, pH 7.4 (RNase-free) | Final buffer exchange |
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite, Precision NanoSystems)
-
Microfluidic cartridge (e.g., staggered herringbone mixer)
-
Syringes (1 mL or 3 mL, RNase-free)
-
Glass vials (RNase-free)
-
Dialysis cassette (e.g., Slide-A-Lyzer, MWCO 10 kDa)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential
-
Fluorometer and nucleic acid quantification kit (e.g., Quant-iT RiboGreen)
Stock Solution Preparation
Prepare individual lipid stock solutions in 200 proof ethanol. Gentle heating (up to 65°C) may be required to fully dissolve some lipids.[15]
| Lipid Component | Stock Concentration (in EtOH) | Molar Ratio (%) | Volume for 1 mL Lipid Mix |
| Ionizable Lipid | 25 mg/mL | 50 | Varies by MW |
| DbPC | 10 mg/mL | 10 | Varies by MW |
| Cholesterol | 10 mg/mL | 38.5 | Varies by MW |
| DMG-PEG 2000 | 25 mg/mL | 1.5 | Varies by MW |
Expert Tip: It is crucial to calculate the precise volumes needed based on the molecular weight of each lipid to achieve the target molar ratios. A common total lipid concentration for the final ethanol mix is 10-25 mM.[15]
LNP Formulation Workflow
Caption: Microfluidic workflow for DbPC-LNP formulation.
Step-by-Step Formulation Protocol
-
Prepare Lipid Mix: Combine the calculated volumes of each lipid stock solution (Ionizable, DbPC, Cholesterol, PEG-Lipid) into a single glass vial. Add ethanol to reach the final desired concentration and volume. Vortex to mix thoroughly.
-
Prepare Aqueous Phase: Dilute the stock mRNA solution in the pH 4.0 citrate buffer to the desired concentration.
-
System Setup: Prime the microfluidic system and cartridge according to the manufacturer's instructions, typically with ethanol and the aqueous buffer.[14]
-
Loading: Load the lipid-ethanol mixture into a syringe for the "organic" inlet and the mRNA-buffer mixture into a syringe for the "aqueous" inlet.
-
Mixing: Initiate the mixing process on the microfluidic device. A common starting point is a 3:1 aqueous-to-organic flow rate ratio (FRR) and a total flow rate (TFR) of 2-12 mL/min.
-
Collection: Collect the milky-white LNP solution from the outlet into a sterile, RNase-free tube.
-
Purification: Transfer the collected LNP solution into a pre-wetted dialysis cassette. Dialyze against 1x PBS (pH 7.4) for at least 6 hours, with one buffer exchange, to remove ethanol and neutralize the pH.
-
Final Steps: Recover the purified LNP suspension from the cassette. Sterile filter through a 0.22 µm filter if intended for cell culture or in vivo use. Store at 4°C for short-term use or -80°C for long-term storage.
Protocol: Quality Control & Self-Validation
A successful formulation is defined by its physicochemical properties.[6] These characterization steps are essential to validate the protocol and ensure batch-to-batch consistency.[16]
| Parameter | Method | Typical Acceptance Criteria | Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | 70 - 150 nm | Influences biodistribution and cellular uptake.[16] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Measures the homogeneity of the particle population.[12] |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4 | Indicates surface charge; affects stability and circulation time.[16] |
| Encapsulation Efficiency (EE%) | RiboGreen Assay | > 90% | Determines the percentage of mRNA successfully encapsulated.[] |
Protocol for Encapsulation Efficiency (EE%)
-
Prepare Reagents: Thaw the RiboGreen reagent and prepare the TE buffer and a 1% Triton X-100 solution.
-
Sample Preparation:
-
Total RNA: Lyse a small aliquot of the LNP formulation with Triton X-100 (final concentration 0.1-0.2%) to release all encapsulated mRNA.
-
Free RNA: Use an untreated aliquot of the LNP formulation.
-
-
Assay: Perform the RiboGreen assay on both the lysed and unlysed samples according to the manufacturer's protocol, measuring fluorescence on a plate reader.
-
Calculation:
-
EE% = [(Total RNA Fluorescence - Free RNA Fluorescence) / Total RNA Fluorescence] * 100
-
Conclusion
The rational inclusion of this compound (DbPC) represents a strategic advancement in LNP design. By replacing a portion of the traditional structural lipid with this short-chain phospholipid, researchers can introduce a "built-in" destabilizing element that may significantly enhance the endosomal escape and subsequent cytosolic delivery of nucleic acid payloads. The microfluidic-based protocol provided herein offers a robust and reproducible method for producing DbPC-containing LNPs, while the outlined quality control procedures ensure the formulation of particles with desirable and consistent characteristics for downstream therapeutic applications.
References
- Vertex AI Search. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Retrieved January 16, 2026.
-
PreciGenome. (n.d.). Overview of LNP Synthesis, Formulation and Manufacturing Methods. Retrieved January 16, 2026, from [Link]
-
Dionamix Scientific. (n.d.). Production Methods of LNP and Microfluidic Technique. Retrieved January 16, 2026, from [Link]
- Vertex AI Search. (n.d.). Microfluidics for throughput scalable formulation of mRNA lipid nanoparticle technology. Retrieved January 16, 2026.
-
George, J. (n.d.). Characteristics, Synthesis and Applications of solid lipid nanoparticles (SLNs). Longdom Publishing SL. Retrieved January 16, 2026, from [Link]
-
Microfluidics. (n.d.). Lipid Nanoparticle Formulation Technology. Retrieved January 16, 2026, from [Link]
-
Umeda, I., et al. (n.d.). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Hadis, Z., et al. (2020, June 5). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Society for Plant Research. (2025, December 28). Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. Retrieved January 16, 2026, from [Link]
-
ten Kate, M., et al. (2022, July 3). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PubMed Central. Retrieved January 16, 2026, from [Link]
- Vertex AI Search. (n.d.). Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery | ACS Nanoscience Au. Retrieved January 16, 2026.
-
Choi, Y., et al. (n.d.). Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Tan, Z., et al. (2025, April 15). Click Lipid Nanoparticles for the Delivery of mRNA to Metabolically Labeled Cancer Cells. ACS Publications. Retrieved January 16, 2026, from [Link]
-
Tan, Z., et al. (2025, April 4). Click Lipid Nanoparticles for the Delivery of mRNA to Metabolically Labeled Cancer Cells. Roskilde University. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Characterization of the lipid distribution within the LNPs, their surface composition, and number of mRNA per LNPs. Retrieved January 16, 2026, from [Link]
-
ChemWhat. (n.d.). 1,2-DIBUTYRYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 3355-26-8. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 9). (PDF) Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Construction of DB-lipidoids and DB-LNP-mediated mRNA delivery a A... Retrieved January 16, 2026, from [Link]
-
JoVE. (2022, September 7). Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. Retrieved January 16, 2026, from [Link]
-
Li, J., et al. (2025, May 7). Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Al-Bustami, M. A., et al. (2025, January 3). Innovations and Mechanisms in Liposomal Drug Delivery: A Comprehensive Introduction. Cureus. Retrieved January 16, 2026, from [Link]
-
Al-Amin, M., et al. (2022, December 20). Lipid nanoparticle-based mRNA candidates elicit potent T cell responses. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Vasileva, D., et al. (2024, October 23). (PDF) Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Sharma, A., et al. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. MDPI. Retrieved January 16, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Retrieved January 16, 2026, from [Link]
Sources
- 2. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. precigenome.com [precigenome.com]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up [mdpi.com]
- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.upenn.edu]
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- 13. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 16. barnett-technical.com [barnett-technical.com]
Troubleshooting & Optimization
How to prevent 1,2-Dibutyrylphosphatidylcholine precipitation in buffer
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,2-Dibutyrylphosphatidylcholine (DBPC), a short-chain phospholipid widely used for solubilizing membrane proteins and in drug delivery systems. This guide is designed to provide in-depth, practical solutions to a common challenge encountered when working with DBPC: precipitation in aqueous buffer systems. By understanding the underlying physicochemical principles, you can design robust experimental protocols and avoid costly delays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my DBPC powder in buffer, but it turned cloudy and a precipitate formed. What is happening?
Answer:
Precipitation of DBPC (also known as 04:0 PC) occurs when its concentration exceeds its solubility limit in the aqueous buffer under the given conditions. Unlike long-chain phospholipids that form bilayers (liposomes), short-chain phospholipids like DBPC are water-soluble up to a certain point and act as detergents.[1][2] When dissolved in water, they can exist in two primary states: as individual molecules (monomers) or as spherical assemblies called micelles.
The Critical Micelle Concentration (CMC) is the key parameter here.
-
Below the CMC: DBPC exists primarily as soluble monomers.
-
At and above the CMC: DBPC monomers self-assemble into micelles. The solution is typically clear as these micelles are nanoscopic.
-
Well above the CMC / Exceeding Solubility Limit: If the total lipid concentration significantly surpasses what can be accommodated in micelles or if environmental factors are unfavorable, the lipid will phase-separate from the buffer and form a visible precipitate.
The primary cause of precipitation is often a combination of concentration, temperature, and buffer composition.
Q2: What is the Critical Micelle Concentration (CMC) of DBPC and why is it so important?
Answer:
The CMC is the concentration at which DBPC monomers begin to form micelles. It is a fundamental property that dictates its behavior as a detergent. For short-chain PCs, the CMC increases as the acyl chain length decreases. While the exact CMC for DBPC (C4 chains) is not as commonly cited as for its longer-chain cousins like DHPC (C7 chains), it is significantly higher. For comparison, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) has a well-established CMC of approximately 1.4 mM.[1] DBPC, with its shorter C4 chains, is more water-soluble and thus has a much higher CMC.
Why it's critical:
-
Solubilization Power: The detergent action required to solubilize membrane proteins or create drug-lipid micelles only occurs at concentrations above the CMC.
-
Predicting Behavior: Knowing the approximate CMC range helps you prepare solutions that are concentrated enough to be effective without unexpectedly crashing out of solution. The solubility of phospholipids is inversely related to the length of their hydrophobic acyl chains; shorter chains result in higher CMC values due to decreased hydrophobicity.[3]
Below is a table comparing the CMC of different short-chain phosphatidylcholines to illustrate this trend.
| Phospholipid | Acyl Chain Composition | Approximate CMC (in water) |
| 1,2-Dibutyryl-PC (DBPC) | C4:0 | ~25-50 mM |
| 1,2-Dihexanoyl-PC (DHPC) | C6:0 | ~14 mM |
| 1,2-Diheptanoyl-PC (DHPC) | C7:0 | ~1.4 mM[1] |
| 1,2-Dioctanoyl-PC (DOPC) | C8:0 | ~0.3 mM |
Note: These values are approximate and can be influenced by buffer conditions such as ionic strength and pH.
Troubleshooting Guide: Preventing DBPC Precipitation
This section provides a logical workflow to diagnose and solve DBPC precipitation issues.
Caption: A troubleshooting flowchart for DBPC precipitation.
Q3: My buffer was cold when I added the DBPC, and it precipitated immediately. Is temperature a factor?
Answer:
Yes, temperature is a critical factor. The solubility of most solids, including DBPC, increases with temperature.[4] Dissolving DBPC in a cold buffer significantly lowers its solubility limit, making precipitation highly likely, even at concentrations that would be stable at room temperature.
-
Causality: The dissolution of lipids requires energy to break the crystal lattice of the solid powder and to form new solute-solvent interactions.[4] Supplying thermal energy (warming) facilitates this process. While DBPC does not have a high phase transition temperature like long-chain lipids, its solubility is still temperature-dependent.
-
Troubleshooting Step: Always ensure your buffer is at room temperature (or warmer, e.g., 37°C) before adding the DBPC powder. If precipitation has already occurred in a cold solution, gentle warming in a water bath with intermittent vortexing can often redissolve the lipid.
Q4: Can the pH or salt concentration of my buffer cause DBPC to precipitate?
Answer:
Absolutely. While DBPC is stable over a relatively wide pH range, extremes can be problematic.[1] High salt concentrations are a more common culprit.
-
pH Effects: At very low or high pH values, the phosphocholine headgroup can undergo hydrolysis over long periods, but a more immediate effect is the alteration of charge interactions. For optimal solubility, maintain a buffer pH between 6.5 and 8.0.
-
Ionic Strength (Salt) Effects: High concentrations of salts (e.g., >1 M NaCl) can cause a "salting-out" effect. The salt ions compete with the lipid molecules for hydration (water molecules). This effectively reduces the amount of "free" water available to keep the DBPC dissolved, lowering its solubility and promoting aggregation and precipitation.
-
Troubleshooting Step: If your protocol requires high salt, prepare your DBPC stock in a low-salt buffer first. Then, add this stock solution dropwise to the high-salt buffer while vortexing. This gradual introduction can prevent localized high concentrations of DBPC that would otherwise precipitate upon contact with the high-salt environment.
Protocols & Best Practices
Protocol: Preparation of a Stable 100 mM DBPC Stock Solution
This protocol provides a reliable method for preparing a concentrated, stable stock solution of DBPC.
Materials:
-
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) powder
-
High-purity water (e.g., Milli-Q or WFI) or a low-ionic-strength buffer (e.g., 10 mM HEPES, pH 7.4)
-
Glass vial or tube
-
Vortex mixer
-
Water bath sonicator (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Methodology:
-
Equilibration: Allow the DBPC powder, which is typically stored at -20°C, to warm to room temperature for at least 30 minutes before opening the container. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Weigh the desired amount of DBPC powder in a suitable glass vial. Perform this step quickly to minimize moisture absorption.
-
Initial Hydration: Add the required volume of room-temperature buffer or water to the vial to achieve the target concentration (e.g., 100 mM).
-
Dissolution: Immediately cap the vial tightly and vortex vigorously for 1-2 minutes. The solution may appear cloudy or contain suspended particles.
-
Gentle Warming & Agitation: Place the vial in a water bath set to 30-37°C. Continue to vortex every 2-3 minutes. The solution should clarify as the lipid dissolves.
-
Sonication (Optional): If aggregates persist, sonicate the vial in a bath sonicator for 5-10 minutes. This can help break up small clumps and speed up dissolution. Avoid probe sonication, as it can generate excessive heat and cause lipid degradation.
-
Final Check: A properly prepared solution should be completely clear and free of any visible particulates.
-
Storage: Store the stock solution at 4°C for short-term use (days to a week) or in aliquots at -20°C for long-term storage. Note that DBPC may precipitate upon freezing; if so, it must be warmed and vortexed again to fully redissolve before use.
Caption: Step-by-step workflow for preparing DBPC solution.
References
-
Bordier, C. "Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity." PubMed, 1987. [Link]
-
Chemistry LibreTexts. "Temperature Effects on Solubility." 2023. [Link]
-
Avanti Polar Lipids. "Product Information for various Phosphatidylcholines." [Link]
Sources
Technical Support Center: Enhancing the Stability of Proteins in 1,2-Dibutyrylphosphatidylcholine (D4PC)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for improving the stability of proteins solubilized in 1,2-Dibutyrylphosphatidylcholine (D4PC). As a short-chain phospholipid, D4PC acts as a mild, detergent-like agent, ideal for solubilizing membrane proteins into mixed micelles.[1] However, achieving a stable and active protein preparation requires careful optimization. This resource is designed to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts of D4PC
This section covers fundamental questions about D4PC to provide a solid foundation for your experimental design.
Q1: What is this compound (D4PC) and why is it used for protein solubilization?
A1: this compound (D4PC) is a synthetic phospholipid with very short (4-carbon) acyl chains. Unlike long-chain lipids that form stable bilayers, D4PC's structure prevents the formation of conventional vesicles or nanodiscs. Instead, it functions as a mild, non-ionic zwitterionic detergent.[1] It is used to extract membrane proteins from their native lipid environment and stabilize them in aqueous solutions by forming small, mixed micelles containing the protein, D4PC, and potentially some native lipids.[1] Its key advantage is its ability to solubilize membrane proteins while often being gentler than traditional detergents, which can help in preserving the protein's native structure and function.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it the most critical parameter for D4PC?
A2: The Critical Micelle Concentration (CMC) is the specific concentration above which detergent molecules, like D4PC, self-assemble to form micelles.[2][3] Below the CMC, D4PC exists as individual monomers in solution. For effective protein solubilization, the D4PC concentration must be above its CMC .[4]
-
Below CMC: Insufficient D4PC monomers are available to shield the hydrophobic transmembrane domains of the protein, leading to protein aggregation and precipitation.[5]
-
At or Above CMC: D4PC forms micelles that can encapsulate the hydrophobic regions of the membrane protein, keeping it soluble and stable in the buffer.[4]
Q3: Can D4PC be used to form nanodiscs?
A3: No, D4PC is not suitable for forming the stable lipid bilayer core required for nanodiscs. Nanodiscs are composed of a patch of lipid bilayer stabilized at its edge by a "scaffold" protein or polymer.[7][8] This structure requires lipids with longer acyl chains (like DMPC or POPC) that readily form a stable gel or liquid crystalline bilayer phase.[9][10] Due to its short C4 chains, D4PC does not form a stable bilayer in aqueous solution; it behaves as a detergent and forms micelles.[1]
Section 2: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems encountered during experiments, providing causative explanations and actionable solutions.
Issue 1: Protein Aggregation and Precipitation
Q: My protein aggregates immediately or shortly after adding D4PC. What are the most likely causes?
A: Protein aggregation is the most common issue and typically points to an imbalance in the solubilization environment. The primary causes are:
-
Sub-Optimal D4PC Concentration: The D4PC concentration is likely below the effective CMC required to fully solubilize your protein, leaving hydrophobic transmembrane domains exposed.[5]
-
Inappropriate Buffer Conditions: The buffer's pH or ionic strength may be promoting protein-protein interactions over protein-D4PC interactions.[11][12] Proteins are often least soluble at their isoelectric point (pI).[13]
-
High Protein Concentration: Overly concentrated protein samples increase the probability of intermolecular collisions, which can lead to aggregation before efficient micellar encapsulation can occur.[14][15]
-
Temperature Effects: While most solubilization protocols are performed at 4°C to minimize proteolysis, some proteins are more stable at room temperature. Low temperatures can in some cases promote aggregation, a phenomenon known as cold denaturation.[11]
Workflow for Troubleshooting Protein Aggregation
This workflow provides a systematic approach to diagnosing and solving aggregation issues.
Caption: A systematic workflow for troubleshooting protein aggregation.
Issue 2: Loss of Functional Activity
Q: My protein is soluble in D4PC, but it has lost its biological activity. What can I do?
A: Solubilization without activity indicates that the D4PC micelle, while keeping the protein from aggregating, is not adequately mimicking its native membrane environment, leading to denaturation or an unstable conformation.
-
Mechanism: D4PC micelles may be too dynamic or may strip away essential endogenous lipids or cofactors required for the protein's structural integrity and function.
-
Solution: The key is to enrich the D4PC micelle with stabilizing agents that better replicate the native membrane.
Table 1: Common Stabilizing Additives for Protein Function
| Additive | Typical Concentration | Mechanism of Action & Rationale |
| Glycerol | 10-30% (v/v) | A well-known osmolyte that promotes protein stability by preferentially hydrating the protein surface, which favors a more compact, native state. It also acts as a cryoprotectant.[16] |
| Cholesterol / CHS | 0.01-0.2% (w/v) | Many membrane proteins, especially GPCRs, require cholesterol for conformational stability and function. It intercalates into the micelle to provide a more rigid and native-like environment. |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface, thereby reducing protein-protein self-association.[17][18] |
| Specific Lipids (e.g., POPE, POPG) | 0.01-0.1% (w/v) | If your protein is known to interact with specific lipid headgroups (e.g., anionic lipids), adding a small amount can be critical for maintaining its active conformation. |
| Reducing Agents (DTT, TCEP) | 1-5 mM | Prevents the formation of incorrect disulfide bonds that can occur when cysteine residues become exposed during solubilization. TCEP is often more stable over time than DTT.[13] |
| Ligands/Substrates | 1.5x Kd | Binding of a specific ligand, substrate, or cofactor can lock the protein into a more stable, active conformation, making it more resistant to denaturation during solubilization.[12] |
Issue 3: Poor Long-Term Stability and Issues with Freeze-Thaw Cycles
Q: How should I store my D4PC-solubilized protein for maximum stability?
A: Long-term stability is crucial for downstream applications. The optimal storage method depends on the intended duration.[16][19]
-
Short-Term (Days to 1-2 Weeks): Store at 4°C.[20] Ensure the buffer contains a protease inhibitor cocktail and potentially an antimicrobial agent like sodium azide (if compatible with your protein and downstream assays).
-
Long-Term (Weeks to Months): Store as single-use aliquots at -80°C or in liquid nitrogen.[15][21] Flash-freezing aliquots in liquid nitrogen is the preferred method to prevent the formation of damaging ice crystals.[15]
Q: My protein aggregates after being thawed from -80°C. How can I prevent this?
A: Aggregation during freeze-thaw cycles is a common problem caused by ice crystal formation and local changes in solute concentration as the sample freezes.[14]
-
CRITICAL STEP: Add a Cryoprotectant. Before freezing, add glycerol to a final concentration of 20-50% (v/v).[16] Glycerol interferes with ice crystal formation, protecting the protein structure.[16]
-
Aliquot Your Sample: Never repeatedly freeze and thaw the main protein stock.[20][21] Prepare small, single-use aliquots so you only thaw what you need for one experiment.
-
Flash Freeze: Freeze the aliquots rapidly in liquid nitrogen before transferring them to -80°C storage.[15] This minimizes the time spent in the critical temperature range where ice crystals form.
-
Thaw Correctly: Thaw aliquots quickly in a room temperature water bath and immediately transfer to ice once thawed. Do not leave the sample at room temperature for extended periods.
Section 3: Key Experimental Protocols
Protocol 1: Optimizing D4PC Concentration for Solubilization
This protocol uses a titration method to find the minimal D4PC concentration that effectively solubilizes the target protein without causing aggregation.
-
Preparation:
-
Prepare a concentrated stock solution of D4PC (e.g., 20% w/v) in your base buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Isolate your membranes containing the protein of interest and resuspend them in the base buffer to a final protein concentration of 2-5 mg/mL.
-
-
Titration Setup:
-
Set up a series of microcentrifuge tubes, each containing an equal aliquot of your membrane suspension (e.g., 100 µL).
-
Add increasing amounts of the D4PC stock solution to each tube to achieve a range of final D4PC concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/v).
-
-
Solubilization:
-
Incubate the tubes with gentle end-over-end rotation for 1-2 hours at 4°C.[4]
-
-
Clarification:
-
Centrifuge all samples at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet unsolubilized membranes and aggregated protein.
-
-
Analysis:
-
Carefully collect the supernatant from each tube.
-
Analyze the protein concentration in each supernatant (e.g., via Bradford or BCA assay).
-
Run an SDS-PAGE gel of the supernatants to visualize the amount of solubilized target protein.
-
-
Interpretation:
-
Plot the solubilized protein concentration versus the D4PC concentration. You should see an increase in solubilized protein that eventually plateaus.
-
The optimal D4PC concentration is the lowest concentration that gives the maximum yield of soluble protein. This is your starting point for all future experiments.
-
Visualizing the Impact of D4PC Concentration
Caption: Relationship between D4PC concentration and protein stability.
References
-
ResearchGate. (2025). Lipid-Protein Interactions in Nanodiscs: How to Enhance Stability. Retrieved from [Link]
-
Frontiers. (n.d.). The application of nanodiscs in membrane protein drug discovery & development and drug delivery. Retrieved from [Link]
-
Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of nanodisc stability under different storage conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nanodisc. Retrieved from [Link]
-
MDPI. (n.d.). Toward Nanodisc Tailoring for SANS Study of Membrane Proteins. Retrieved from [Link]
-
Dare, J. (2023). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
PubMed. (n.d.). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micellar concentration of DPC in various media. Retrieved from [Link]
-
PubMed. (n.d.). Effect of additives on protein aggregation. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). What Factors Influence Protein Stability During the Purification Process?. Retrieved from [Link]
-
YouTube. (2014). Factors affecting protein stability. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Effect of Additives on Protein Aggregation. Retrieved from [Link]
-
PubMed. (2002). Long-term storage of proteins. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
PubMed. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Retrieved from [Link]
-
PLOS. (n.d.). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. Retrieved from [Link]
-
Biocompare. (2015). Keeping Your Cool When Storing Purified Protein. Retrieved from [Link]
-
YouTube. (2023). Optimizing Expression & Purification Workflows for Membrane Proteins. Retrieved from [Link]
-
Bitesize Bio. (2023). How to Store Your Concentrated Proteins. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid?. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs) PDF. Retrieved from [Link]
-
ResearchGate. (2021). Suggestion on troubleshooting protein aggregation in Native gel electrophoresis?. Retrieved from [Link]
-
NIH. (2023). Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
MDPI. (n.d.). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Retrieved from [Link]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Addgene. (2023). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
SciSpace. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Retrieved from [Link]
-
Semantic Scholar. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Retrieved from [Link]
-
BenchSci. (n.d.). Protocol: Detergent Selection and Optimization for Membrane Protein Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized reconstitution of membrane proteins into synthetic membranes. Retrieved from [Link]
-
NIH. (n.d.). Solubilization, purification, and characterization of the hexameric form of phosphatidylserine synthase from Candida albicans. Retrieved from [Link]
-
NIH. (n.d.). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. Retrieved from [Link]
Sources
- 1. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]
- 8. Nanodisc - Wikipedia [en.wikipedia.org]
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Technical Support Center: A Researcher's Guide to 1,2-Dibutyrylphosphatidylcholine (DBPC)
Welcome to the technical support center for 1,2-Dibutyrylphosphatidylcholine (DBPC), a versatile short-chain phospholipid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this unique molecule in your experiments. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Quick Answers
This section addresses the most common initial questions researchers have about DBPC, providing concise and actionable information.
Q1: What is this compound (DBPC) and what are its primary applications?
A1: 1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) is a synthetic, saturated phospholipid with very short (four-carbon) butyryl acyl chains.[1][2] Its amphiphilic nature, possessing both a hydrophilic phosphocholine headgroup and hydrophobic butyryl tails, makes it a valuable tool in various research applications.[2]
Primary applications include:
-
Detergent for Membrane Protein Solubilization: Due to its short acyl chains, DBPC acts as a mild, non-ionic detergent, effective at solubilizing membrane proteins while often preserving their native structure and function.[3]
-
Formation of Micelles and Bicelles: Above its critical micelle concentration (CMC), DBPC self-assembles into micelles, which can be used to encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.[2] It is also used in the formation of bicelles, which are valuable model membrane systems for structural biology studies.
-
Drug Delivery Systems: DBPC can be incorporated into liposomes and other lipid-based nanocarriers to modulate their properties or to aid in the solubilization of poorly water-soluble drugs.[2]
Q2: How should I store and handle DBPC?
A2: Proper storage is crucial to prevent degradation. DBPC should be stored at -20°C.[4] For handling, it is advisable to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.
Q3: What is the Critical Micelle Concentration (CMC) of DBPC and why is it important?
Understanding the CMC is critical because it dictates the behavior of DBPC in your solution. Below the CMC, DBPC exists primarily as monomers. Above the CMC, it forms micelles, which is essential for applications like membrane protein solubilization and drug encapsulation.
Q4: Is DBPC soluble in water?
A4: Yes, due to its short butyryl chains, DBPC has a relatively high aqueous solubility compared to long-chain phospholipids. While a specific solubility limit is not widely published, its high estimated CMC suggests it is readily soluble in aqueous buffers at concentrations commonly used in experiments.
Part 2: Troubleshooting Guides - Navigating Experimental Hurdles
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with DBPC.
Troubleshooting Inconsistent Results in Membrane Protein Solubilization
Issue: You are experiencing variable or low yields of solubilized membrane protein, or a loss of protein activity after solubilization with DBPC.
Potential Causes and Solutions:
-
DBPC Concentration is Suboptimal:
-
Below the CMC: If the DBPC concentration is below its CMC, it will not form micelles effectively to solubilize the membrane protein.
-
Excessively High Concentration: While short-chain PCs are considered mild, very high concentrations can sometimes lead to protein denaturation.
-
Solution: Perform a systematic titration of the DBPC concentration. Start with a concentration well above the estimated CMC (e.g., 100-150 mM) and test a range of concentrations to find the optimal balance between solubilization efficiency and protein stability.[3]
-
-
Inadequate Incubation Time or Temperature:
-
Too Short: The solubilization process may be incomplete.
-
Too Long or High Temperature: This can lead to protein degradation or denaturation.
-
Solution: Optimize the incubation time and temperature. Start with a shorter incubation time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) and gradually increase the duration while monitoring protein yield and activity.
-
-
Buffer Composition Issues:
-
Incorrect pH or Ionic Strength: The stability and activity of your target protein, as well as the behavior of DBPC, can be influenced by the buffer conditions.
-
Solution: Ensure your buffer pH is optimal for your protein of interest. The ionic strength can also affect micelle formation and protein stability, so consider testing a range of salt concentrations.
-
Troubleshooting Challenges in Liposome Formulation with DBPC
Issue: You are having difficulty forming stable liposomes when incorporating DBPC, or the resulting vesicles are not the desired size.
Potential Causes and Solutions:
-
High DBPC Concentration Leading to Micelle Formation:
-
Cause: Due to its high CMC and detergent-like properties, a high proportion of DBPC in a lipid mixture can favor the formation of micelles over bilayers, preventing liposome formation.
-
Solution: Use DBPC as a minor component in your lipid mixture. The primary vesicle-forming lipids should be long-chain phospholipids like POPC or DPPC. The inclusion of a small percentage of DBPC can help to modulate the curvature and fluidity of the bilayer.
-
-
Inappropriate Hydration Temperature:
-
Cause: The hydration of the lipid film should be performed above the phase transition temperature (Tm) of the main lipid components to ensure proper vesicle formation.[7]
-
Solution: While DBPC has a very low Tm, ensure the hydration temperature is above the Tm of the long-chain phospholipids in your mixture. For example, for DPPC-containing liposomes, hydration should be performed above 41°C.[8]
-
-
Vesicle Size Heterogeneity:
-
Cause: The initial hydration of a lipid film typically results in large, multilamellar vesicles (MLVs) of various sizes.
-
Solution: To obtain a more uniform population of smaller vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), employ post-formation processing techniques such as extrusion through polycarbonate membranes of a defined pore size or sonication.[9]
-
Troubleshooting Unexpected Cellular Responses
Issue: You observe unexpected changes in cell viability or behavior after treating cells with DBPC-containing formulations.
Potential Causes and Solutions:
-
Cellular Toxicity at High Concentrations:
-
Cause: While generally considered biocompatible, high concentrations of short-chain PCs can exhibit cytotoxic effects.[10] This may be due to the disruption of cell membranes by the detergent-like properties of DBPC.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of DBPC for your specific cell line. Always include a vehicle control (buffer without DBPC) in your experiments.
-
-
Hydrolysis of DBPC and Release of Butyrate:
-
Cause: DBPC can undergo hydrolysis, especially at non-neutral pH or in the presence of esterases, releasing butyrate.[11][12] Butyrate is a short-chain fatty acid known to have various biological effects, including the inhibition of histone deacetylases, which can influence gene expression and cell differentiation.
-
Solution: Prepare DBPC solutions fresh and use them promptly. Maintain a neutral pH in your experimental buffers to minimize spontaneous hydrolysis. Be aware of the potential confounding effects of butyrate in your cellular assays and consider appropriate controls if necessary.
-
Part 3: In-Depth Methodologies and Data
This section provides a detailed experimental protocol and quantitative data to support your work with DBPC.
Detailed Protocol: Solubilization of a Model Membrane Protein
This protocol outlines a general procedure for the solubilization of a membrane protein from a cell membrane preparation using DBPC. Note: This is a starting point and should be optimized for your specific protein of interest.
Materials:
-
Membrane protein preparation (e.g., isolated cell membranes)
-
This compound (DBPC)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)
-
Ultracentrifuge
Procedure:
-
Prepare a DBPC Stock Solution: Prepare a concentrated stock solution of DBPC (e.g., 500 mM) in the Solubilization Buffer.
-
Determine Optimal DBPC Concentration: In a series of microcentrifuge tubes, add a fixed amount of your membrane preparation. Add varying amounts of the DBPC stock solution to achieve a range of final DBPC concentrations (e.g., 50, 100, 150, 200 mM). Adjust the final volume to be the same in all tubes with Solubilization Buffer.
-
Incubation: Incubate the samples with gentle agitation (e.g., on a rotator) for 1 hour at 4°C.
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized membrane fragments.
-
Analyze the Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Quantify Solubilization: Analyze the protein content in the supernatant using a protein assay (e.g., BCA assay). Run the supernatant on an SDS-PAGE gel followed by Coomassie staining or Western blotting to visualize the solubilized protein of interest.
-
Assess Protein Activity: If an activity assay is available for your protein, test the activity of the solubilized protein in the supernatant to ensure it has retained its function.
Quantitative Data Summary
The following table summarizes key quantitative data for short-chain phosphatidylcholines to aid in experimental design.
| Property | Value/Trend for Short-Chain PCs | Experimental Implication |
| Critical Micelle Concentration (CMC) | CMC increases as acyl chain length decreases. For DBPC (4:0 PC), the CMC is estimated to be >90 mM.[6] | A relatively high concentration of DBPC is required to form micelles for applications like membrane protein solubilization. |
| Phase Transition Temperature (Tm) | The Tm of saturated phosphatidylcholines decreases with decreasing acyl chain length. For short-chain PCs like DBPC, the Tm is well below 0°C. | DBPC is in a fluid state at all common experimental temperatures, which is beneficial for forming fluid and dynamic micelles and for incorporation into fluid-phase liposomes. |
| Hydrolysis Stability | Phosphatidylcholines are susceptible to hydrolysis, which is catalyzed by both acid and base. The rate of spontaneous hydrolysis is lowest at a neutral pH.[11][12] | To maintain the integrity of DBPC, prepare solutions in a neutral pH buffer and use them fresh. Avoid prolonged storage of aqueous solutions. |
| Cellular Toxicity | High concentrations of some short-chain diacyl-PCs (e.g., PC(10:0/10:0) and PC(12:0/12:0)) have been shown to interfere with cell proliferation.[10] | It is crucial to perform a dose-response curve to determine the non-toxic working concentration of DBPC for your specific cell line to avoid off-target effects. |
Part 4: Visualizing Experimental Concepts
Diagrams can aid in understanding the principles behind the experimental procedures. Below are Graphviz diagrams illustrating key concepts.
Diagram 1: Membrane Protein Solubilization Workflow
Caption: Workflow for membrane protein solubilization using DBPC.
Diagram 2: Aggregation States of DBPC
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 11. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing 1,2-Dibutyrylphosphatidylcholine (DBPC) after Protein Purification
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of 1,2-Dibutyrylphosphatidylcholine (DBPC), a short-chain phospholipid, from protein samples post-purification. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and purity of your protein for downstream applications.
Introduction: The Challenge of Short-Chain Phospholipids
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) is a synthetic, short-chain phospholipid often employed in biochemical research for its ability to mimic natural phospholipids and interact with membrane proteins.[1] Its high aqueous solubility and distinct micelle-forming capabilities make it a useful tool for stabilizing proteins and studying lipid-protein interactions.[2] However, the very properties that make DBPC beneficial during certain experimental stages can necessitate its removal for subsequent analytical or functional studies where it may interfere.
This guide will walk you through the key considerations and strategies for the effective removal of DBPC from your purified protein samples, ensuring your protein is fit for its intended purpose.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove DBPC from my purified protein sample?
The presence of DBPC, like other detergents and lipids, can interfere with various downstream applications. For instance, it can suppress ionization in mass spectrometry (MS) analysis, decrease resolution in liquid chromatography (LC), and potentially impact functional assays by interacting with other components or altering protein conformation.[3] Therefore, for applications requiring a pristine protein sample, removal of DBPC is a critical step.
Q2: What are the key properties of DBPC I should consider for its removal?
Other important properties include its molecular weight (397.4 g/mol ) and its amphipathic nature, possessing both a hydrophilic head group and short, hydrophobic butyryl chains.[5]
Q3: What are the primary methods for removing DBPC from protein solutions?
There are several effective methods for removing DBPC and other detergents from protein solutions. The choice of method depends on the properties of your protein, the concentration of DBPC, and the required final purity. The most common techniques are:
-
Dialysis: A straightforward method that relies on the diffusion of small molecules across a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Adsorbent Resins: Utilize materials that specifically bind and remove lipids and detergents.
Each of these methods is discussed in detail in the Troubleshooting Guides section.
Troubleshooting Guides: Protocols and Experimental Causality
This section provides detailed protocols and the scientific reasoning behind the operational choices for the most effective DBPC removal strategies.
Strategy 1: Dialysis
Scientific Principle: Dialysis separates molecules based on size by using a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[1][6] DBPC monomers, being small, can pass through the pores of the dialysis membrane into the surrounding buffer (dialysate), while the larger protein is retained.[7] The high estimated CMC of DBPC is a significant advantage here, as a larger proportion of the lipid will exist as monomers, facilitating its removal.
Troubleshooting Common Dialysis Issues
| Issue | Possible Cause | Troubleshooting Action |
| Incomplete DBPC Removal | Insufficient buffer exchange. | Increase the volume of the dialysis buffer (aim for at least a 200-fold excess relative to the sample volume) and perform multiple buffer changes over an extended period (e.g., three changes over 24 hours).[7] |
| DBPC concentration is well above its CMC. | While less of a concern for high-CMC lipids, consider diluting the sample before dialysis to further shift the equilibrium towards monomers. | |
| Protein Precipitation | The protein is unstable in the absence of DBPC. | Perform a gradual dialysis by slowly reducing the DBPC concentration in the dialysate over several buffer changes. Alternatively, consider exchanging DBPC for a different, more compatible detergent for your downstream application. |
| Incorrect buffer conditions (pH, ionic strength). | Ensure the dialysis buffer is optimal for your protein's stability. | |
| Sample Dilution | Osmotic pressure differences. | While some dilution is expected, significant volume increase can be minimized by ensuring the osmolarity of the sample and dialysate are similar, if possible.[6] |
Detailed Protocol for Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa, ensuring it is significantly smaller than your protein of interest).
-
Dialysis buffer (optimal for your protein's stability).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.[6]
-
Load the Sample: Carefully pipette your protein sample containing DBPC into the prepared dialysis tubing/cassette and securely seal both ends, leaving some space for potential volume changes.
-
Initiate Dialysis: Immerse the sealed sample in a large volume of the dialysis buffer (e.g., 1 liter for a 1-5 ml sample) in a beaker on a magnetic stir plate. Ensure the buffer is gently stirring.[1]
-
Perform Buffer Exchanges: Allow dialysis to proceed for at least 4 hours at the desired temperature (often 4°C to maintain protein stability). Replace the dialysis buffer with a fresh batch. Repeat this step at least two more times. For optimal removal, an overnight dialysis after the final buffer change is recommended.[7]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your protein sample.
Diagram of the Dialysis Workflow
Caption: Dialysis separates small DBPC monomers from the larger protein.
Strategy 2: Size Exclusion Chromatography (SEC)
Scientific Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[8][9] The chromatography column is packed with porous beads. Larger molecules, like your protein, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like DBPC monomers, can enter the pores, taking a longer, more tortuous path, and therefore elute later.[9][10]
Troubleshooting Common SEC Issues
| Issue | Possible Cause | Troubleshooting Action |
| Poor Separation of Protein and DBPC | Inappropriate column choice. | Select a resin with a fractionation range that is appropriate for separating your protein from small molecules like DBPC. Resins designed for desalting are often suitable. |
| Sample volume is too large. | Keep the sample volume small relative to the column volume (typically 1-5% of the total column volume) for optimal resolution. | |
| Protein Elutes with DBPC | DBPC is forming micelles that are close in size to the protein. | While unlikely for DBPC due to its high CMC, if this is suspected, dilute the sample before loading onto the column. |
| Low Protein Recovery | Protein is interacting with the column matrix. | Ensure the buffer conditions (e.g., ionic strength) minimize non-specific interactions. Some proteins may require a small amount of a non-interfering additive to prevent aggregation on the column. |
| Protein is precipitating on the column. | The protein may be unstable in the absence of DBPC. Consider running the SEC at a lower temperature or in a buffer that better stabilizes your protein. |
Detailed Protocol for SEC
Materials:
-
SEC column (e.g., a desalting column).
-
Chromatography system (e.g., FPLC or HPLC).
-
SEC running buffer (optimal for your protein's stability).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Preparation: Centrifuge your protein sample to remove any aggregates.
-
Sample Injection: Inject your protein sample onto the equilibrated column.
-
Chromatography: Run the chromatography at a flow rate recommended by the column manufacturer. Monitor the elution profile using UV absorbance at 280 nm for the protein.
-
Fraction Collection: Collect fractions corresponding to the protein peak, which should elute before the DBPC peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of your protein.
Diagram of the SEC Workflow
Caption: SEC separates larger proteins from smaller DBPC molecules.
Strategy 3: Hydrophobic Interaction Chromatography (HIC)
Scientific Principle: HIC separates proteins based on their surface hydrophobicity. In a high-salt buffer, the hydrophobic patches on a protein's surface are more exposed and can interact with the hydrophobic ligands on the HIC resin.[4][11] DBPC, being amphipathic, will also interact with the resin. Elution is typically achieved by decreasing the salt concentration, which weakens the hydrophobic interactions.[11] Proteins and DBPC will elute at different salt concentrations based on their relative hydrophobicities, allowing for their separation.
Troubleshooting Common HIC Issues
| Issue | Possible Cause | Troubleshooting Action |
| Protein Does Not Bind to the Column | Salt concentration is too low. | Increase the initial salt concentration in the binding buffer. Ammonium sulfate is a commonly used salt for HIC. |
| Protein is not sufficiently hydrophobic. | HIC may not be the ideal method for very hydrophilic proteins. | |
| Poor Separation of Protein and DBPC | Inappropriate resin choice. | Select a resin with a different hydrophobicity (e.g., phenyl, butyl, or octyl ligands) to achieve better separation. |
| Elution gradient is too steep. | Use a shallower salt gradient to improve resolution. | |
| Low Protein Recovery | Hydrophobic interactions are too strong. | Try a less hydrophobic resin or add a mild non-ionic detergent to the elution buffer to help release the protein. Ensure the final salt concentration is low enough for complete elution. |
| Protein has precipitated on the column. | Some proteins can aggregate under high salt conditions. Screen different salt types and concentrations to find conditions that maintain protein solubility. |
Detailed Protocol for HIC
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose).
-
Chromatography system.
-
Binding buffer (high salt, e.g., 1-2 M ammonium sulfate in a suitable buffer for your protein).
-
Elution buffer (low salt or no salt, in the same buffer as the binding buffer).
Procedure:
-
Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to your protein sample to match the binding buffer conditions. Centrifuge to remove any precipitate.
-
Column Equilibration: Equilibrate the HIC column with several column volumes of the binding buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with binding buffer to remove any unbound material.
-
Elution: Elute the bound molecules using a decreasing salt gradient (from binding buffer to elution buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE for protein content and by a suitable method (see below) for the presence of DBPC.
Diagram of the HIC Workflow
Caption: HIC separates molecules based on hydrophobicity.
Strategy 4: Adsorbent Resins
Scientific Principle: Certain synthetic resins, often made of polystyrene or other polymeric materials, have a high affinity for hydrophobic and amphipathic molecules like lipids and detergents.[12][13] These resins can be used in a batch or column format to selectively bind and remove DBPC from the protein solution.[14] The protein, being less hydrophobic or having a different interaction profile, will ideally not bind to the resin and can be recovered in the flow-through or a subsequent wash.
Troubleshooting Common Adsorbent Resin Issues
| Issue | Possible Cause | Troubleshooting Action |
| Incomplete DBPC Removal | Insufficient amount of resin. | Increase the amount of resin used per volume of sample. |
| Insufficient incubation time (for batch method). | Increase the incubation time with gentle mixing. | |
| Low Protein Recovery | Protein is binding to the resin. | This can be an issue for some proteins. Try a different type of adsorbent resin. You can also try to modify the buffer conditions (e.g., pH, ionic strength) to minimize protein binding, though this may also affect DBPC binding. |
| Protein is precipitating. | Ensure the buffer conditions are optimal for protein stability. |
Detailed Protocol for Adsorbent Resins (Batch Method)
Materials:
-
Adsorbent resin (e.g., Bio-Beads SM-2 or similar).
-
Microcentrifuge tubes or other suitable containers.
-
End-over-end rotator.
Procedure:
-
Resin Preparation: Prepare the adsorbent resin according to the manufacturer's instructions. This may involve washing with a solvent like methanol followed by extensive washing with water and your buffer.
-
Incubation: Add the prepared resin to your protein sample in a tube. The amount of resin will depend on the concentration of DBPC and the manufacturer's recommendations.
-
Mixing: Incubate the sample with the resin on an end-over-end rotator for a specified period (e.g., 1-2 hours) at the desired temperature.
-
Separation: Separate the protein solution from the resin by gentle centrifugation or by allowing the beads to settle and carefully pipetting off the supernatant.
-
Repeat (Optional): For higher removal efficiency, the process can be repeated with a fresh batch of resin.
Diagram of the Adsorbent Resin Workflow
Caption: Adsorbent resins bind DBPC, removing it from the solution.
Validation: Quantifying Residual DBPC
To confirm the successful removal of DBPC, it is essential to quantify its concentration in the final protein sample.
Recommended Quantification Methods
| Method | Principle | Pros | Cons |
| HPLC-ELSD | High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector. The ELSD is a universal detector for non-volatile compounds like phospholipids.[15][16] | Good for quantification without the need for a chromophore.[17] | May require method development for optimal separation and sensitivity.[18] |
| LC-MS | Liquid Chromatography-Mass Spectrometry. Provides high sensitivity and specificity for identifying and quantifying specific molecules like DBPC.[12][19][20] | Highly sensitive and specific. Can confirm the identity of the removed compound. | Requires access to a mass spectrometer and expertise in method development. |
General Protocol Outline for HPLC-ELSD
-
Sample Preparation: Precipitate the protein from your sample (e.g., with a solvent like acetone or methanol) to release the DBPC into the supernatant. This prevents the protein from interfering with the chromatography.
-
Standard Curve: Prepare a standard curve using known concentrations of DBPC.
-
Chromatography: Inject the supernatant and the standards onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Detection: Use an ELSD to detect the DBPC as it elutes from the column.
-
Quantification: Determine the concentration of DBPC in your sample by comparing the peak area to the standard curve.
Concluding Remarks
The removal of this compound is a crucial step in preparing high-quality protein samples for a variety of research and development applications. The choice of removal strategy should be guided by the specific characteristics of your protein of interest and the requirements of your downstream experiments. By understanding the scientific principles behind each method and following the detailed protocols and troubleshooting guides provided, you can confidently and effectively purify your protein, ensuring the reliability and reproducibility of your results.
References
- He, Y., et al. (2022). Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface. AGH University of Science and Technology.
- He, Y., et al. (2022). Physicochemical Properties of Phosphatidylcholine (PC)
- Dederer, V., Knapp, S., & Mathea, S. (2024).
- Barnes, C. (2021). Size Exclusion Chromatography Based Liposomal Protein Extraction (SELPE).
- He, Y., et al. (2022). Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface.
- Taguchi, R., et al. (2009). Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. Methods in Molecular Biology.
- Cebo, C., et al. (2022).
- GoldBio. (n.d.).
- Current Protocols in Protein Science. (2001). Dialysis. Wiley Online Library.
- BenchChem. (n.d.). Navigating the Critical Micelle Concentration of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Technical Guide. BenchChem.
- San Diego Mesa College. (2021). Biochem Lab Protein Dialysis Protocol F21.
- Chemistry For Everyone. (2025).
- Cytiva. (n.d.).
- Taguchi, R., et al. (2009). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. PubMed.
- Diva-Portal.org. (2021). Screening of Hydrophobic Interaction Chromatography for various Affibody® Molecules.
- Creative Proteomics. (n.d.).
- Musial, W., et al. (2022).
- Taguchi, R., et al. (2009). Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. Springer.
- Buré, C., et al. (2012). A single run LC-MS/MS method for phospholipidomics.
- Chromatography Online. (2024). Hydrophobic Interaction Chromatography Used to Remove Antibody Impurities.
- Andrew, S. M., et al. (2002).
- PolyLC. (n.d.).
- Chen, Y. C., et al. (2015).
- Holzer, M., et al. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. PubMed Central.
- Andrew, S. M., et al. (2002). Dialysis and Concentration of Protein Solutions.
- Purolite. (n.d.).
- MoBiol. (2022).
- da Cunha, B. C. L., et al. (2020). Hydrophobic interaction chromatography as polishing step enables obtaining ultra-pure recombinant antibodies. PubMed.
- Li, J., et al. (2024).
- Li, J., et al. (2024).
- Al-Assaf, S., et al. (2025).
- Agilent. (n.d.).
- Slotte, J. P. (2016).
- AquaPlasmid. (n.d.). 1,2-Dibutyryl-sn-glycero-3-phosphocholine.
- Chen, Z., et al. (2018). Micelles with ultralow critical micelle concentration.
- PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine.
- GoldBio. (n.d.). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine.
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How to control the size of 1,2-Dibutyrylphosphatidylcholine-containing vesicles
Welcome to the technical support guide for controlling the size of vesicles containing 1,2-Dibutyrylphosphatidylcholine (DbPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflow. Here, we move beyond simple protocols to explain the causality behind each step, ensuring you have the knowledge to troubleshoot and refine your vesicle preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and foundational questions encountered during the formulation of DbPC-containing vesicles.
Q1: What are the unique properties of this compound (DbPC) that I should consider during vesicle formation?
A1: Understanding the physicochemical properties of DbPC is the first step to mastering its formulation. Unlike long-chain phospholipids that readily form stable, large bilayer sheets, DbPC has very short (C4) acyl chains. This characteristic imparts properties more akin to a surfactant or detergent than a typical vesicle-forming lipid.
-
High Water Solubility & Critical Micelle Concentration (CMC): DbPC has significant water solubility and a high CMC. This means that at lower concentrations, it will exist as monomers in solution rather than assembling into bilayers. You must work at concentrations sufficiently above the CMC to favor the formation of aggregates, which can then be processed into vesicles.
-
Membrane Instability: The short C4 chains result in a highly fluid and less stable membrane. DbPC vesicles are often more permeable and can be prone to instability or fusion compared to vesicles made from lipids like DPPC or DSPC.[1]
-
Spontaneous Vesicle/Micelle Formation: Due to its detergent-like properties, DbPC can spontaneously form small vesicles or micelles upon hydration, which can be an advantage for certain preparation methods.[2][3]
Understanding these properties is crucial because they influence the choice of preparation method and the parameters required to achieve a desired vesicle size.
Q2: Why is the size and polydispersity of my DbPC vesicle preparation so critical for my experiments?
A2: The size and uniformity (polydispersity) of your vesicle population are not merely physical parameters; they are critical determinants of experimental outcomes, particularly in biological and pharmaceutical applications.[]
-
Bioavailability and Pharmacokinetics: In drug delivery, vesicle size is a key factor influencing circulation time, tissue distribution, and cellular uptake.[][5][6] For instance, vesicles larger than 200 nm are often cleared more rapidly by the mononuclear phagocyte system (MPS), while very small vesicles (<70 nm) might be cleared by the kidneys or exhibit different tissue penetration profiles.[5]
-
Reproducibility: A narrow, well-defined size distribution, indicated by a low Polydispersity Index (PDI), is essential for reproducible experiments. A high PDI means your vesicle population is heterogeneous, which can lead to inconsistent results in both in vitro and in vivo studies.
-
Encapsulation Efficiency: Vesicle size directly impacts the surface-area-to-volume ratio, which can affect the efficiency of encapsulating hydrophilic or lipophilic molecules.
Precise control over these parameters ensures that your results are reliable and that the therapeutic or diagnostic potential of your formulation is maximized.
Q3: My vesicles are consistently larger than my extruder's pore size. Why is this happening and how can I fix it?
A3: This is a common and important observation. The final vesicle diameter is rarely identical to the pore size of the extrusion membrane. Typically, vesicles extruded through a 100 nm pore membrane will have a mean diameter of 120-140 nm. Several factors contribute to this phenomenon:
-
Lipid Composition: The flexibility and packing properties of the lipid bilayer influence how it reforms after passing through the pore. The inclusion of other lipids, such as cholesterol, can increase the rigidity of the membrane, leading to the formation of larger vesicles.[7]
-
Extrusion Pressure: Applying excessively high and uncontrolled pressure, as is common with manual extrusion, can lead to broader size distributions. A constant, controlled pressure allows for more uniform vesicle formation.[8][9] For vesicles smaller than 100 nm, a higher pressure (e.g., 400-500 psi) is often necessary to ensure efficient passage and size homogeneity.[8]
-
Number of Passes: Insufficient passes through the extruder membrane can result in an incompletely processed population of vesicles, with many remaining larger than the target size. A minimum of 11-21 passes is generally recommended for achieving a narrow size distribution.
-
Operating Temperature: Extrusion must be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc in your formulation. For a fluid lipid like DbPC, this is less of a concern, but for formulations including lipids with higher Tcs, processing below this temperature will clog the membrane and produce poor results.
Solution: To achieve a vesicle size closer to the membrane pore size, ensure you are performing an adequate number of passes (at least 11), controlling the extrusion pressure, and operating at an appropriate temperature.
Q4: I'm getting a high Polydispersity Index (PDI > 0.2) after preparation. What are the primary causes and how can I improve monodispersity?
A4: A high PDI indicates a heterogeneous sample with a wide range of vesicle sizes, which can compromise experimental reproducibility. The primary causes often relate to the initial hydration and the downsizing method.
-
Inadequate Hydration: If the initial lipid film is not fully hydrated, large, multilamellar vesicles (MLVs) will form. These are difficult to downsize uniformly. Ensure the hydration buffer is above the lipid Tc and allow sufficient time (30-60 minutes) with occasional vortexing for complete hydration.[10]
-
Insufficient Energy Input during Downsizing:
-
Extrusion: As mentioned, too few passes through the extruder will result in a mix of downsized and original vesicles, leading to a high PDI.
-
Sonication: Sonication time and power are critical.[11] Insufficient sonication will not break down all MLVs, while excessive sonication can lead to lipid degradation or fusion events, also increasing PDI. Mild sonication can sometimes produce bimodal size distributions.[12][13]
-
-
Sample Concentration: Very high lipid concentrations can lead to aggregation and an artificially high PDI during measurement with Dynamic Light Scattering (DLS).[14] It is crucial to dilute the sample appropriately before analysis.[15]
Solution: To improve monodispersity, optimize your hydration protocol. For extrusion, increase the number of passes. For sonication, perform a time-course experiment to find the optimal duration that minimizes both size and PDI. Always ensure your sample is properly diluted for DLS analysis.
Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the most common and effective methods for controlling DbPC vesicle size.
Workflow for Preparing Size-Controlled DbPC Vesicles
The general workflow involves three key stages: lipid film preparation, hydration to form multilamellar vesicles (MLVs), and a downsizing step to produce unilamellar vesicles (UVs) of a defined size, followed by characterization.
Caption: General workflow for preparing size-controlled vesicles.
Protocol 1: Size Control by Liposome Extrusion
Extrusion is the most widely used method for producing unilamellar vesicles with a defined size and narrow distribution. The process involves forcing a suspension of MLVs through a polycarbonate membrane with a specific pore size.[16]
Step-by-Step Methodology:
-
Prepare MLVs: Prepare a thin lipid film of DbPC and hydrate it with the desired aqueous buffer as described in the general workflow. The lipid concentration typically ranges from 1 to 20 mg/mL.
-
Assemble the Extruder: Assemble the mini-extruder device (e.g., Avanti Mini-Extruder) with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). Pre-wet the membranes and filters with buffer.
-
Set Temperature: Place the extruder in its heating block and set the temperature to be above the Tc of the highest-melting-point lipid in your formulation.
-
Load the Sample: Draw the MLV suspension into one of the gas-tight syringes and carefully connect it to the extruder. Connect the second, empty syringe to the other side.
-
Extrude: Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membranes into the opposing syringe. This completes one pass.
-
Repeat: Repeat the process by pushing the suspension back and forth for a minimum of 11 to 21 passes. The final pass should be into the "clean" syringe.
-
Characterize: Analyze the final vesicle suspension using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter (Z-average) and Polydispersity Index (PDI).[6][17]
Data Presentation: Influence of Extrusion Parameters
| Parameter | Typical Setting | Expected Outcome on Vesicle Size & PDI | Rationale & Causality |
| Membrane Pore Size | 30, 50, 100, 200 nm | Directly correlates with final vesicle size.[9] | The pore physically disrupts large vesicles, forcing them to re-form into smaller structures whose size is constrained by the pore diameter. |
| Number of Passes | 11-21 | Increasing passes reduces mean size and PDI until a plateau is reached. | Ensures the entire vesicle population has passed through the pores multiple times, leading to a more homogeneous final sample. |
| Lipid Concentration | 1-20 mg/mL | Higher concentrations can sometimes lead to slightly larger vesicles.[18][19] | Increased lipid availability during the reformation process after pore passage may favor the formation of larger structures. |
| Extrusion Pressure | 100-500 psi | Higher pressure is needed for smaller pores (<100 nm) to achieve good flow and homogeneity.[8] | Sufficient pressure ensures efficient and rapid transit through the pore, preventing membrane fouling and promoting uniform vesicle reformation. |
Protocol 2: Size Control by Sonication
Sonication uses high-frequency sound waves to disrupt MLVs and force them to re-form as small unilamellar vesicles (SUVs), typically in the range of 20-50 nm.
Step-by-Step Methodology:
-
Prepare MLVs: Prepare and hydrate the DbPC lipid film as previously described.
-
Choose Sonication Method:
-
Bath Sonication (Recommended): Place the vial containing the MLV suspension in a bath sonicator. This method provides gentle, indirect energy and minimizes sample contamination.
-
Probe Sonication: Insert the tip of a probe sonicator directly into the suspension. This is more powerful but can cause localized heating and potential release of titanium particles.
-
-
Sonicate: Sonicate the sample for a defined period (e.g., 5-30 minutes). The process should be done in pulses (e.g., 1 minute on, 30 seconds off) and in an ice bath to prevent overheating, which can degrade the lipids.
-
Monitor Clarity: The initially cloudy MLV suspension should become clear or translucent as SUVs are formed.
-
Optional Centrifugation: To remove any remaining large particles or metal contamination from a probe sonicator, centrifuge the sample at high speed (e.g., 15,000 x g for 10 minutes).
-
Characterize: Analyze the supernatant using DLS to determine the size and PDI.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues with vesicle size and polydispersity.
Caption: Troubleshooting guide for vesicle size control.
References
-
Jahn, A., Vreeland, W. N., Gaitan, M., & Locascio, L. E. (2008). Microfluidic Directed Formation of Liposomes of Controlled Size. Langmuir. Available at: [Link]
-
Pradhan, P., Guan, J., Lu, D., Wang, P. G., Lee, L. J., & Lee, R. J. (2010). Microfluidic Methods for Production of Liposomes. Mini reviews in medicinal chemistry. Available at: [Link]
-
News-Medical.Net. (2018). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Available at: [Link]
-
Kastner, E., Verma, V., Lowry, D., & Perrie, Y. (2022). Microfluidic vortex focusing for high throughput synthesis of size-tunable liposomes. Nature Communications. Available at: [Link]
-
Zhang, Y., Wang, Y., Wang, J., Wang, J., Wang, Y., & Zhang, X. (2023). Machine learning-assisted microfluidic approach for broad-spectrum liposome size control. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Jahn, A., Vreeland, W. N., Gaitan, M., & Locascio, L. E. (2007). Microfluidic Directed Formation of Liposomes of Controlled Size. Langmuir. Available at: [Link]
-
Tavares, A., & Pinho, S. C. (2012). Effect of ultrasound parameters for unilamellar liposome preparation. Ultrasonics Sonochemistry. Available at: [Link]
-
Hupfeld, S., Holsæter, A. M., Skar, M., & Brandl, M. (2006). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. The Open Drug Delivery Journal. Available at: [Link]
-
Jain, S., & Kumar, N. (2012). Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique. Pharmaceutical Methods. Available at: [Link]
-
Lo, C. H., & Huang, Y. L. (2011). Vesicle Size and Stability of Biomimetic Liposomes from 3'-Sulfo-Lewis a (SuLea)-Containing Glycolipids. International journal of molecular sciences. Available at: [Link]
-
Morton, L. A., Saludes, J. P., & Yin, H. (2012). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of visualized experiments : JoVE. Available at: [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Nano sizing liposomes by extrusion technique and its application. Available at: [Link]
-
Morton, L. A., Saludes, J. P., & Yin, H. (2012). Constant pressure-controlled extrusion method for the preparation of Nano-sized lipid vesicles. Journal of visualized experiments : JoVE. Available at: [Link]
-
WUR eDepot. (n.d.). Size Regulation and Stability of Charged Lipid Vesicles. Available at: [Link]
-
ResearchGate. (2018). Effect of cholesterol concentration on size of liposome. Available at: [Link]
-
Longnecker, K., & Collins, J. (2017). Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims. Protocols.io. Available at: [Link]
-
Woodbury, D. J., Richardson, E. S., Grigg, A. W., Welling, R. D., & Knudson, B. H. (2006). Reducing liposome size with ultrasound: bimodal size distributions. Journal of liposome research. Available at: [Link]
-
T.Jis. (2024). iLiposome Prep: Your Step-by-Step Guide. Available at: [Link]
-
ResearchGate. (2018). Can anyone help with liposome preparation?. Available at: [Link]
-
Wang, Y., Chen, Y., & Li, S. (2015). Ultrasound-enhanced Microfluidic Synthesis of Liposomes. Anticancer research. Available at: [Link]
-
ResearchGate. (2006). Effect of sonication time on mean diameter and polydispersity of.... Available at: [Link]
-
Mihoreanu, L., Trandafir, M. M., & Cheaburu-Yilmaz, C. N. (2022). Impact of Lipid Composition on Vesicle Protein Adsorption: A BSA Case Study. Pharmaceutics. Available at: [Link]
-
Kim, J. H., Kim, J. H., & Kim, Y. I. (2023). Preparation of Uniform Nano Liposomes Using Focused Ultrasonic Technology. Applied Sciences. Available at: [Link]
-
Rinaldi, C., & Stocco, A. (2022). Shape Deformation, Budding and Division of Giant Vesicles and Artificial Cells: A Review. International journal of molecular sciences. Available at: [Link]
-
Comezzia, S., Di Domizio, F., & Caracciolo, G. (2012). Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times. The open colloid science journal. Available at: [Link]
-
Inoue, T., Li, Y., & Ano, S. (2012). Surface adsorption and vesicle formation of dilauroylphosphatidylcholine in room temperature ionic liquids. Journal of colloid and interface science. Available at: [Link]
-
Andersson, M., Jackman, J., & Wilson, D. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Colloids and surfaces. B, Biointerfaces. Available at: [Link]
-
Lasic, D. D. (1988). The mechanism of vesicle formation. The Biochemical journal. Available at: [Link]
-
Sarkar, T., Lopez-Leon, T., & Garg, S. (2017). Hybrid Unilamellar Vesicles of Phospholipids and Block Copolymers with Crystalline Domains. Scientific reports. Available at: [Link]
-
Has, C., & Pan, S. (2021). Vesicle formation mechanisms: an overview. Journal of liposome research. Available at: [Link]
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Technical Support Center: Mitigating Cytotoxicity of 1,2-Dibutyrylphosphatidylcholine in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of cytotoxicity associated with 1,2-Dibutyrylphosphatidylcholine (DBPC) in cell-based assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and reproducibility of your experimental results.
Introduction: The Double-Edged Sword of Short-Chain Phospholipids
This compound (DBPC), a short-chain saturated phosphatidylcholine, is a valuable tool in various biological applications, including its use as a solubilizing agent and in the formation of bicelles for structural studies of membrane proteins. However, its amphipathic nature, characterized by a hydrophilic head group and short hydrophobic tails, also confers detergent-like properties. At concentrations above its critical micelle concentration (CMC), DBPC can self-assemble into micelles, which can disrupt cellular membranes, leading to cytotoxicity and confounding experimental outcomes.[1] Understanding and mitigating this inherent cytotoxicity is paramount for generating reliable data.
This guide will walk you through the mechanisms of DBPC-induced cytotoxicity, provide strategies for its mitigation, and offer detailed protocols for assessing and managing its effects in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DBPC) cytotoxic to my cells?
A1: The cytotoxicity of DBPC stems primarily from its detergent-like properties. Due to its short (four-carbon) acyl chains, DBPC has a relatively high critical micelle concentration (CMC) compared to long-chain phospholipids.[2][3] Above its CMC, DBPC molecules aggregate to form micelles that can interact with and disrupt the lipid bilayers of cell membranes.[1] This disruption can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death through necrosis or apoptosis.[4][5]
The key mechanism involves the integration of DBPC monomers into the cell membrane, which alters its fluidity and stability. At higher concentrations, the formation of micelles can extract lipids and proteins from the membrane, leading to its complete solubilization and cell lysis.
Q2: At what concentration does DBPC typically become toxic?
A2: The cytotoxic concentration of DBPC is highly dependent on the specific cell type, cell density, and the composition of the culture medium.[6] Generally, cytotoxicity becomes more pronounced as the concentration of DBPC approaches and exceeds its CMC. While the exact CMC can vary with temperature and buffer conditions, for similar short-chain phospholipids, it is in the millimolar range.[2][3] It is crucial to perform a dose-response experiment for your specific cell line to determine the sub-toxic working concentration range.
Q3: How can I differentiate between DBPC-induced apoptosis and necrosis in my cell cultures?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of cytotoxicity.[7] Apoptosis is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, while necrosis involves cell swelling and rupture of the plasma membrane.[4][8]
-
Morphological Assessment: Observe cell morphology using phase-contrast or fluorescence microscopy. Apoptotic cells will appear shrunken with condensed chromatin, while necrotic cells will be swollen and may have lost membrane integrity.[5]
-
Biochemical Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry or fluorescence microscopy assay. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] PI is a nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[10]
-
Caspase Activation Assays: Apoptosis is mediated by a cascade of enzymes called caspases. Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, can confirm an apoptotic pathway.[8]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon rupture of the plasma membrane during necrosis.[6][11]
-
Q4: Can the presence of serum in my culture medium affect DBPC cytotoxicity?
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can significantly modulate the cytotoxic effects of DBPC. Serum contains abundant proteins, particularly albumin, which can bind to lipids and other small molecules.[12] This binding can effectively sequester DBPC molecules, reducing their free concentration and thus their ability to interact with and disrupt cell membranes. Consequently, you may observe lower cytotoxicity at a given DBPC concentration in serum-containing media compared to serum-free conditions.[11] When performing experiments, it is important to maintain consistent serum concentrations or consider using lipid-stripped serum for more defined experimental conditions.[13]
Troubleshooting Guide: Addressing DBPC Cytotoxicity in Your Assays
This section provides a systematic approach to identifying and resolving common issues related to DBPC cytotoxicity.
Problem 1: High levels of cell death observed even at low DBPC concentrations.
| Potential Cause | Troubleshooting Steps & Explanation |
| High Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to lipid-based reagents.[6] Action: Perform a dose-response curve with a wide range of DBPC concentrations (e.g., from low micromolar to millimolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will establish a safe working concentration range. |
| Incorrect DBPC Concentration | Errors in calculation or dilution can lead to unintentionally high concentrations. Action: Double-check all calculations and ensure proper dissolution of the DBPC stock solution. It is advisable to prepare fresh dilutions for each experiment. |
| Sub-optimal Cell Health | Unhealthy or stressed cells are more susceptible to cytotoxic agents.[14] Action: Ensure your cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.[15] |
| Presence of Other Stressors | The combination of DBPC with other experimental compounds or conditions (e.g., other solvents, harsh media changes) can have synergistic cytotoxic effects. Action: Evaluate the cytotoxicity of each component of your experimental system individually and in combination. Consider reducing the concentration of other potentially toxic reagents. |
Problem 2: Inconsistent or non-reproducible cytotoxicity results.
| Potential Cause | Troubleshooting Steps & Explanation |
| Variable Cell Seeding Density | The ratio of DBPC to the total cell membrane surface area can influence the observed toxicity. Action: Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments.[16] |
| Fluctuations in Serum Concentration | As mentioned in the FAQs, serum proteins can bind to DBPC, affecting its bioavailability.[12] Action: Use the same batch and concentration of serum for all related experiments. For highly sensitive assays, consider using lipid-stripped serum to create a more defined culture environment.[13] |
| Inconsistent Incubation Times | The duration of exposure to DBPC will directly impact the extent of cytotoxicity. Action: Precisely control the incubation time with DBPC. For time-course experiments, ensure that all time points are accurately measured. |
| Assay Method Variability | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity) and can yield different results. Action: Choose a viability assay that is appropriate for your experimental question. For example, an MTT or WST-1 assay measures metabolic activity, which may decrease before cell death is evident by membrane integrity assays like LDH release.[6] Consider using orthogonal methods to confirm your findings. |
Problem 3: DBPC appears to interfere with the assay readout.
| Potential Cause | Troubleshooting Steps & Explanation |
| Direct Interaction with Assay Reagents | The detergent properties of DBPC could potentially interact with colorimetric or fluorometric dyes used in viability assays. Action: Run a "no-cell" control where DBPC is added to the assay medium and the viability reagent. This will determine if DBPC itself contributes to the signal. |
| Alteration of Cellular Metabolism | DBPC could alter cellular metabolic processes, which could be misinterpreted as a change in viability by assays that measure metabolic activity (e.g., MTT, WST-1). Action: Corroborate findings from metabolic assays with a direct measure of cell death, such as an LDH release assay or a live/dead cell stain.[6][10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of DBPC using a WST-1 Assay
This protocol outlines the steps to determine the dose-dependent cytotoxicity of DBPC on an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete growth medium (with or without serum, as per experimental design)
-
This compound (DBPC) stock solution
-
Phosphate-Buffered Saline (PBS)
-
WST-1 reagent
-
96-well clear-bottom, black-walled tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of DBPC Dilutions:
-
Prepare a series of dilutions of your DBPC stock solution in the appropriate culture medium. It is recommended to perform a serial dilution to cover a broad concentration range.
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the DBPC dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without DBPC as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each DBPC concentration relative to the vehicle control (untreated cells).
-
Plot the percentage of viability against the DBPC concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of apoptotic and necrotic cell populations via flow cytometry.
Materials:
-
Cells treated with DBPC as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with DBPC, collect the culture medium (containing floating dead cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualization of Key Concepts
Mechanism of DBPC-Induced Cytotoxicity
Caption: DBPC's cytotoxic mechanism at varying concentrations.
Experimental Workflow for Assessing DBPC Cytotoxicity
Caption: Workflow for characterizing DBPC's cytotoxic effects.
References
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
Cytiva. (2020, March 31). Lipids in cell culture media. Retrieved from [Link]
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El-Sayed, A., & Harashima, H. (2013). Lipid and polymeric carrier-mediated nucleic acid delivery. PMC PubMed Central. Retrieved from [Link]
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Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
- Fink, S. L., & Cookson, B. T. (2005). Apoptosis, pyroptosis, and necrosis: mechanistic description of dead and dying eukaryotic cells. Infection and Immunity, 73(4), 1907–1916.
-
Gao, W., & Hu, X. (2021). Correlation of the cytotoxic effects of cationic lipids with their headgroups. PubMed Central. Retrieved from [Link]
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Majumder, S., & Chanda, A. (2022). Distinguishing features of apoptosis and necrosis. ResearchGate. Retrieved from [Link]
- Prossnitz, E. R., & Barton, M. (2014). The G-protein coupled estrogen receptor GPER in health and disease. Nature Reviews Endocrinology, 10(12), 727–739.
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Rinken, A., & Zaitseva, E. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. Retrieved from [Link]
-
Rumin, J., & Bonnefond, H. (2021). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. MDPI. Retrieved from [Link]
-
Sullivan, E. M., & Weerapana, E. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol, 8(11), e2876. Retrieved from [Link]
-
van der Meel, R., & Fens, M. H. (2010). Lipid-based nanovesicles for simultaneous intracellular delivery of hydrophobic, hydrophilic, and amphiphilic species. Frontiers in Cellular and Developmental Biology, 8, 595. Retrieved from [Link]
-
van Meer, G., & de Kroon, A. I. (2011). Interfacial properties and critical micelle concentration of lysophospholipids. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Ziegler, C. (2002). Apoptosis and necrosis. Basic types and mechanisms of cell death. PubMed. Retrieved from [Link]
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Optimization of 1,2-Dibutyrylphosphatidylcholine to lipid ratio for bicelle formation
A Note on Terminology: While the topic specifies 1,2-Dibutyrylphosphatidylcholine (D4PC), the vast majority of foundational and current research on bicelles utilizes the longer short-chain lipid 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) . DHPC's physical properties make it far more suitable and common for forming stable bicelles with long-chain lipids like 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC). This guide will therefore focus on the well-characterized DMPC/DHPC system, as the principles of optimization are directly applicable and more robustly documented.
Introduction: Understanding the Bicelle System
Bicelles are versatile, disc-shaped assemblies of phospholipids that serve as powerful membrane mimetics for the structural and functional study of membrane-associated proteins and peptides.[1] They are typically formed from a mixture of two key components:
-
Long-Chain Phospholipid: Usually DMPC or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which forms the planar, bilayer core of the disc.[2][3]
-
Short-Chain Phospholipid (or Detergent): Most commonly DHPC, which sequesters at the high-curvature rim of the disc, shielding the hydrophobic acyl chains of the long-chain lipid from the aqueous solvent.[3][4]
The physical properties of the resulting bicelle—most importantly its size—are controlled by the molar ratio of the long-chain lipid to the short-chain lipid. This critical parameter is known as the q-ratio .[5]
q = [moles of Long-Chain Lipid] / [moles of Short-Chain Lipid]
Mastering the optimization of the q-ratio is fundamental to achieving reproducible and meaningful experimental results, whether for Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR), or protein crystallization.[5][6]
Figure 1: Basic structure of a phospholipid bicelle. Long-chain lipids form the central bilayer, while short-chain lipids stabilize the rim.
Frequently Asked Questions (FAQs)
Q1: What is the "q-ratio" and why is it the most critical parameter for bicelle formation?
The q-ratio is the molar ratio of the long-chain lipid (e.g., DMPC) to the short-chain lipid (e.g., DHPC).[5] It is the primary determinant of the resulting bicelle's size and morphology.[7][8]
-
Low q-ratios (q < 1.0): Result in small, rapidly tumbling, disc-shaped bicelles often referred to as "isotropic" bicelles. These are ideal for solution NMR studies because they behave like large macromolecules, yielding high-resolution spectra.[7] However, at very low q-ratios (e.g., q < 0.5), the system may behave more like mixed micelles than true, segregated bicelles.[9][10]
-
High q-ratios (q > 2.5): Produce much larger, disc-like aggregates. These larger bicelles have a net magnetic susceptibility anisotropy, causing them to align in a strong magnetic field.[11] This property is exploited in solid-state NMR and for measuring residual dipolar couplings (RDCs) in solution NMR.[12]
Therefore, selecting and controlling the q-ratio is the first and most crucial step in designing a bicelle experiment, as it directly dictates the physical behavior of the system and its suitability for a given analytical technique.
Q2: How do I choose the optimal q-ratio for my specific application?
The optimal q-ratio is entirely dependent on the experimental goal. The table below provides empirically derived starting points for common applications.
| Application | Typical q-Ratio Range | Resulting Bicelle Properties | Rationale & Key Considerations |
| Solution NMR (Structural Studies) | 0.3 - 0.6 | Small, isotropic, fast-tumbling discs | A q-ratio between 0.5 and 0.6 is often cited as an excellent compromise, providing a near-native bilayer environment while maintaining favorable relaxation properties for high-resolution NMR.[9][13][14] |
| Solid-State NMR | 2.5 - 4.0 | Large, magnetically alignable discs | These conditions create a nematic liquid crystalline phase where the bicelles align with their normal perpendicular to the magnetic field, enabling structural studies on oriented membrane proteins.[5][15] |
| Residual Dipolar Couplings (RDCs) | 2.5 - 3.5 | Weakly aligning liquid crystal phase | The large, aligned bicelles create a weakly ordered environment for soluble proteins, allowing for the measurement of RDCs to refine solution structures.[12] |
| Protein Crystallization | 2.0 - 3.5 | Formation of a gel-like or perforated lamellar phase | At higher temperatures and q-ratios, bicelles can form extended lipidic structures that act as a scaffold, promoting the organization and crystallization of membrane proteins.[4] |
Q3: How does temperature affect bicelle formation and stability?
Temperature is a critical variable that governs the phase behavior of the lipid mixture.
-
Phase Transition Temperature (Tm): Bicelle formation requires the long-chain lipid to be in the fluid (liquid-crystalline) phase. Therefore, experiments must be conducted at a temperature above the Tm of the long-chain lipid (e.g., >23°C for DMPC).[11][16] Below the Tm, the long-chain lipid is in a gel state, leading to lipid segregation and sample heterogeneity.[11]
-
Stability Range: For standard DMPC/DHPC bicelles, the optimal temperature range for forming a stable, aligned phase (for high-q samples) can be quite narrow, often around 32-36°C.[12]
-
High-Temperature Effects: At very high temperatures, the increased miscibility of DHPC into the DMPC bilayer can lead to a loss of the discoidal structure and the formation of vesicles or other aggregates.[11]
-
Improving Thermal Stability: The stability and usable temperature range of bicelles can be significantly broadened by doping the mixture with additives like cholesterol or cholesterol sulfate.[12] Cholesterol sulfate, in particular, has been shown to enable the formation of stable, aligned phases at or below room temperature.[12]
Q4: Can I use lipids other than DMPC and DHPC?
Yes, the bicelle system is highly adaptable. The choice of lipid can be tailored to better mimic a specific biological membrane or to alter the physical properties of the bicelle.
| Component | Common Alternative | Rationale for Use | Reference |
| Long-Chain Lipid | POPC (unsaturated) | Lower Tm (~0°C), allows for experiments at lower temperatures; more representative of eukaryotic membranes. | [6][8] |
| DPPC (saturated, longer chain) | Higher Tm (41°C), creates a more ordered or thicker bilayer. | [17] | |
| DMPC/DMPG mix (anionic) | Introduces negative surface charge to mimic bacterial membranes or for proteins requiring electrostatic interactions. | [18][19] | |
| Short-Chain Component | CHAPSO / CHAPS (detergents) | Bile salt-based detergents that can also form bicelles and are sometimes used in protein purification. | [5][8] |
| Diheptanoyl-PC (D7PC) | Slightly longer chain than DHPC, can alter the miscibility and stability of the bicelle. | [1] |
Q5: How do I confirm that I have successfully formed bicelles?
Several biophysical techniques can be used to characterize your preparation and confirm the formation of the desired structures.
-
Visual Inspection: A correctly prepared isotropic bicelle solution should be optically clear. Any cloudiness or turbidity suggests the presence of large vesicles or aggregates.[1]
-
³¹P NMR Spectroscopy: This is a definitive method. Because the phosphorus environments in the planar bilayer (DMPC) and the high-curvature rim (DHPC) are different, they give rise to distinct, well-separated resonance signals in the ³¹P NMR spectrum, confirming the formation of a segregated bicellar phase.[5][20]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of the particles in solution. It is an excellent tool for confirming that the bicelles are within the expected size range for the chosen q-ratio and are monodisperse.[8][19]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): For a direct visualization of morphology, Cryo-TEM can provide images of the discoidal bicelle structures.[21]
Troubleshooting Guide
This section addresses common problems encountered during bicelle preparation and use.
Figure 2: Troubleshooting workflow for common issues in bicelle preparation.
Detailed Troubleshooting Scenarios
Symptom: My sample is cloudy, opaque, or forms a precipitate over time.
-
Probable Cause 1: Phase Separation. The temperature is likely below the main phase transition temperature (Tm) of the long-chain lipid (e.g., 23°C for DMPC).[22]
-
Solution: Ensure all sample manipulation and the final experiment are conducted at a temperature safely above the Tm. For DMPC, working at 30-35°C is common.
-
-
Probable Cause 2: Vesicle Formation due to Dilution. When a bicelle solution is heavily diluted, the short-chain lipid (DHPC) can be depleted from the bicelle rim to maintain its critical micelle concentration (CMC) in the bulk solution. This changes the effective q-ratio (q*) within the aggregate, causing the discs to become unstable and fuse into large, light-scattering vesicles.[10][21] This is a critical issue for techniques requiring low concentrations, such as Circular Dichroism or Dynamic Light Scattering.
-
Solution: Work at higher total lipid concentrations (e.g., >100 mM) whenever possible.[10] If dilution is necessary, be aware that the morphology may change. Characterize the sample at the final concentration.
-
-
Probable Cause 3: Incorrect q-ratio. A q-ratio that is too high for the given lipid concentration and temperature can lead to the formation of very large, unstable lamellar sheets that precipitate.
-
Solution: Carefully re-verify the masses and molar calculations for both lipids. Prepare a new sample with a slightly lower q-ratio.
-
Symptom: My solution NMR spectrum has very broad lines, indicating a large, slowly tumbling particle.
-
Probable Cause: The q-ratio is too high. You have inadvertently made large, alignable bicelles (q > 1.0) instead of the small, isotropic ones needed for high-resolution solution NMR.
-
Probable Cause: Aggregation. The protein or peptide reconstituted into the bicelles is causing them to aggregate.
-
Solution: Re-evaluate the total lipid concentration and the protein-to-lipid ratio. Consider adding a small percentage of a charged lipid (e.g., DMPG) to increase electrostatic repulsion between particles.[18]
-
Symptom: My results are not reproducible from one preparation to the next.
-
Probable Cause: Inaccurate Lipid Quantitation. DHPC is extremely hygroscopic and will readily absorb atmospheric moisture, leading to significant errors in weighing.[18]
-
Solution: Handle solid DHPC in a dry environment (e.g., a glove box). The most robust method is to prepare concentrated stock solutions of DMPC and DHPC in an organic solvent (e.g., chloroform), mix the appropriate volumes to achieve the target q-ratio, dry the mixture to a thin film, and then hydrate.[16] The final q-ratio of a prepared sample can be accurately verified by integrating the resolved methyl peaks of DMPC and DHPC in a ¹H NMR spectrum.[9][13]
-
-
Probable Cause: Incomplete Hydration. The lipid film was not fully hydrated, leading to a heterogeneous mixture.
-
Solution: Ensure the sample is vortexed vigorously and subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) until the solution is completely clear.[16][20] This process helps to break down larger lipid aggregates and promote the formation of uniform bicelles.
-
Appendix A: Experimental Protocol
Protocol 1: Preparation of Small, Isotropic DMPC/DHPC Bicelles (q=0.5) for Solution NMR
This protocol is adapted from established methods for preparing small, fast-tumbling bicelles suitable for structural studies of membrane-associated proteins.[7][10][18]
Materials:
-
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
Chloroform
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.8)
-
Deuterium Oxide (D₂O)
-
Glass vials, rotary evaporator, nitrogen gas stream, vacuum pump
Procedure:
-
Prepare Stock Solutions: To avoid errors from weighing hygroscopic DHPC, prepare concentrated stock solutions of DMPC (e.g., 25 mg/mL) and DHPC (e.g., 50 mg/mL) in chloroform.
-
Mix Lipids: In a clean, round-bottom flask, combine the appropriate volumes of the stock solutions to achieve a molar ratio (q) of 0.5. For example, to make a sample with 60 mM DMPC and 120 mM DHPC:
-
Calculate the required mass of DMPC and DHPC for your final sample volume.
-
Pipette the corresponding volumes of each stock solution into the flask.
-
-
Create a Thin Lipid Film: Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even film on the inner surface.
-
Thorough Drying: Place the flask under high vacuum for at least 2-3 hours (or overnight) to remove all traces of organic solvent. This step is critical for sample integrity.
-
Hydration: Add the desired volume of your NMR buffer to the dried lipid film to reach the target final lipid concentration. Let the mixture hydrate at room temperature (or slightly above DMPC's Tm of 23°C) for 1-2 hours.[18]
-
Homogenization: To ensure the formation of uniform bicelles, the hydrated lipid suspension must be homogenized.
-
Vortex the sample vigorously for several minutes.
-
Perform at least 3-5 freeze-thaw cycles: freeze the sample in liquid nitrogen until solid, then thaw in a water bath at ~35-40°C.[20] Vortex briefly between each cycle.
-
The solution should become optically clear.
-
-
Final Sample Preparation: Add D₂O to the required concentration (typically 5-10%) for the NMR lock. If reconstituting a protein, it can be added to the clear bicelle solution or co-dissolved with the lipids in a mild denaturant before dialysis against the final buffer.[9]
-
Verification (Optional but Recommended): Acquire a simple 1D ¹H NMR spectrum. The ratio of the integrated intensity of the DMPC and DHPC terminal methyl signals can be used to confirm the final q-ratio of your sample.[9]
References
-
Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Optimization of bicelle lipid composition and temperature for EPR spectroscopy of aligned membranes. (2014). PubMed.[Link]
-
Optimal Bicelle Size q for Solution NMR Studies of the Protein Transmembrane Partition. (2016). Angewandte Chemie International Edition.[Link]
-
Bicelle Preparation. (n.d.). Avanti Polar Lipids.[Link]
-
Effects of Lipid Chain Length and Unsaturation on Bicelles Stability. A Phosphorus NMR Study - PMC. (2005). National Center for Biotechnology Information.[Link]
-
Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate - PMC. (2010). National Center for Biotechnology Information.[Link]
-
The Magic of Bicelles Lights Up Membrane Protein Structure - PMC. (2012). National Center for Biotechnology Information.[Link]
-
Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. (2014). Langmuir.[Link]
-
Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. (2016). Wiley Online Library.[Link]
-
Expanding the Toolbox for Bicelle-Forming Surfactant–Lipid Mixtures - PMC. (2022). National Center for Biotechnology Information.[Link]
-
Preparation of Planar Lipid Bilayer Membrane by Utilizing Bicelles and Its Characterization. (2022). J-STAGE.[Link]
-
NMR structural studies of membrane proteins - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Bicelle-Protein Crystallization. (n.d.). Creative Biostructure.[Link]
-
The use of temperature resistant bicelles at lower... (n.d.). ResearchGate.[Link]
-
Bicelle samples for solid-state NMR of membrane proteins. (2007). Semantic Scholar.[Link]
-
Bicelles at Low Concentrations - PMC. (2006). National Center for Biotechnology Information.[Link]
-
Bicelle Mixture Phases. As the temperature and/or lipid concentration... (n.d.). ResearchGate.[Link]
-
Crystallizing membrane proteins using lipidic bicelles - PMC. (2012). National Center for Biotechnology Information.[Link]
-
A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles. (2021). National Institutes of Health.[Link]
-
A novel method of vesicle preparation by simple dilution of bicelle solution. (2020). ScienceDirect.[Link]
-
Characterizing the Structure of Lipodisq Nanoparticles for Membrane Protein Spectroscopic Studies - PMC. (2016). National Center for Biotechnology Information.[Link]
-
Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. (2018). MDPI.[Link]
-
Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC. (2007). National Center for Biotechnology Information.[Link]
-
The best of both worlds: A new lipid complex has micelle and bicelle-like properties. (2022). bioRxiv.[Link]
-
Expanding the Toolbox for Bicelle-Forming Surfactant–Lipid Mixtures. (2022). MDPI.[Link]
-
Optimization of Bicelle Lipid Composition and Temperature for EPR Spectroscopy of Aligned Membranes - PMC. (2014). National Center for Biotechnology Information.[Link]
-
Continuous preparation of bicelles using hydrodynamic focusing method for bicelle to vesicle transition. (2021). ResearchGate.[Link]
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- 9. sioc.ac.cn [sioc.ac.cn]
- 10. Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Lipid Chain Length and Unsaturation on Bicelles Stability. A Phosphorus NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. avantiresearch.com [avantiresearch.com]
- 19. Expanding the Toolbox for Bicelle-Forming Surfactant–Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterizing the Structure of Lipodisq Nanoparticles for Membrane Protein Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution [mdpi.com]
- 22. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Aggregation with 1,2-Dibutyrylphosphatidylcholine (DBPC)
Welcome to our dedicated resource for researchers, scientists, and drug development professionals on the effective use of 1,2-Dibutyrylphosphatidylcholine (DBPC) to mitigate protein aggregation during reconstitution. This guide is designed to provide not only practical protocols but also the underlying scientific principles to empower you to overcome common challenges in your experiments.
Understanding Protein Aggregation and the Role of DBPC
Protein aggregation is a significant hurdle in the development of biologics and in various research applications. It can lead to loss of function, reduced yields, and potentially immunogenic products.[1] The process of reconstituting lyophilized or purified proteins is a critical step where aggregation is often observed.[2] This is due to the exposure of hydrophobic regions of the protein to the aqueous environment, leading to intermolecular interactions and the formation of insoluble aggregates.
This compound (DBPC) is a short-chain phospholipid that can act as a "chaperone-like" molecule to prevent protein aggregation. Its amphipathic nature, with a hydrophilic head group and short, hydrophobic acyl chains, allows it to interact with exposed hydrophobic patches on proteins, effectively shielding them from aggregation-prone interactions. Unlike traditional detergents that can sometimes denature proteins, the milder nature of DBPC helps to maintain the native conformation of the protein.
The Mechanism of DBPC Action
The proposed mechanism by which DBPC minimizes protein aggregation is through the formation of mixed protein-lipid micelles. These complexes are transient and serve to stabilize the protein during the critical reconstitution phase.
Caption: Mechanism of DBPC in preventing protein aggregation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when considering the use of DBPC in their protein reconstitution protocols.
Q1: What is the Critical Micelle Concentration (CMC) of DBPC and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like DBPC, begin to form micelles in an aqueous solution.[3] Below the CMC, DBPC exists as individual molecules. Above the CMC, it forms micelles that can encapsulate hydrophobic molecules. The CMC of DBPC is relatively high compared to longer-chain phospholipids, typically in the millimolar range, although the exact value can depend on buffer conditions such as ionic strength and pH.[4] Operating above the CMC is generally recommended to ensure a sufficient concentration of micelles to interact with the protein.
Q2: How does DBPC compare to other common detergents like DDM or CHAPS?
DBPC is considered a milder alternative to many traditional detergents. Here's a comparative overview:
| Feature | This compound (DBPC) | n-Dodecyl-β-D-maltoside (DDM) | CHAPS |
| Type | Zwitterionic Phospholipid | Non-ionic Detergent | Zwitterionic Detergent |
| CMC | High (mM range)[4] | Low (0.15 mM)[5] | High (4-8 mM) |
| Denaturing Potential | Low | Low to Moderate | Moderate |
| Dialyzability | Good | Poor | Good |
| Common Use | Protein stabilization, refolding | Membrane protein solubilization and crystallization[6] | Solubilizing proteins while maintaining function[7] |
The choice of agent depends on the specific protein and downstream application. DBPC's mildness makes it particularly suitable for sensitive proteins that are prone to denaturation by harsher detergents.[7]
Q3: Can DBPC be used for reconstituting membrane proteins?
While DBPC can be used to stabilize membrane proteins, its primary strength lies in preventing aggregation of soluble proteins during reconstitution. For integral membrane proteins, which require a lipid bilayer for proper folding and function, longer-chain phospholipids or specialized detergents like DDM or LMNG are often more appropriate for creating stable proteoliposomes or nanodiscs.[5][8] However, DBPC can be a useful additive in the initial solubilization steps to prevent aggregation before incorporation into a lipid environment.
Experimental Protocols
The following protocols provide a starting point for using DBPC to minimize protein aggregation. Optimization may be required for your specific protein of interest.
Protocol 1: Reconstitution of a Lyophilized Protein using DBPC
This protocol is designed for the reconstitution of a lyophilized protein that is prone to aggregation.
Materials:
-
Lyophilized protein of interest
-
This compound (DBPC)
-
Reconstitution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Sterile, nuclease-free water
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare DBPC Stock Solution:
-
Accurately weigh out DBPC powder and dissolve it in the chosen reconstitution buffer to a final concentration of 100 mM.
-
Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
-
Equilibrate to Room Temperature:
-
Allow the vial of lyophilized protein and the DBPC stock solution to equilibrate to room temperature for at least 15-20 minutes.[9]
-
-
Initial Centrifugation:
-
Reconstitution:
-
Add the appropriate volume of the 100 mM DBPC stock solution to the lyophilized protein to achieve the desired final protein and DBPC concentrations. A good starting point is a final DBPC concentration of 10-20 mM.
-
Gently swirl the vial to dissolve the protein. Avoid vigorous shaking or vortexing , as this can induce aggregation.[12]
-
-
Incubation:
-
Clarification:
-
After reconstitution, centrifuge the solution at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any remaining insoluble aggregates.
-
Carefully transfer the supernatant containing the soluble protein to a fresh, pre-chilled, low-protein-binding tube.
-
-
Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a suitable method (e.g., Bradford assay, BCA assay, or UV absorbance at 280 nm).
-
Assess the aggregation state of the reconstituted protein using techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).[13][14][15]
-
Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of protein aggregates.[1]
Materials:
-
Reconstituted protein sample
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation:
-
Filter the reconstituted protein sample through a low-protein-binding 0.22 µm syringe filter to remove any dust or large particulates.
-
Dilute the sample to an appropriate concentration for DLS analysis (typically 0.1-1.0 mg/mL, but this is instrument-dependent).
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your protein.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Pipette the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
Acquire multiple readings to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution data. A monomodal peak corresponding to the expected size of the monomeric protein indicates a non-aggregated sample.
-
The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
-
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues encountered during protein reconstitution with DBPC.
Q: My protein still aggregates even with DBPC. What can I do?
A: If you are still observing aggregation, consider the following troubleshooting steps:
-
Increase DBPC Concentration: The initial DBPC concentration may be insufficient to fully coat the exposed hydrophobic surfaces of your protein. Try titrating the DBPC concentration upwards, for example, to 30 mM or 50 mM.
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your reconstitution buffer is at least one unit away from the isoelectric point (pI) of your protein to maximize electrostatic repulsion between protein molecules.
-
Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your buffer. For some proteins, higher ionic strength can shield charges and promote aggregation, while for others it can improve solubility.[16] A typical starting range is 50-250 mM NaCl.
-
Additives: Consider including other stabilizing excipients in your reconstitution buffer, such as:
-
Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and stabilizers.[17][18]
-
Amino Acids (e.g., arginine, glycine): Arginine, in particular, has been shown to suppress protein aggregation.
-
Reducing Agents (e.g., DTT, TCEP): If your protein has free cysteines, these can prevent the formation of non-native disulfide bonds that lead to aggregation.[17]
-
-
Q: The recovery of my protein is low after reconstitution and centrifugation. Why?
A: Low protein recovery can be due to several factors:
-
Incomplete Solubilization: The protein may not be fully dissolved. Try extending the incubation time or gently agitating the sample for a longer period at 4°C.[12]
-
Precipitation: The protein may be precipitating out of solution. This could be due to suboptimal buffer conditions as described above. Re-evaluate your buffer composition.
-
Adsorption to Surfaces: Proteins can adsorb to the walls of microcentrifuge tubes. Always use low-protein-binding tubes. For very low concentration samples, the addition of a carrier protein like Bovine Serum Albumin (BSA) at 0.1% can help, but be mindful of its potential interference in downstream applications.[10][19]
Q: How can I remove DBPC after reconstitution if it interferes with my downstream application?
A: Due to its relatively high CMC, DBPC can be removed by several methods:
-
Dialysis: Dialyze the protein solution against a buffer that does not contain DBPC. The small size of DBPC monomers allows them to pass through the dialysis membrane.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size. The protein will elute in the earlier fractions, while the smaller DBPC micelles and monomers will elute later.
-
Hydrophobic Interaction Chromatography (HIC): This method can be used to separate the protein from the lipid.
Sources
- 1. Protein Aggregation Analysis [intertek.com]
- 2. Key factors governing the reconstitution time of high concentration lyophilized protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
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- 9. youtube.com [youtube.com]
- 10. cusabio.com [cusabio.com]
- 11. support.biossusa.com [support.biossusa.com]
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- 14. approcess.com [approcess.com]
- 15. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Navigating the Micellar World: A Comparative Guide to 1,2-Dibutyrylphosphatidylcholine (DCPC) and DHPC for Membrane Protein Solubilization
For researchers, scientists, and drug development professionals embarking on the challenging journey of membrane protein characterization, the choice of a solubilizing agent is a critical first step. An ideal detergent must gently extract the protein from its native lipid environment while preserving its structural integrity and functional activity. Among the arsenal of available detergents, short-chain phospholipids have emerged as a class of mild yet effective agents. This guide provides an in-depth comparison of two such phospholipids: 1,2-dibutyrylphosphatidylcholine (DCPC) and 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), to aid in the selection of the optimal tool for your membrane protein of interest.
This document will delve into the fundamental physicochemical properties of DCPC and DHPC, explore their mechanisms of action in membrane solubilization, and provide practical guidance on their application, supported by available experimental data.
At a Glance: Key Physicochemical Properties
The performance of a detergent is intrinsically linked to its molecular architecture. Both DCPC and DHPC are zwitterionic phospholipids, featuring a hydrophilic phosphocholine headgroup. The key distinction lies in the length of their hydrophobic acyl chains, which dictates their detergent properties.
| Property | This compound (DCPC) | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) |
| Acyl Chain Length | Butyryl (4 carbons) | Heptanoyl (7 carbons) |
| Molecular Weight | 397.4 g/mol | 453.5 g/mol |
| Critical Micelle Concentration (CMC) | ~90 mM | ~1.4 - 15 mM[1][2] |
| Aggregation Form | Micelles | Micelles |
The most striking difference is the significantly higher Critical Micelle Concentration (CMC) of DCPC compared to DHPC. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a prerequisite for membrane solubilization[3]. A higher CMC, as seen with DCPC, implies that a greater concentration of the detergent is required to initiate the solubilization process. This can have implications for both cost and potential downstream effects on protein stability and activity.
The Mechanism of Solubilization: A Gentle Extraction
Short-chain phospholipids like DCPC and DHPC are considered "mild" detergents because they tend to disrupt lipid-lipid and lipid-protein interactions rather than the protein-protein interactions that are crucial for maintaining the protein's tertiary and quaternary structure[4]. The solubilization process can be conceptualized in three stages:
-
Membrane Partitioning: At concentrations below the CMC, detergent monomers insert themselves into the lipid bilayer of the cell membrane.
-
Membrane Saturation: As the detergent concentration increases and reaches the CMC, the membrane becomes saturated with detergent molecules.
-
Micelle Formation and Solubilization: Above the CMC, the lipid bilayer is disrupted, and mixed micelles are formed, containing the membrane protein, endogenous lipids, and the detergent.
The shorter acyl chains of these phospholipids are thought to be less disruptive to the native-like lipid environment immediately surrounding the protein, contributing to the preservation of its structure and function[4].
DHPC: The Well-Established Workhorse
DHPC has been extensively studied and is widely regarded as a superior detergent for solubilizing a variety of membrane proteins while preserving their biological activity[5]. Its efficacy has been demonstrated for a range of applications, including the solubilization of G protein-coupled receptors (GPCRs) and for structural studies by nuclear magnetic resonance (NMR) spectroscopy[6][7].
The relatively low CMC of DHPC (in the range of 1.4-15 mM) makes it an efficient solubilizing agent at moderate concentrations[1][2]. Studies have shown that DHPC can effectively solubilize membranes at concentrations of 10-20 mM[5]. Furthermore, the resulting protein-lipid-DHPC mixed micelles are typically small, which is advantageous for certain structural biology techniques like NMR[5]. A key advantage of DHPC is its ability to maintain the native conformation and activity of solubilized proteins over a broad concentration range[5].
DCPC: A Less Explored Alternative with Unique Properties
In contrast to the wealth of data available for DHPC, specific applications and detailed performance data for DCPC in membrane protein solubilization are less documented in the scientific literature. Its primary identity in many contexts is that of a biochemical reagent for membrane studies and in drug delivery systems[8][9][10][11].
The significantly higher CMC of DCPC (around 90 mM) is a defining characteristic[2]. This means that substantially higher concentrations of DCPC are needed to achieve membrane solubilization compared to DHPC. While this could be a disadvantage in terms of the amount of detergent required, the very short butyryl chains may offer an even gentler solubilization environment for particularly sensitive membrane proteins. However, the trade-off might be a lower solubilization efficiency.
The lack of extensive case studies makes it challenging to provide a definitive verdict on DCPC's general applicability. Its use may be warranted in specific scenarios where the extreme mildness of its very short acyl chains is hypothesized to be beneficial, and the high required concentration is not a limiting factor.
Experimental Workflow: A Generalized Protocol for Membrane Protein Solubilization
The following is a generalized workflow for membrane protein solubilization using either DCPC or DHPC. It is crucial to note that optimal conditions, particularly detergent concentration, must be empirically determined for each specific membrane protein.
Sources
- 1. researchgate.net [researchgate.net]
- 2. implen.de [implen.de]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Solubilization of Membrane Proteins into Functional Lipid‐Bilayer Nanodiscs Using a Diisobutylene/Maleic Acid Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behaviour of bacteriorhodopsin incorporated into lipid vesicles after solubilization with different detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 1,2-Dibutyryl-sn-glycero-3-phosphocholine | Medison Ventures [medisonventures.com]
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- 11. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Navigating Membrane Protein Solubilization: A Comparative Analysis of 1,2-Dibutyrylphosphatidylcholine and Traditional Detergents
For researchers in drug development and the broader scientific community, the study of membrane proteins is both a frontier of discovery and a significant technical challenge. These proteins, integral to a vast array of cellular functions, are notoriously difficult to study due to their hydrophobic nature. The first and often most critical step in their characterization is their extraction from the native lipid bilayer and solubilization in an aqueous environment. This guide provides an in-depth comparative analysis of a newer class of solubilizing agents, short-chain phospholipids exemplified by 1,2-Dibutyrylphosphatidylcholine (DBPC), and the more established traditional detergents. Our focus is to provide the experimental insights and mechanistic understanding necessary to make informed decisions for your research.
The Crux of the Matter: Why Solubilization is a Delicate Balance
The ideal solubilizing agent must be a molecular diplomat, capable of disrupting the lipid membrane to release the protein of interest while simultaneously preserving its intricate three-dimensional structure and biological function. Traditional detergents have long been the workhorses in this field, but their inherent tendency to be denaturing can compromise the very proteins we seek to understand. The emergence of short-chain phospholipids like DBPC offers a gentler alternative, promising to maintain the native state of membrane proteins more effectively.
A Tale of Two Solubilizing Philosophies: Mechanisms of Action
The fundamental difference between DBPC and traditional detergents lies in their interaction with the membrane and the resident proteins.
Traditional Detergents: The Micellar Entrapment Approach
Traditional detergents, such as n-Dodecyl-β-D-maltoside (DDM), Lauryl Dimethyl Amine Oxide (LDAO), and Triton X-100, are amphipathic molecules that, above their critical micelle concentration (CMC), form micelles. These micelles effectively dissolve the lipid bilayer, encapsulating the hydrophobic transmembrane domains of the protein within their core. While this is an effective method of solubilization, the artificial micellar environment can exert unnatural forces on the protein, leading to unfolding and loss of function.[1][2]
Caption: Solubilization by traditional detergents.
This compound: A Biomimetic Approach
DBPC, a short-chain phospholipid, is thought to act in a manner that more closely mimics the native lipid environment. It is hypothesized that DBPC molecules interact primarily with the lipid bilayer, breaking it up and forming small, mixed micelles where the protein remains associated with its preferred intrinsic membrane lipids.[3][4] This "biomimetic" environment is believed to be less disruptive to the protein's structure, thereby preserving its activity.[3][4]
Caption: Solubilization by DBPC.
Physicochemical Properties: A Head-to-Head Comparison
The behavior and efficacy of a solubilizing agent are dictated by its physicochemical properties. The following table provides a comparative overview of DBPC and several commonly used traditional detergents.
| Property | This compound (DBPC) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Dimethyl Amine Oxide (LDAO) | Triton X-100 |
| Class | Short-chain phospholipid | Non-ionic detergent | Zwitterionic detergent | Non-ionic detergent |
| Critical Micelle Concentration (CMC) | High | Low | Low | Low |
| Aggregation Number | Small | Large | Large | Large |
| Denaturing Potential | Very Low | Moderate | High | Moderate |
Table 1: Comparative Physicochemical Properties. The high CMC of DBPC indicates that a larger concentration of monomers exists in solution, which is thought to contribute to its milder action. The smaller aggregation number suggests the formation of smaller, more uniform protein-lipid-detergent complexes.
Experimental Showdown: A Step-by-Step Guide to Comparative Analysis
To empower you to make the best choice for your specific membrane protein, we provide a detailed protocol for a comparative solubilization study.
Protocol: Comparative Solubilization Efficiency and Protein Stability
This protocol is designed to systematically evaluate the effectiveness of DBPC and traditional detergents in solubilizing a target membrane protein and to assess the stability of the solubilized protein.
1. Membrane Preparation:
-
Grow and harvest cells expressing your target membrane protein.
-
Lyse the cells using a method appropriate for your cell type (e.g., sonication, French press).
-
Isolate the membrane fraction by differential centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and determine the total protein concentration.
2. Solubilization Screening:
-
Aliquot the membrane suspension into separate microcentrifuge tubes.
-
To each tube, add one of the solubilizing agents (DBPC, DDM, LDAO, Triton X-100) to a final concentration of 1% (w/v). It is crucial to test a range of concentrations for each agent in subsequent optimization experiments.
-
Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.
3. Separation of Solubilized and Unsolubilized Fractions:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction) in an equal volume of buffer.
4. Analysis of Solubilization Efficiency:
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.
-
Quantify the band intensities to determine the percentage of your target protein that was solubilized by each agent.
5. Assessment of Protein Stability:
-
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF):
-
Mix the solubilized protein fractions with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Gradually increase the temperature in a real-time PCR instrument and monitor the fluorescence. The temperature at which the protein unfolds (the melting temperature, Tm) is a measure of its stability. A higher Tm indicates greater stability.
-
-
Functional Assay:
-
If your protein has a known function (e.g., enzymatic activity, ligand binding), perform a relevant assay on the solubilized fractions. Compare the activity of the protein solubilized in DBPC versus the traditional detergents.
-
Caption: Experimental workflow for comparative analysis.
The Verdict: Choosing the Right Tool for the Job
The selection of a solubilizing agent is not a one-size-fits-all decision. The optimal choice will depend on the specific membrane protein and the downstream applications.
-
Traditional detergents , especially non-ionic ones like DDM, are powerful tools for achieving high solubilization yields and are often a good starting point for robust proteins.[5]
-
This compound and other short-chain phospholipids are emerging as superior choices for sensitive membrane proteins where the preservation of native structure and function is paramount.[3][4] Their biomimetic properties offer a gentler approach that can be particularly advantageous for structural studies and functional assays.
We strongly advocate for an empirical approach. By performing a systematic comparison as outlined in this guide, you can confidently select the solubilizing agent that will best serve your research goals, ultimately accelerating your path to discovery.
References
- Lee, S., et al. (2016). How do short chain non-ionic detergents destabilize GPCRs?. Journal of the American Chemical Society, 138(46), 15425–15433.
- Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 59(22), 2121–2131.
- Stetsenko, A., & Guskov, A. (2017).
- Zoonens, M., et al. (2018). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Chemical Reviews, 118(7), 3560–3605.
- Corin, K., et al. (2011). Regulation of membrane protein structure and function by their paralipidomes.
- Chae, P. S., et al. (2012). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Protein Science, 21(9), 1345–1356.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1,2-Dibutyryl-sn-glycero-3-phosphocholine for Membrane Research. Retrieved from [Link]
- Zoonens, M., et al. (2018). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Chemical Reviews, 118(7), 3560–3605.
- Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 59(22), 2121–2131.
- Ratkeviciute, K., Cooper, D. R., & Knowles, T. J. (2021). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Essays in Biochemistry, 65(4), 537–551.
- Michel, H. (1990). Short Chain Phospholipids in Membrane Protein Crystallization: A 31P-NMR Study of Colloidal Properties of Dihexanoyl Phosphatidylcholine. Chemistry and Physics of Lipids, 55(3), 351-354.
- Hauser, H. (2000). Short-chain phospholipids as detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 164–181.
- Westra, E. R., et al. (2019). Lipid-protein interactions. Schematic diagram of the different...
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- Du, Y., et al. (2016). Dodecyl Maltopyranoside Enabled Purification of Active Human GABAA Type A Receptors for Deep and Direct Proteomic Sequencing. Journal of Proteome Research, 15(1), 168–177.
- Errasti-Murugarren, E., Bartoccioni, P., & Palacín, M. (2021). Membrane Protein Stabilization Strategies for Structural and Functional Studies. Membranes, 11(2), 155.
- Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
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Medison Ventures. (n.d.). 1,2-Dibutyryl-sn-glycero-3-phosphocholine. Retrieved from [Link]
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Wikipedia. (n.d.). Protein–lipid interaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Drug Delivery with Phospholipids: A Focus on 1,2-Dibutyryl-sn-glycero-3-phosphocholine. Retrieved from [Link]
- Cube Biotech. (2021). Membrane protein solubilization & stabilization: The purpose of nanodiscs. YouTube.
- Alharbi, N., et al. (2017). Hybrid Visualization of Protein-Lipid and Protein-Protein Interaction. Eurographics Workshop on Visual Computing for Biology and Medicine.
- Bond, P. J., & Sansom, M. S. P. (2006).
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Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]
- Kirad, P. (n.d.). Carbon and Its Compound. Scribd.
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- 5. Solubilization of Membrane Proteins into Functional Lipid‐Bilayer Nanodiscs Using a Diisobutylene/Maleic Acid Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Experimental Results Using 1,2-Dibutyrylphosphatidylcholine and Nanodiscs
For researchers, scientists, and drug development professionals, ensuring the reliability and validity of experimental findings is paramount. This guide provides an in-depth technical comparison of using 1,2-Dibutyrylphosphatidylcholine (D4PC) in conjunction with nanodisc technology for the cross-validation of membrane protein studies. We will explore the unique properties of this short-chain phospholipid and contrast its application with traditional long-chain phospholipids, offering a framework for robust experimental design and data interpretation.
The Challenge of Membrane Protein Stability: Beyond a Single Method
Membrane proteins, critical targets for a vast array of pharmaceuticals, are notoriously challenging to study outside of their native lipid environment. Traditional solubilization with detergents can strip away essential lipids, often compromising the protein's structural integrity and function.[1][2] Nanodisc technology has emerged as a powerful alternative, providing a more native-like lipid bilayer environment that preserves the protein's conformation and activity.[3][4][5]
However, reliance on a single reconstitution method, even one as robust as nanodiscs with conventional long-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), can introduce method-specific artifacts. True scientific rigor demands cross-validation—confirming results using orthogonal approaches to ensure that the observed phenomena are intrinsic to the protein of interest and not an artifact of the experimental system.
This is where short-chain phospholipids, such as D4PC, offer a unique advantage. By providing a distinct physicochemical environment, they serve as an excellent tool for cross-validating data obtained from traditional nanodisc systems.
Understanding the Alternatives: A Comparative Framework
To appreciate the value of D4PC in cross-validation, it is essential to understand the fundamental differences between short-chain and long-chain phospholipids in the context of membrane protein stabilization.
| Feature | Long-Chain Phospholipids (e.g., DMPC, POPC) | Short-Chain Phospholipids (e.g., D4PC, DHPC) |
| Primary Function | Form a stable, lamellar lipid bilayer within the nanodisc. | Act as a mild, non-denaturing detergent, forming mixed micelles with the protein.[6] |
| Protein Environment | Encapsulated within a lipid bilayer, mimicking the cell membrane. | Solubilized in a detergent-like micelle, with the protein shielded from the aqueous environment. |
| Mechanism of Stabilization | The Membrane Scaffold Protein (MSP) encircles a patch of the lipid bilayer containing the membrane protein. | The short-chain phospholipids surround the hydrophobic transmembrane domains of the protein. |
| Critical Micelle Concentration (CMC) | Very low; they do not form micelles at typical experimental concentrations. | High; they readily form micelles above their CMC, enabling detergent-like behavior.[7][8] |
| Potential for Artifacts | Lateral pressure and lipid composition of the bilayer can influence protein conformation and function. | The detergent-like environment may not fully replicate the constraints of a native membrane. |
| Primary Application | Structural and functional studies in a near-native membrane environment. | Solubilization, purification, and cross-validation of results from bilayer-based systems. |
The Role of this compound (D4PC) in Cross-Validation
1,2-Dibutyryl-sn-glycero-3-phosphocholine (D4PC) is a synthetic phospholipid with very short (4-carbon) acyl chains.[5][9][10] This structural feature prevents it from forming stable bilayers on its own and instead imparts detergent-like properties. The rationale for using D4PC for cross-validation lies in this fundamental difference:
-
Orthogonal Solubilization Environment: If a membrane protein exhibits the same functional activity or ligand binding profile when reconstituted in a DMPC-nanodisc (a bilayer environment) and when solubilized with D4PC (a micellar environment), it provides strong evidence that the observed characteristics are inherent to the protein and not an artifact of the membrane mimetic.
-
Preservation of Activity: Short-chain phospholipids like diheptanoylphosphatidylcholine (DHPC) have been shown to be effective at solubilizing membranes while preserving the biological activity of the embedded proteins.[11] This suggests that D4PC can offer a gentle solubilization method that is less likely to denature the protein compared to harsher, traditional detergents.
-
Complementary to Nanodiscs: While nanodiscs provide a superior mimic of the cell membrane, the process of reconstitution itself can sometimes be challenging.[12][13] Using D4PC offers a simpler and often faster method for initial protein characterization or for validating key findings from more complex nanodisc-based assays.
Experimental Workflows: A Step-by-Step Guide
To facilitate the cross-validation of your experimental results, we provide detailed protocols for reconstituting a model membrane protein, a G-protein coupled receptor (GPCR), into both DMPC-nanodiscs and a D4PC-based system.
Experimental Workflow for Nanodisc Assembly
Caption: Workflow for GPCR reconstitution into DMPC-nanodiscs.
Protocol for GPCR Reconstitution into DMPC-Nanodiscs
-
Prepare Lipid Stock:
-
Dissolve DMPC in chloroform to a concentration of 25 mg/mL.
-
Aliquot the desired amount into a glass vial and evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Solubilize Lipids:
-
Resuspend the DMPC film in a buffer containing 100 mM sodium cholate to a final lipid concentration of 50 mM.
-
Incubate at room temperature with occasional vortexing until the solution is clear.
-
-
Prepare Assembly Mixture:
-
In a microcentrifuge tube, combine the detergent-solubilized GPCR, Membrane Scaffold Protein (MSP, e.g., MSP1D1), and the solubilized DMPC at a molar ratio of approximately 1:10:1000 (GPCR:MSP:DMPC). The optimal ratio may need to be determined empirically for each specific membrane protein.
-
Ensure the final cholate concentration is above its critical micelle concentration (typically >15 mM).
-
-
Initiate Self-Assembly:
-
Add prepared Bio-Beads (hydrophobic adsorbent beads) to the assembly mixture at a ratio of 0.8 g of wet beads per 1 mL of mixture.
-
Incubate the mixture at 4°C with gentle rotation for 4-6 hours to gradually remove the detergent.
-
-
Purify Nanodiscs:
-
Separate the nanodiscs from aggregated protein and empty nanodiscs using size exclusion chromatography (SEC). A Superdex 200 or similar column is suitable for this purpose.
-
Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to identify fractions containing the GPCR-nanodisc complexes.
-
-
Characterization:
-
Perform functional assays (e.g., ligand binding, enzyme activity) and biophysical characterization (e.g., Surface Plasmon Resonance, Dynamic Light Scattering) on the purified GPCR-nanodiscs.
-
Experimental Workflow for D4PC Solubilization
Caption: Workflow for GPCR solubilization using D4PC.
Protocol for GPCR Solubilization with D4PC
-
Prepare D4PC Stock Solution:
-
Dissolve D4PC in an appropriate buffer (e.g., Tris-HCl, NaCl) to a concentration well above its critical micelle concentration (CMC). The CMC of D4PC is relatively high, so a stock solution of 50-100 mM is recommended.
-
-
Solubilize Membrane Protein:
-
Resuspend cell membranes containing the overexpressed GPCR in a suitable buffer.
-
Add the D4PC stock solution to the membrane suspension to a final concentration that is 2-5 times the CMC. The optimal concentration should be determined empirically.
-
Incubate at 4°C with gentle agitation for 1-2 hours.
-
-
Clarify the Solubilized Fraction:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet insoluble material.
-
Carefully collect the supernatant containing the solubilized GPCR in D4PC micelles.
-
-
Purify the Solubilized Protein:
-
If the GPCR has an affinity tag (e.g., His-tag, Strep-tag), purify the solubilized protein using the corresponding affinity chromatography.
-
Wash the column with buffer containing D4PC at a concentration above its CMC to maintain protein solubility.
-
Elute the purified GPCR.
-
-
Characterization:
-
Perform the same functional and biophysical assays on the D4PC-solubilized GPCR as were performed on the nanodisc-reconstituted protein.
-
Cross-Validation in Practice: A Hypothetical Case Study
Imagine a scenario where you are studying the interaction of a novel drug candidate with a specific GPCR. Your initial experiments using the GPCR reconstituted in DMPC-nanodiscs show a high binding affinity. To strengthen these findings, you perform a cross-validation experiment using D4PC.
-
Concordant Results: If the binding affinity measured for the D4PC-solubilized GPCR is similar to that observed in the nanodisc system, it significantly increases the confidence that the observed interaction is a true property of the drug-receptor pair and not influenced by the lipid bilayer environment of the nanodisc.
-
Discordant Results: If, however, the binding affinity is significantly different in the D4PC system, it warrants further investigation. This discrepancy could suggest that the lipid environment of the nanodisc (e.g., specific lipid-protein interactions, lateral pressure) plays a crucial role in modulating the drug's binding. This, in itself, is a valuable finding, guiding further experiments to elucidate the role of the membrane in drug efficacy.
Conclusion: Enhancing Scientific Rigor with Orthogonal Approaches
The use of this compound in conjunction with nanodisc technology provides a powerful strategy for the cross-validation of experimental results in membrane protein research. By leveraging the distinct physicochemical properties of short-chain and long-chain phospholipids, researchers can design more robust experiments, identify potential artifacts, and gain deeper insights into the behavior of their protein of interest. This dual approach, far from being redundant, is a hallmark of meticulous scientific inquiry, ultimately leading to more reliable and impactful discoveries in the fields of biochemistry and drug development.
References
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Schmidt-Krey, I., & Krey, I. S. (2021). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. Methods in Molecular Biology, 2302, 21-35. [Link]
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ResearchGate. (2025). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies | Request PDF. [Link]
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National Institutes of Health. (n.d.). Detergent Alternatives: Membrane Protein Purification Using Synthetic Nanodisc Polymers. [Link]
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National Institutes of Health. (n.d.). Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches. [Link]
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bioRxiv. (2024). DeFrND: detergent-free reconstitution into native nanodiscs with designer membrane scaffold peptides. [Link]
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National Institutes of Health. (n.d.). Nanodisc-solubilized membrane protein library reflects the membrane proteome. [Link]
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National Institutes of Health. (n.d.). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. [Link]
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Creative Biostructure. (n.d.). Understanding DHPC for Superior Membrane Protein Research. [Link]
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Labinsights. (2023). Solubilization and Stabilization Solution to Simplify GPCR Research. [Link]
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PubMed. (1999). Phase and surface properties of lipid bilayers containing neoglycolipids. [Link]
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ResearchGate. (2020). (PDF) Mechanical properties determination of DMPC, DPPC, DSPC and HSPC solid-ordered bilayers. [Link]
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PubMed. (2010). Behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine at the Surface of 3-hydroxypropionitrile Near the Critical Micelle Concentration. [Link]
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A Researcher's Guide to Synthetic Phosphatidylcholines: A Head-to-Head Comparison for Structural Biology
Introduction: Beyond the Detergent Micelle
For decades, the structural biologist's toolkit for membrane proteins was dominated by detergents. While effective at solubilizing these hydrophobic molecules, detergents are often a poor substitute for the native lipid bilayer, stripping away crucial lipid-protein interactions and sometimes distorting the very structures we aim to study. The pursuit of high-resolution structures in a more native-like context has led to the widespread adoption of membrane-mimetic systems built from phospholipids.
At the forefront of this revolution are synthetic phosphatidylcholines (PCs). As the most abundant phospholipid class in eukaryotic cell membranes, PCs provide a biologically relevant and highly tunable environment.[1][2][3] Unlike lipids extracted from natural sources like egg yolk or soy, which are heterogeneous mixtures, synthetic PCs offer absolute control over acyl chain length and saturation.[4] This chemical precision is not a minor detail; it is the key to rationally designing a membrane mimetic that stabilizes the target protein, preserves its function, and facilitates high-resolution structural determination.
This guide provides a head-to-head comparison of the most commonly used synthetic PCs in structural biology: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). We will dissect their fundamental physicochemical properties and provide field-proven insights to guide your selection for specific applications, from cryo-electron microscopy (cryo-EM) and X-ray crystallography to nuclear magnetic resonance (NMR) spectroscopy.
The Physicochemical Blueprint: How Acyl Chains Define the Bilayer
The choice of a synthetic PC is fundamentally a choice about the physical properties of the bilayer environment you are creating. These properties are dictated almost entirely by the nature of the two fatty acyl chains attached to the glycerol backbone.[5] Understanding these principles is the first step toward experimental success.
Acyl Chain Length and Bilayer Thickness
The length of the saturated acyl chains directly correlates with the thickness of the lipid bilayer.[6][7][8] For instance, the 14-carbon chains of DMPC form a thinner bilayer than the 16-carbon chains of DPPC. This parameter is critical for avoiding "hydrophobic mismatch," a situation where the hydrophobic transmembrane domain of a protein is either longer or shorter than the hydrophobic core of the bilayer.[9][10] Such a mismatch can induce stress on the protein, leading to aggregation, unfolding, or stabilization of non-physiological conformations.[9][11] The ideal scenario is to match the bilayer thickness to the hydrophobic length of your protein target.
Acyl Chain Unsaturation and Membrane Fluidity
The presence of one or more double bonds in the acyl chains, as seen in POPC and DOPC, introduces a rigid "kink." This kink prevents the lipids from packing tightly together, thereby increasing the surface area per lipid and significantly enhancing the fluidity of the membrane.[6][12][13] This increased fluidity is often more representative of a dynamic biological membrane.
A critical consequence of acyl chain composition is the main phase transition temperature (T_m). This is the temperature at which the bilayer transitions from a tightly packed, ordered "gel" phase to a fluid, disordered "liquid-crystalline" phase. For structural and functional studies, it is almost always desirable to work at temperatures above the T_m to ensure the protein is embedded in a dynamic, fluid membrane. As a rule, longer saturated chains increase the T_m, while unsaturation dramatically lowers it.
Diagram: Chemical Structures of Common Synthetic Phosphatidylcholines
Caption: Structures of DMPC, POPC, and DOPC highlighting saturated vs. unsaturated chains.
Comparative Data Summary
The table below summarizes the key physicochemical properties of the four most common synthetic PCs used in structural biology. These values are fundamental to making an informed decision for your experimental design.
| Lipid | Acyl Chain Composition | Molecular Weight ( g/mol ) | T_m (°C) | Bilayer Thickness (Å) | Area per Lipid (Ų) |
| DLPC | 12:0 / 12:0 | 622.85 | -1 | ~32.6[8] | ~60 |
| DMPC | 14:0 / 14:0 | 677.93 | 24 | ~36.7[8] | ~61[13] |
| DPPC | 16:0 / 16:0 | 734.04 | 41 | ~42[6] | ~63 |
| POPC | 16:0 / 18:1 | 760.08 | -2 | ~37.5 | ~68 |
| DOPC | 18:1 / 18:1 | 786.11 | -17 | ~37[13] | ~72[13] |
Note: Bilayer thickness and area per lipid are approximate values for fully hydrated bilayers in the liquid-crystalline phase and can vary with experimental conditions.
Head-to-Head Comparison for Core Structural Biology Applications
The optimal choice of synthetic PC is intrinsically linked to the chosen structural technique and the nature of the target protein.
A. Liposomes & Proteoliposomes: The Workhorse for Cryo-EM and Functional Assays
Reconstituting a purified membrane protein into liposomes (lipid vesicles) is a foundational method for removing detergent and providing a bilayer environment.[14][15][16][17] This is a crucial step for single-particle cryo-EM and for conducting functional assays.
-
DOPC (The Fluid Mimic): With its very low T_m (-17°C) and di-unsaturated chains, DOPC forms highly fluid and relatively thin membranes. It is an excellent starting point for many mammalian proteins, particularly for functional studies where lateral diffusion and conformational flexibility are important. However, its high fluidity can sometimes lead to sample heterogeneity (e.g., variable liposome size and shape), which can be a challenge for cryo-EM.
-
POPC (The "Bio-Relevant" Standard): As an asymmetric lipid containing one saturated and one unsaturated chain, POPC is arguably the most common choice for high-resolution structural work on mammalian membrane proteins, especially GPCRs.[18] Its properties are intermediate, providing a good balance of fluidity and stability. Its T_m of -2°C makes it easy to handle. The resulting proteoliposomes are often more stable and homogenous than those made with DOPC, which is advantageous for cryo-EM grid preparation.
-
DMPC (The Ordered Option): With a T_m of 24°C, DMPC is handled just above room temperature. It forms more ordered, thicker, and less permeable bilayers compared to its unsaturated counterparts.[13][19] This can be highly beneficial for proteins that are inherently more stable in a rigid environment or for bacterial proteins from organisms whose membranes are rich in saturated lipids.
B. Nanodiscs: The Ultimate Tool for Control and Stability
Nanodiscs are soluble, precisely-sized patches of lipid bilayer (~10-12 nm) encircled by a "belt" of Membrane Scaffold Proteins (MSPs).[20][21] This technology offers unparalleled control over the bilayer environment, creating a homogenous, detergent-free system ideal for solution NMR, biophysical characterization, and increasingly, high-resolution cryo-EM.[20][22]
-
DMPC (The NMR Favorite): DMPC is the most widely used lipid for Nanodisc assembly. Its T_m of 24°C allows for the self-assembly process (which involves detergent removal) to occur at a convenient temperature, leading to highly stable and monodisperse Nanodisc preparations. This homogeneity is a major reason why DMPC-Nanodiscs are a gold standard for solution NMR studies of membrane proteins.
-
POPC (The Functional Choice): When mimicking a native mammalian membrane is paramount for protein function or stability, POPC is the preferred lipid for Nanodiscs.[23][24] Many signaling proteins, such as GPCRs and their associated partners, are studied in POPC-based Nanodiscs to ensure their activity is preserved.[18][24]
-
The Power of Mixtures: A key advantage of Nanodiscs is the ability to create bilayers with a defined mixture of lipids.[20][25] For instance, studying a GPCR might involve using a POPC:Cholesterol mixture to replicate the plasma membrane.[18][26] To study interactions with signaling lipids, specific amounts of anionic lipids like phosphatidylserine (POPS) or phosphatidylglycerol (POPG) can be incorporated.[23][27] This allows for detailed investigation of specific lipid-protein interactions that are often essential for function.
C. Lipidic Cubic Phase (LCP) & Bicelles: The Crystallographer's Choice
For X-ray crystallography, the goal is to form a well-ordered 3D crystal. Lipidic environments like LCP and bicelles have proven exceptionally successful for this purpose, providing a membrane-like matrix that supports crystallization.[28]
-
DMPC (The Bicelle Builder): Bicelles are small, disc-shaped fragments of bilayer formed by mixing a long-chain lipid with a short-chain lipid (like DHPC) or a detergent (like CHAPSO).[28] DMPC is, by a wide margin, the most common long-chain lipid used for forming bicelles for crystallization and NMR studies. Its well-characterized phase behavior and the stability of the resulting bicelles have made it a cornerstone of membrane protein crystallography.
-
Phospholipids in LCP: While the bulk material for LCP is typically a monoacylglycerol like monoolein, synthetic PCs are often included as additives or "dopants".[10] Adding a small percentage of a PC can modulate the curvature and lattice parameters of the cubic phase, which can be crucial for nucleating a crystal. The choice of which PC to add is an empirical part of crystallization screening.
Detailed Experimental Protocols
Here, we provide validated, step-by-step protocols for two of the most common workflows discussed.
Protocol 1: Reconstitution of a Membrane Protein into POPC Liposomes
This protocol describes the formation of proteoliposomes by the detergent-adsorption method, which is suitable for subsequent functional assays or cryo-EM analysis.
Diagram: Proteoliposome Reconstitution Workflow
Caption: Workflow for membrane protein reconstitution into liposomes via detergent removal.
Methodology:
-
Lipid Film Preparation:
-
In a glass vial, add the desired amount of POPC dissolved in chloroform (e.g., 10 mg).
-
Dry the lipid into a thin film under a gentle stream of nitrogen gas while rotating the vial.
-
To remove residual solvent, place the vial under high vacuum for at least 2 hours.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with the desired experimental buffer (e.g., 1 mL of 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 10 mg/mL. Vortex vigorously. The solution will appear milky.
-
Perform 5-7 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath to break up large multilamellar structures.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for cryo-EM).
-
Pass the lipid suspension through the extruder 11-21 times. The solution should become significantly clearer as unilamellar vesicles (liposomes) are formed.
-
-
Protein Reconstitution:
-
In a microcentrifuge tube, mix the purified, detergent-solubilized membrane protein with the prepared liposomes at a chosen lipid-to-protein molar ratio (LPR). A typical starting LPR is between 200:1 and 1000:1.
-
Add washed Bio-Beads SM-2 (a detergent-adsorbing resin) at a concentration of ~20 mg per 100 µL of the protein-lipid mixture.[29]
-
Incubate the mixture with gentle rotation at a temperature above the lipid's T_m (4°C is suitable for POPC) for 4 hours to overnight.
-
Carefully remove the solution, leaving the Bio-Beads behind. The detergent is now removed, and the protein has inserted into the liposome bilayer.
-
-
Characterization:
-
The resulting proteoliposomes can be isolated from empty liposomes by density gradient centrifugation if necessary.
-
Protein incorporation and orientation can be assessed by SDS-PAGE and functional assays. The sample is now ready for downstream applications.
-
Protocol 2: Self-Assembly of a Membrane Protein into DMPC Nanodiscs
This protocol details the standard procedure for incorporating a target protein into DMPC Nanodiscs.
Diagram: Nanodisc Self-Assembly Workflow
Caption: Workflow for self-assembly of a membrane protein into Nanodiscs.
Methodology:
-
Component Preparation:
-
Protein: The target membrane protein should be purified and concentrated in a buffer containing a removable detergent like DDM or OG.
-
MSP: Membrane Scaffold Protein (e.g., MSP1D1 or MSP1E3D1) should be expressed and purified according to standard protocols.
-
Lipid: Solubilize DMPC powder in a buffer containing sodium cholate (typically 20-40 mM) to a final lipid concentration of 50 mM. This requires heating above DMPC's T_m (e.g., to 30°C) and vortexing until the solution is clear.
-
-
Assembly Reaction:
-
Combine the protein, MSP, and DMPC in a microcentrifuge tube at a specific molar ratio. A common starting ratio for the MSP1D1 scaffold is Protein:MSP:DMPC = 1:2:130.
-
Incubate the mixture for 1-2 hours at a temperature slightly above the T_m of DMPC (e.g., 25-30°C) with gentle agitation.[29]
-
-
Detergent Removal and Assembly:
-
Add a generous amount of washed Bio-Beads (~0.5 g per mL of assembly mix) to the tube.
-
Incubate overnight at the assembly temperature (25-30°C) with gentle end-over-end rotation. This slow removal of detergent triggers the self-assembly of the Nanodiscs.
-
-
Purification and Concentration:
-
Carefully remove the assembly mixture from the Bio-Beads.
-
Purify the assembled Nanodiscs from empty Nanodiscs, aggregates, and free MSP using size-exclusion chromatography (SEC). A Superose 6 or similar column is typically used.
-
Collect the peak corresponding to the protein-loaded Nanodiscs and confirm the presence of both MSP and the target protein via SDS-PAGE.[29]
-
The sample can then be concentrated for structural or biophysical studies.
-
Troubleshooting and Advanced Considerations
-
Problem: Protein is unstable or inactive.
-
Causality: This often points to a hydrophobic mismatch or the lack of a specific, required lipid interaction.[9][30][31] The chosen bilayer may be too thick, too thin, or too rigid.
-
Solution: If using DMPC (thick, ordered), try switching to POPC (thinner, fluid). If using DOPC (thin, very fluid), try POPC or even DMPC. Systematically varying the acyl chain length and saturation is a key optimization step.
-
-
Moving Beyond a Single Component:
-
Biological membranes are complex mixtures. For many eukaryotic proteins, especially GPCRs and ion channels, the presence of cholesterol is structurally and functionally essential.[18][26] Reconstitution into a bilayer of POPC with 20-30 mol% cholesterol can dramatically improve stability and function.
-
Similarly, if your protein has cytosolic domains with basic patches, it may require interaction with anionic lipids for proper folding or oligomerization.[30] Adding 10-20 mol% of POPS or POPG to your POPC or DMPC preparation can satisfy these electrostatic requirements.
-
Summary: Choosing Your Mimetic Platform
| Platform | Key Advantages | Common PCs | Best For... |
| Liposomes | Scalable, encloses a lumen (good for transport assays), relatively simple.[14] | POPC, DOPC | Functional assays, initial cryo-EM screening. |
| Nanodiscs | Monodisperse, detergent-free, access to both sides of the membrane, highly stable.[20][22] | DMPC, POPC | High-resolution cryo-EM, solution NMR, biophysical characterization (SPR, ITC). |
| Bicelles | Easy to prepare, versatile, user-friendly for crystallography screens.[28] | DMPC | X-ray crystallography, solid-state NMR. |
Conclusion
The selection of a synthetic phosphatidylcholine is a critical decision in the pipeline of membrane protein structural biology. It is an experimental variable that must be rationally chosen and empirically optimized. The interplay between acyl chain length and saturation dictates the fundamental biophysical properties of the membrane mimetic—its thickness, fluidity, and phase behavior. These properties, in turn, directly influence the stability, function, and ultimate suitability of a membrane protein sample for high-resolution structural analysis. By starting with a foundational understanding of these principles and employing systematic screening of the lipids detailed in this guide—from the fluid DOPC to the ordered DMPC and the bio-relevant POPC—researchers can significantly increase their chances of success in elucidating the structure and function of these challenging yet vital biological molecules.
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Navigating the Lipid Maze: A Comparative Guide to Internal Standards in Lipidomics, Featuring 1,2-Dibutyrylphosphatidylcholine
In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount to unraveling their complex roles in health and disease. The analytical journey, from sample extraction to mass spectrometry, is fraught with potential for variability. To navigate this "lipid maze" and ensure data integrity, the use of internal standards is not just a recommendation but a necessity. This guide provides an in-depth evaluation of 1,2-Dibutyrylphosphatidylcholine (DBPC) as an internal standard, comparing its performance against other commonly used alternatives in lipidome analysis.
The Cornerstone of Quantitative Lipidomics: The Role of Internal Standards
Lipidomics studies are susceptible to a variety of errors that can be introduced at multiple stages of the workflow, including lipid extraction, and instrumental analysis.[1] These factors can lead to significant variations in the measured signal intensities of endogenous lipids, making direct comparisons between samples unreliable.
Internal standards are compounds of known concentration that are added to a sample at the beginning of the analytical process.[2] An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument.[2] By normalizing the signal of the endogenous lipid to that of the internal standard, we can correct for these variations and achieve accurate quantification.
Introducing this compound (DBPC): A Short-Chain Solution
1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) is a synthetic phosphatidylcholine (PC) with two short four-carbon (butyryl) acyl chains. This unique structure confers several advantageous properties as an internal standard for the quantification of more complex, long-chain phosphatidylcholines, a major class of lipids in most biological systems.
Theoretical Advantages of DBPC:
-
Structural Analogy: As a phosphatidylcholine, DBPC shares the same polar head group as the endogenous PCs being analyzed. This is crucial as the head group significantly influences ionization efficiency in electrospray ionization (ESI) mass spectrometry.[3]
-
Distinct Mass: The short butyryl chains give DBPC a lower molecular weight than most endogenous PCs, ensuring its mass spectral signal does not overlap with those of the analytes of interest.
-
Solubility: Short-chain PCs like DBPC are water-soluble, which can simplify their addition to aqueous biological samples.
The Contenders: A Look at Alternative Internal Standards
The choice of an internal standard is a critical decision in designing a robust lipidomics experiment. Besides short-chain PCs like DBPC, researchers commonly employ two other major classes of internal standards:
-
Stable Isotope-Labeled (SIL) Lipids: These are considered the "gold standard" in many quantitative mass spectrometry applications.[4] They are chemically identical to their endogenous counterparts, with the only difference being the substitution of some atoms (e.g., hydrogen with deuterium, or carbon-12 with carbon-13).[5] This near-identical chemical nature ensures they co-elute during chromatography and experience the same matrix effects.[4]
-
Odd-Chain Lipids: These are lipids containing fatty acid chains with an odd number of carbon atoms (e.g., C17:0). Since most naturally occurring lipids have even-numbered carbon chains, odd-chain lipids are typically absent or present at very low levels in biological samples, making them suitable as internal standards.[6]
Head-to-Head Comparison: DBPC vs. The Alternatives
To provide a clear comparison, the following table summarizes the key performance characteristics of DBPC, stable isotope-labeled lipids, and odd-chain lipids as internal standards in lipidomics.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (DBPC) | Short-chain phosphatidylcholine analog. | Shares the same polar head group as endogenous PCs, ensuring similar ionization behavior. Distinct m/z prevents spectral overlap. Water-soluble. | Different chromatographic behavior compared to long-chain PCs. May not fully account for variations in extraction efficiency of more lipophilic lipids. |
| Stable Isotope-Labeled (SIL) Lipids | Endogenous lipid with stable isotopes (e.g., ²H, ¹³C). | Considered the "gold standard." Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction losses.[4] | Can be expensive and not commercially available for all lipid species.[7] Potential for isotopic exchange with deuterium-labeled standards.[5][8] |
| Odd-Chain Lipids | Lipids with an odd number of carbons in their fatty acid chains. | Not naturally abundant in most biological samples.[4] Structurally more similar to endogenous long-chain lipids than short-chain standards. | May not perfectly co-elute with all even-chain analytes. Ionization efficiency may differ from some endogenous lipids. |
Experimental Design for Evaluating Internal Standard Performance
A robust evaluation of an internal standard's performance requires a well-designed experimental workflow. The following protocol outlines a typical approach for comparing DBPC with other internal standards in the context of a plasma lipidomics study.
Experimental Workflow
Caption: A typical experimental workflow for comparative lipidomics analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 10 µL aliquot of plasma, add a known amount of the internal standard mix (containing DBPC, a stable isotope-labeled PC, and an odd-chain PC).
-
Perform lipid extraction using a well-established method such as the methyl-tert-butyl ether (MTBE) protocol, which is effective for a broad range of lipid classes.[9]
-
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto a reversed-phase liquid chromatography (LC) system, typically using a C18 column. This separates lipids based on their hydrophobicity.[10]
-
-
Mass Spectrometry Analysis:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[9]
-
Acquire data in both positive and negative ion modes to cover a wide range of lipid classes.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to collect both full scan MS and tandem MS (MS/MS) data for lipid identification and quantification.
-
-
Data Analysis:
-
Process the raw data using a specialized software to identify lipid species and integrate their peak areas.
-
Normalize the peak areas of the endogenous phosphatidylcholines to the peak areas of each of the internal standards (DBPC, SIL-PC, and odd-chain PC) independently.
-
Compare the coefficient of variation (%CV) of the normalized peak areas for a set of endogenous PCs across replicate samples. A lower %CV indicates better correction for analytical variability.
-
Interpreting the Data: Causality and Experimental Choices
The choice of a reversed-phase LC method is deliberate; it separates lipids based on the length and saturation of their acyl chains. This allows for the assessment of how well each internal standard corrects for variations across a range of PC species with different hydrophobicities.
By comparing the %CVs, we can directly assess the performance of each internal standard. The stable isotope-labeled PC is expected to yield the lowest %CVs as it most closely mimics the behavior of its endogenous counterpart. The key question is how the performance of DBPC and the odd-chain PC compares. While DBPC's different chromatographic retention time is a known limitation, its shared head group with endogenous PCs can provide excellent correction for variations in ionization efficiency, which is a major source of error in ESI-MS.[11]
Concluding Remarks: Selecting the Right Tool for the Job
The selection of an internal standard is not a one-size-fits-all decision. For targeted quantification of a specific phosphatidylcholine, a corresponding stable isotope-labeled standard is undoubtedly the best choice. However, in untargeted or semi-quantitative lipidomics studies where a broad range of PCs are analyzed, a single SIL standard may not be representative of all species.
In such scenarios, this compound presents a cost-effective and practical alternative. Its shared phosphocholine head group provides a crucial advantage in correcting for ionization-related variability. While it may not perfectly account for extraction and chromatographic variations of very long and unsaturated PCs, its performance is often sufficient to significantly improve data quality and reproducibility. Ultimately, the choice of internal standard should be guided by the specific goals of the study, the lipid classes of interest, and the available resources. A careful evaluation, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable lipidomics data.
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A Researcher's Guide to Cryo-EM Sample Preparation: Benchmarking 1,2-Dibutyrylphosphatidylcholine Against Conventional Solubilizing Agents
For researchers, scientists, and drug development professionals venturing into the structural analysis of membrane proteins by cryo-electron microscopy (cryo-EM), the choice of solubilizing agent is a critical determinant of success. The delicate process of extracting a membrane protein from its native lipid environment while preserving its structural integrity is a significant bottleneck. This guide provides an in-depth comparison of 1,2-Dibutyrylphosphatidylcholine (DBPC), a short-chain phospholipid, with commonly used detergents such as n-dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Glyco-diosgenin (GDN). We will delve into the mechanistic differences between these agents, present supporting experimental data, and provide detailed protocols for their evaluation.
The Challenge of Preserving Native Protein Structure
Integral membrane proteins are embedded within the lipid bilayer, a complex and dynamic environment that is crucial for their folding and function. The primary challenge in preparing these proteins for cryo-EM is to remove them from this native environment and create a soluble, monodisperse sample suitable for vitrification and imaging. Traditional detergents, while effective at solubilizing membranes, can be harsh, often leading to protein denaturation, aggregation, or the stripping of essential lipids, ultimately compromising the biological relevance of the resulting structure.[1]
Introducing this compound (DBPC): A Gentler Approach
DBPC is a synthetic short-chain phospholipid that acts as a mild detergent.[2] Unlike conventional detergents that form micelles that fully encapsulate the protein, short-chain phospholipids are thought to integrate into the lipid bilayer, partitioning the membrane into smaller fragments.[3] This proposed mechanism is gentler, as it is believed to better preserve the native lipid environment immediately surrounding the protein, which is often crucial for its stability and function.[1]
The core hypothesis is that by maintaining a more native-like lipid-protein interface, short-chain phospholipids like DBPC can yield more stable and functionally relevant protein structures for cryo-EM analysis.
Comparative Analysis of Physicochemical Properties
The effectiveness of a solubilizing agent is largely dictated by its physicochemical properties. A key parameter is the Critical Micelle Concentration (CMC), the concentration above which detergent monomers assemble into micelles.[4] A detergent's CMC influences its solubilizing power and the ease with which it can be removed during sample preparation.
| Solubilizing Agent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| This compound (DBPC) | Short-chain Phospholipid | ~327.36 | ~1.4 (Estimated) | Small, ~5-10 nm diameter[4] | Mild, preserves native lipid interactions, can form bicelles. |
| n-dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | ~510.6 | 0.17 | ~70-90 | Widely used, effective solubilizer, can be harsh for some proteins. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose Neopentyl Glycol | ~1271.5 | 0.01 | ~90-120 | High stability for many proteins, particularly GPCRs; low CMC makes it difficult to remove. |
| Glyco-diosgenin (GDN) | Steroidal Glycoside | ~1119.3 | 0.017 | ~40-60 | Forms small, well-defined micelles; good for smaller membrane proteins. |
Experimental Workflow for Benchmarking Solubilizing Agents
To objectively compare the performance of DBPC against other solubilizing agents, a systematic experimental workflow is essential. This workflow should assess both the efficiency of solubilization and the quality of the resulting protein-detergent complexes.
Detailed Experimental Protocols
This protocol outlines the initial screening process to determine the optimal concentration of each solubilizing agent for extracting the target membrane protein.
Materials:
-
Isolated cell membranes containing the overexpressed membrane protein of interest.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
Stock solutions (10% w/v) of DBPC, DDM, LMNG, and GDN.
-
Protease inhibitor cocktail.
Procedure:
-
Thaw the isolated membrane pellet on ice.
-
Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Add protease inhibitors.
-
Aliquot the membrane suspension into microcentrifuge tubes.
-
To each tube, add a solubilizing agent to a final concentration ranging from 0.5% to 2% (w/v). It is crucial to test a range of concentrations for each detergent.
-
Incubate the samples on a rotator at 4°C for 1-2 hours.
-
Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to assess the solubilization efficiency.
Negative staining provides a rapid visual assessment of the quality of the solubilized protein.[6]
Materials:
-
Solubilized protein samples from Protocol 1.
-
Glow-discharged carbon-coated copper grids.
-
2% (w/v) Uranyl Acetate or Uranyl Formate solution.
-
Filter paper.
Procedure:
-
Apply 3-5 µL of the solubilized protein sample (at a concentration of ~0.01-0.05 mg/mL) to a glow-discharged grid for 30-60 seconds.
-
Blot away the excess liquid with filter paper.
-
Wash the grid by briefly touching it to a drop of deionized water, then blot. Repeat this step.
-
Stain the grid by applying a drop of 2% uranyl acetate for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
Image the grids on a transmission electron microscope to assess particle homogeneity, size, and the presence of aggregation.
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the thermal stability of a protein in different conditions.[7] An increase in the melting temperature (Tm) indicates greater protein stability.
Materials:
-
Solubilized protein samples.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Real-time PCR instrument.
-
96-well PCR plates.
Procedure:
-
Prepare a master mix containing the solubilized protein at a final concentration of 1-2 µM and SYPRO Orange dye at a final concentration of 5x in the appropriate buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. Compare the Tm values obtained for the protein in DBPC versus other detergents.
Interpreting the Results: Making an Informed Decision
The ideal solubilizing agent will exhibit high solubilization efficiency while maintaining the protein in a monodisperse, stable, and structurally intact state.
-
Solubilization Efficiency: SDS-PAGE and Western blot analysis from Protocol 1 will reveal the percentage of the target protein that has been extracted from the membrane.
-
Particle Quality: Negative stain EM images (Protocol 2) should show well-dispersed, homogenous particles of the expected size and shape. The presence of large aggregates or a heterogeneous population of particles is undesirable.
-
Protein Stability: The thermal shift assay (Protocol 3) provides a quantitative measure of protein stability. A higher Tm in the presence of DBPC compared to other detergents would suggest that it provides a more stabilizing environment for the target protein.
The Promise of Short-Chain Phospholipids in Cryo-EM
The use of short-chain phospholipids like DBPC represents a promising avenue for improving the quality of membrane protein samples for cryo-EM. By more closely mimicking the native lipid environment, these milder solubilizing agents have the potential to yield structures that are not only of high resolution but also of greater biological relevance. While conventional detergents remain powerful tools in the structural biologist's arsenal, a thorough benchmarking against newer alternatives like DBPC is a crucial step towards unlocking the full potential of cryo-EM for understanding the complex world of membrane proteins.
References
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Bitesize Bio. (2021, May 1). 8 Tricks to Improve Your Negative Staining of Membrane Proteins. Retrieved from [Link]
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Harvey McMahon Lab. (n.d.). Negative-staining protocol for EM. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
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Charles River. (n.d.). Thermal Shift Assays. Retrieved from [Link]
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Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]
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Hancock Lab. (n.d.). Protein Assay for Detergent Solubilized Proteins. Retrieved from [Link]
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Bio-Rad. (n.d.). Protocols for Extraction and Solubilization of Proteins for Proteomic Studies. Retrieved from [Link]
- Bustin, S. A., Benes, V., Garson, J. A., Hellemans, J., Huggett, J., Kubista, M., Mueller, R., Nolan, T., Pfaffl, M. W., Shipley, G., Vandesompele, J., & Wittwer, C. T. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical chemistry, 55(4), 611–622.
- Li, H., & Hellinga, H. W. (2014). Cryo-EM studies of Drp1 reveal cardiolipin interactions that activate the helical oligomer. Nature structural & molecular biology, 21(10), 903–908.
- Zhang, R., & Zhou, Z. H. (2011). Visualizing proteins and macromolecular complexes by negative stain EM: from grid preparation to image acquisition. Journal of visualized experiments : JoVE, (58), 3229.
- Lander, G. C., Stagg, S. M., Nogales, E., & Quispe, J. (2012). Single-particle cryo-EM structures from iDPC–STEM at near-atomic resolution.
- Wu, S., & Fersht, A. R. (2021). Protocol to test the utility of detergents for E.
- Opella, S. J., & Marassi, F. M. (2004). Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples. Chemical reviews, 104(8), 3587–3606.
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Calbiochem. (n.d.). Detergents. Retrieved from [Link]
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Westh, P., & Koynova, R. (2011). Chemical structures of (a) 1,2-dioleoyl-sn-glycero-3-phosphocholine... ResearchGate. Retrieved from [Link]
- Choy, B. C., Cater, R. J., Mancia, F., & Pryor, E. E., Jr (2021). Overview of membrane protein sample preparation for single-particle cryo-electron microscopy analysis. Membranes, 11(10), 759.
- Ruskamo, S., Yadav, R. P., Sharma, S., Krokström, K., Fasshauer, D., Kursula, P., & Hall, B. E. (2020). Cryo-EM, X-ray diffraction, and atomistic simulations reveal determinants for the formation of a supramolecular myelin-like proteolipid lattice. The Journal of biological chemistry, 295(26), 8692–8705.
- Serdiuk, T., Balasubramaniam, D., Sugihara, G., & Wenk, M. R. (2016).
- Kampjut, D., & Sazanov, L. A. (2020). Biophysical screening pipeline for cryo-EM grid preparation of membrane proteins. Frontiers in molecular biosciences, 7, 607591.
- Le, V. P., & Zasadzinski, J. A. (2017). Rapid automated detergent screening for the solubilisation and purification of membrane proteins and complexes. Scientific reports, 7(1), 10379.
- Weis, F., Beckers, M., von der Hocht, I., & Sachse, C. (2022). Single-particle cryo-EM structures from iDPC–STEM at near-atomic resolution.
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PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
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AquaPlasmid. (n.d.). 1,2-Dibutyryl-sn-glycero-3-phosphocholine. Retrieved from [Link]
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Functional comparison of proteins reconstituted in 1,2-Dibutyrylphosphatidylcholine versus liposomes
For researchers in structural biology, biochemistry, and drug development, the choice of a membrane mimetic is a critical determinant for the functional integrity of reconstituted membrane proteins. This guide provides an in-depth, objective comparison of two prevalent reconstitution platforms: traditional liposomes and discoidal bicelles, which are often formulated with short-chain phospholipids like 1,2-Dibutyrylphosphatidylcholine (diC4PC) or its close analog, 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC). We will delve into the functional implications of these environments, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific research needs.
The Critical Role of the Lipid Environment
Membrane proteins are intricately dependent on their surrounding lipid bilayer for proper folding, stability, and function.[1][2] Removing them from their native environment with detergents is a necessary step for purification, but this often compromises their structural and functional integrity.[1] Reconstitution into a more native-like lipid environment is therefore paramount for meaningful biophysical and functional studies. Liposomes and bicelles represent two of the most widely used systems to achieve this, each with a distinct set of advantages and limitations.
Liposomes: The Versatile Vesicle
Liposomes are spherical vesicles composed of one or more lipid bilayers, closely mimicking the basic structure of a cell membrane. Their enclosed aqueous compartment makes them an excellent tool for studying transport and catalytic properties of reconstituted proteins.
Advantages of Liposomes:
-
Functional Assays: The clear separation of an internal and external aqueous environment allows for the straightforward measurement of transport, ion flux, and other vectorial processes.[3]
-
Lipid Compositional Flexibility: Liposomes can be prepared with a wide variety of lipid compositions, including the addition of specific lipids known to be required for protein function or stability.[4]
-
Scalability: Protocols for liposome preparation and protein reconstitution are well-established and can be scaled to produce larger quantities of proteoliposomes for various applications.
Limitations of Liposomes:
-
Size Heterogeneity: Liposomes often form a heterogeneous population of sizes and lamellarities (number of bilayers), which can complicate certain biophysical measurements.[5]
-
Light Scattering: The relatively large size of liposomes can lead to significant light scattering, which may interfere with certain spectroscopic techniques.
-
Limited Accessibility: The protein population is distributed between the inner and outer leaflets, and only those on the outer leaflet are readily accessible to external ligands or substrates.[6]
Bicelles: The "Liquid Crystal" Advantage for Structural Biology
Bicelles are discoidal, planar lipid bilayers that are stabilized at their edges by a rim of short-chain phospholipids (like diC4PC or DHPC) or detergents.[7][8] They offer a more native-like planar lipid environment compared to the high curvature of micelles.[7][9]
Advantages of Bicelles:
-
Ideal for NMR Spectroscopy: Small, isotropically tumbling bicelles are particularly well-suited for solution Nuclear Magnetic Resonance (NMR) studies, as they provide a bilayer environment while tumbling fast enough to yield high-resolution spectra.[9][10][11] Larger, magnetically aligned bicelles are invaluable for solid-state NMR, allowing for the determination of protein orientation relative to the bilayer.[9][10]
-
Bilayer-like Environment: The planar lipid core of bicelles is considered a more faithful representation of a biological membrane than the highly curved surface of micelles.[7][9]
-
Tunable Properties: The size and phase behavior of bicelles can be modulated by altering the ratio of long-chain to short-chain lipids (the 'q-ratio'), temperature, and hydration.[9][12]
Limitations of Bicelles:
-
Challenges with Functional Assays: The absence of an enclosed aqueous volume makes it difficult to perform traditional transport assays.[13]
-
Potential for Instability: Bicelle stability can be sensitive to lipid composition, temperature, and protein concentration, and they can sometimes be prone to aggregation.[1][11]
-
Presence of Detergent-like Lipids: The high concentration of short-chain lipids at the rim can potentially influence protein conformation and function, although for some proteins, the core lipid environment is the dominant factor.[1][14]
Functional Performance: A Head-to-Head Comparison
| Feature | Liposomes | Bicelles (diC4PC/DHPC-based) | Rationale & Key Considerations |
| Protein Stability | Can provide excellent stability, particularly with optimized lipid compositions. | Generally offer good stability, and for some proteins, stability is enhanced compared to micelles.[15] The planar bilayer reduces curvature stress. | The choice of lipids and the absence of harsh detergents are crucial for both systems. Bicelles can offer a more native-like environment than micelles, which can be detrimental to some proteins.[1] |
| Functional Activity (Transport) | Excellent. The enclosed volume is ideal for measuring the transport of substrates across the bilayer. | Limited. The open, discoidal structure precludes most standard transport assays.[13] | For proteins whose function involves translocating molecules across a membrane, liposomes are the superior choice. |
| Functional Activity (Enzymatic/Binding) | Good. Assays are feasible, but accessibility to the entire protein population can be an issue.[6] | Good to Excellent. The open structure provides ready access to the reconstituted protein for binding and enzymatic assays.[5] | Bicelles can be advantageous for studying enzymes and receptors where substrate/ligand access is paramount. The catalytic activity of diacylglycerol kinase in optimal bicelle systems approaches that in vesicles. |
| Structural Integrity (NMR) | Challenging. The large size and slow tumbling of liposomes generally preclude high-resolution solution NMR. Solid-state NMR is possible but can be complex. | Excellent. The ability to form small, fast-tumbling isotropic bicelles or magnetically aligned bicelles makes this system ideal for both solution and solid-state NMR.[9][10][16] | For high-resolution structural studies by NMR, bicelles are the preferred system.[9][10] |
| Reconstitution Efficiency | Generally high, with well-established protocols. | Can be high, and is often achieved by adding short-chain lipids to pre-formed proteoliposomes.[17] | The method of detergent removal is a critical factor for successful reconstitution in both systems. |
Experimental Workflows and Protocols
Visualizing the Reconstitution Process
Caption: Key reconstitution workflows for liposomes and bicelles.
Protocol 1: Reconstitution of a Membrane Transporter into Liposomes
This protocol is adapted for a generic membrane transporter to assess its transport activity.
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the desired lipids (e.g., a 3:1 mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) in chloroform.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome Formation:
-
Hydrate the lipid film with the desired internal buffer (e.g., containing a fluorescent substrate for the transporter) by vortexing vigorously.
-
Subject the lipid suspension to several freeze-thaw cycles to promote the formation of unilamellar vesicles.
-
Extrude the liposomes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to obtain a more uniform size distribution.
-
-
Protein Reconstitution:
-
Solubilize the purified membrane transporter in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside, DDM).
-
Mix the solubilized protein with the prepared liposomes at a desired lipid-to-protein ratio.
-
Remove the detergent slowly to facilitate protein insertion into the liposome bilayer. This can be achieved by dialysis against a detergent-free buffer or by adding detergent-adsorbing beads (e.g., Bio-Beads).
-
-
Functional Assay:
-
Separate the proteoliposomes from unincorporated protein and empty liposomes by density gradient centrifugation.
-
Initiate the transport assay by adding an external substrate or changing the external buffer conditions.
-
Monitor the change in internal fluorescence or radioactivity over time to determine transport activity.
-
Protocol 2: Reconstitution of a GPCR into Bicelles for NMR Studies
This protocol is designed for reconstituting a G-protein coupled receptor (GPCR) into isotropic bicelles suitable for solution NMR.
-
Initial Reconstitution into Liposomes (Optional but Recommended):
-
Follow steps 1-3 of the liposome reconstitution protocol to incorporate the purified GPCR into liposomes. This step helps to ensure complete detergent removal and can improve the stability of sensitive proteins.[17]
-
-
Bicelle Preparation:
-
Prepare a stock solution of the long-chain lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) and the short-chain lipid (e.g., diC4PC or DHPC) in a suitable buffer. The molar ratio of long-chain to short-chain lipid (q-ratio) will determine the size of the bicelles; a q-ratio of 0.25 to 0.5 is typical for isotropic bicelles.[11][18]
-
-
Protein Incorporation into Bicelles:
-
Method A (from Proteoliposomes): Add the short-chain lipid (e.g., DHPC) to the suspension of proteoliposomes.[17] The short-chain lipid will saturate the liposomes and induce their transformation into bicelles.
-
Method B (Direct Mixing): Mix the detergent-solubilized GPCR directly with the pre-formed bicelle solution.[8] Incubate on ice to allow for the protein to insert into the bicellar discs.[8]
-
-
Sample Preparation for NMR:
-
Concentrate the protein-bicelle sample to the desired concentration for NMR analysis.
-
Perform several freeze-thaw cycles to ensure sample homogeneity.[18]
-
The sample is now ready for NMR data acquisition.
-
Characterizing Functional Integrity
Regardless of the chosen reconstitution system, it is crucial to verify the structural and functional integrity of the reconstituted protein.
Caption: Methods for characterizing reconstituted proteins.
-
Circular Dichroism (CD) Spectroscopy: To confirm the secondary structure of the protein is maintained after reconstitution.
-
SDS-PAGE: To check the purity and integrity of the reconstituted protein.
-
Ligand Binding Assays: Using radiolabeled or fluorescently tagged ligands to determine binding affinity and stoichiometry.
-
Enzymatic Assays: To measure the catalytic activity of reconstituted enzymes.
Conclusion and Recommendations
The choice between liposomes and bicelles is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific research question and the properties of the membrane protein of interest.
-
For functional studies of transporters and channels, or when a clear separation of two aqueous compartments is required, liposomes are the system of choice. Their ability to encapsulate substrates and maintain ion gradients is unmatched for these applications.
-
For high-resolution structural studies of membrane proteins by NMR, bicelles offer a distinct advantage. Their planar, bilayer-like environment and tunable size make them an ideal membrane mimetic for obtaining detailed structural information.[9][10] They are also well-suited for enzymatic and ligand-binding assays where direct access to the protein is necessary.
Ultimately, the optimal approach may involve utilizing both systems. For instance, initial functional validation in liposomes can be followed by structural characterization in bicelles, providing a comprehensive understanding of the membrane protein's structure-function relationship. By carefully considering the principles and protocols outlined in this guide, researchers can confidently select the most appropriate reconstitution strategy to advance their scientific inquiries.
References
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Opella, S. J., & Marassi, F. M. (2012). The Magic of Bicelles Lights Up Membrane Protein Structure. Chemical Reviews, 112(12), 6247–6281. [Link]
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Czerski, L., & Sanders, C. R. (2000). Bicelles in Structure-Function Studies of Membrane-Associated Proteins. Analytical Biochemistry, 284(2), 327-333. [Link]
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Opella, S. J., & Marassi, F. M. (2012). The Magic of Bicelles Lights Up Membrane Protein Structure. Chemical Reviews, 112(12), 6247–6281. [Link]
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Orwick-Rydmark, M., et al. (2012). Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins. Journal of Biomolecular NMR, 54(4), 409-421. [Link]
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Prosser, R. S., et al. (2006). Current applications of bicelles in NMR studies of membrane-associated amphiphiles and proteins. Biochemistry and Cell Biology, 84(4), 427-439. [Link]
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Glover, K. J., et al. (2001). Bicelles as model membranes for solid- and solution-state NMR studies of membrane peptides and proteins. Concepts in Magnetic Resonance, 13(5), 290-307. [Link]
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Faham, S., & Bowie, J. U. (2010). Crystallizing membrane proteins using lipidic bicelles. Methods in Enzymology, 481, 141-157. [Link]
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Lorieau, J. L., et al. (2011). Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. Journal of Biomolecular NMR, 50(3), 221-230. [Link]
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Hong, H., & Bowie, J. U. (2024). Lipid bilayer strengthens the cooperative network of membrane proteins. bioRxiv. [Link]
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Kiriukhin, M. Y., & Pöyry, S. (2011). Non-micellar systems for solution NMR spectroscopy of membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(8), 1956-1965. [Link]
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Liko, I., et al. (2018). Bicelles Rich in both Sphingolipids and Cholesterol and Their Use in Studies of Membrane Proteins. Biochemistry, 57(17), 2464-2475. [Link]
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Hagn, F., et al. (2013). Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics. Angewandte Chemie International Edition, 52(52), 14035-14039. [Link]
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Stanley, A. M., & Fleming, K. G. (2014). How bilayer properties influence membrane protein folding. Biophysical Journal, 107(11), 2517-2525. [Link]
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Auger, M., & Marcotte, I. (2005). Bicelles: A natural 'molecular goniometer' for structural, dynamical and topological studies of molecules in membranes. Current Opinion in Colloid & Interface Science, 10(5-6), 259-266. [Link]
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Kurauskas, V., et al. (2018). Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. Methods in Molecular Biology, 1683, 1-17. [Link]
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Hagn, F., et al. (2013). Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics. Angewandte Chemie International Edition, 52(52), 14035-14039. [Link]
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Hong, H., & Bowie, J. U. (2024). Lipid bilayer strengthens the cooperative network of membrane proteins. bioRxiv. [Link]
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Lorieau, J. L., et al. (2015). From nanodiscs to isotropic bicelles: a procedure for solution NMR studies of detergent sensitive integral membrane proteins. Journal of Biomolecular NMR, 63(3), 241-251. [Link]
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Knoll, W., et al. (2008). Challenges in the Development of Functional Assays of Membrane Proteins. Journal of Biotechnology, 135(1), 1-10. [Link]
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Catoire, L. J., & Warschawski, D. E. (2013). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Biophysical Journal, 105(11), 2503-2506. [Link]
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Smith, A. (2023). Challenges in Creating Functional Assays for Membrane Proteins. Journal of Proteomics & Bioinformatics. [Link]
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Thoring, J., & Danial, M. (2018). Probing membrane protein properties using droplet interface bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1851-1860. [Link]
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Laganowsky, A., et al. (2021). Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins. International Journal of Molecular Sciences, 22(16), 8745. [Link]
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Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for 1,2-Dibutyrylphosphatidylcholine
As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also conducted with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 1,2-Dibutyrylphosphatidylcholine. The causality behind each recommendation is explained to build a culture of safety and experimental integrity within your laboratory. While this compound is not classified as a highly hazardous substance, prudent laboratory practice dictates that all chemicals, especially those with limited toxicological data, be handled with a comprehensive safety strategy to minimize exposure.[1][2]
Hazard Assessment and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a thorough risk assessment is paramount. The physical form of the this compound you are using—be it a crystalline solid or a solution in an organic solvent—will fundamentally dictate the primary hazards and the necessary controls.
-
As a Solid/Powder: The principal risks are the inhalation of fine particulates and dermal contact.[3] Fine dusts can also be irritating to the respiratory tract.[4]
-
As a Solution: The hazard profile is dominated by the solvent (e.g., chloroform, methanol). Many organic solvents are volatile, flammable, and toxic, posing significant inhalation and skin absorption risks.[5]
Always consult the manufacturer-provided Safety Data Sheet (SDS) as the definitive source of hazard information. However, the absence of extensive hazard data does not imply a substance is safe. We operate on the principle of minimizing exposure through the Hierarchy of Controls , where PPE is the final, but critical, line of defense.
-
Engineering Controls: These are the most effective measures. Always handle powdered this compound and its volatile solutions inside a certified laboratory chemical hood to control airborne exposure.[6]
-
Administrative Controls: These are your standard operating procedures (SOPs), training, and signage. Ensure all personnel are trained on the specific protocols for this compound.
-
Personal Protective Equipment (PPE): This is the barrier between you and the chemical. The following sections detail the mandatory PPE required.
Core PPE Protocol for this compound
The following table outlines the minimum required PPE for handling this compound in a standard research laboratory setting. This protocol is designed to provide robust protection against the primary exposure routes of skin contact, eye contact, and inhalation.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, chemotherapy-grade recommended. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption, which is a primary route of exposure.[7] Double gloving provides an extra layer of protection and allows for the immediate removal of the outer glove if it becomes contaminated.[8][9] |
| Body Protection | Disposable Gown or Lab Coat | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric. At a minimum, a standard lab coat is required. | Protects skin and personal clothing from contamination by splashes or aerosolized powder.[8][10] Must be removed before leaving the laboratory area. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles are mandatory.[9] A full face shield should be worn over goggles when handling bulk powder or solutions where a splash hazard exists. | Protects against splashes and aerosolized particles entering the eyes. Safety glasses alone do not provide adequate protection from chemical splashes.[7][9] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required only when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent the inhalation of fine dust.[2][7] Engineering controls are the preferred method.[6] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, procedural workflow is critical for ensuring safety and preventing contamination. The following steps, visualized in the diagram below, provide a self-validating system for handling this compound safely.
Experimental Workflow Diagram
Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation and Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) from your supplier.
-
Prepare your designated workspace, preferably within a chemical fume hood.[6] Ensure the sash is at the proper working height.
-
Lay down absorbent, plastic-backed liners to contain any potential spills.
-
Assemble all necessary equipment: spatulas, weigh boats, vials, solvents, and a designated hazardous waste container. Use only glass, stainless steel, or Teflon for handling lipids in organic solutions.[11]
-
-
Donning PPE:
-
Follow the sequence outlined in the diagram above. This order is designed to minimize the risk of contamination.
-
Ensure your lab coat sleeves are tucked into the cuffs of your outer gloves to protect the skin on your wrists.[10]
-
-
Handling the Compound:
-
For Solids: When weighing the powder, do so within the fume hood or a ventilated balance enclosure to prevent dust generation.[2] Handle the material gently to avoid creating airborne particulates.
-
For Solutions: Use positive displacement pipettes or glass syringes for accurate and safe liquid transfers. Never store lipid solutions in plastic containers, as this can leach impurities.[11]
-
-
Post-Handling and Doffing PPE:
-
Once the experimental work is complete, decontaminate the work surface and any equipment used.
-
Securely seal the primary container of this compound and return it to its proper storage location (typically -20°C).[4]
-
Remove PPE in the reverse order of donning to prevent self-contamination. The most contaminated items (outer gloves) are removed first.[10]
-
Always wash your hands thoroughly with soap and water after removing all PPE.[10]
-
-
Waste Disposal:
-
All materials that have come into contact with this compound are considered hazardous waste.[7]
-
This includes gloves, absorbent liners, pipette tips, and empty vials.
-
Segregate waste into appropriate, clearly labeled containers (e.g., solid hazardous waste, liquid hazardous waste).
-
Follow all institutional and local regulations for the disposal of chemical waste.[7]
-
Emergency Procedures
Preparedness is key to safety. Ensure a chemical spill kit and eyewash/safety shower stations are readily accessible.
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek medical attention.
-
Inhalation (Powder): Move the affected person to fresh air immediately.[1] If breathing is difficult, seek medical attention.
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Table 1, cover the spill with an absorbent material (for liquids) or gently cover with a damp paper towel (for solids) to prevent dust from becoming airborne.
-
Clean the area from the outside in, place all contaminated materials into a sealed, labeled hazardous waste bag or container, and wash the area with soap and water.[3]
-
By integrating these protocols into your daily laboratory operations, you build a robust safety culture that protects both you and the integrity of your research.
References
-
American Society for Clinical Laboratory Science (ASCLS). (n.d.). Laboratory Patient Safety Tips: Lipid Testing. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
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ChemWhat. (n.d.). 1,2-DIBUTYRYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 3355-26-8. Retrieved from [Link]
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Nuffield Department of Clinical Neurosciences. (n.d.). Laboratory Safety. Retrieved from [Link]
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University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Pimentel, V. N., et al. (2018). Time collection and storage conditions of lipid profile. Jornal Brasileiro de Patologia e Medicina Laboratorial. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
